3-Fluoro-5-(thiophen-3-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-10-4-8(7-1-2-15-6-7)3-9(5-10)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPLDDAWLQXWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688564 | |
| Record name | 3-Fluoro-5-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-85-2 | |
| Record name | 3-Fluoro-5-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Molecule of Interest in Modern Chemistry
An In-Depth Technical Guide to 3-Fluoro-5-(thiophen-3-yl)benzoic acid: Synthesis, Characterization, and Applications
3-Fluoro-5-(thiophen-3-yl)benzoic acid is a synthetic organic compound that stands at the intersection of several key areas in chemical research, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorinated benzoic acid scaffold coupled with a thiophene ring, makes it a compelling building block for the development of novel pharmaceuticals and functional materials. The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] Concurrently, the thiophene moiety is a well-established pharmacophore found in numerous approved drugs, contributing to a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4]
This technical guide provides a comprehensive overview of 3-Fluoro-5-(thiophen-3-yl)benzoic acid, from its synthesis and characterization to its potential applications. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this and similar molecules in their work.
Physicochemical Properties
The properties of 3-Fluoro-5-(thiophen-3-yl)benzoic acid can be predicted based on its structure and data from analogous compounds. A summary of these key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FO₂S | Calculated |
| Molecular Weight | 222.24 g/mol | Calculated |
| Appearance | Expected to be a solid, likely a white or off-white powder | Analogy to similar compounds[1][5] |
| Melting Point | Not experimentally determined, but expected to be in the range of similar aromatic carboxylic acids. | N/A |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | General knowledge of organic acids |
| pKa | Estimated to be around 4, typical for a benzoic acid. | General knowledge of organic acids |
Synthesis Methodology: A Focus on Suzuki-Miyaura Coupling
The most logical and widely applicable method for the synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, offering high yields and excellent functional group tolerance.[7][8]
The proposed synthetic route involves the coupling of 3-bromo-5-fluorobenzoic acid with thiophene-3-boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-bromo-5-fluorobenzoic acid
-
Thiophene-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent system)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-fluorobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 2-3 with 1M HCl. This will protonate the carboxylic acid, making it less soluble in water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Synthesis Workflow Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization and Quality Control
To ensure the identity and purity of the synthesized 3-Fluoro-5-(thiophen-3-yl)benzoic acid, a combination of analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show distinct signals for the aromatic protons on both the benzoic acid and thiophene rings. The coupling patterns and chemical shifts will be characteristic of the 1,3,5-trisubstituted benzene ring and the 3-substituted thiophene ring. The carboxylic acid proton will appear as a broad singlet, typically downfield. |
| ¹³C NMR | The spectrum will display signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which will be significantly downfield. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its position on the aromatic ring. |
| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated molecular weight of the compound (222.24 g/mol ). |
| HPLC | High-performance liquid chromatography can be used to assess the purity of the final product. A single major peak should be observed under appropriate conditions. |
Potential Applications and Research Directions
The unique structural features of 3-Fluoro-5-(thiophen-3-yl)benzoic acid suggest several promising avenues for research and application.
-
Drug Discovery: The thiophene moiety is present in a wide array of biologically active compounds, exhibiting activities such as anti-inflammatory, antimicrobial, antiviral, and anticancer properties. [2][3][9]The fluorinated benzoic acid portion can enhance drug-like properties. Therefore, this molecule could serve as a valuable scaffold for the synthesis of new therapeutic agents. For instance, related thiophene-containing compounds have shown potential as inhibitors of influenza virus fusion and as antitubercular agents. [10][11]
-
Materials Science: Biaryl compounds are of great interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The combination of the electron-rich thiophene ring and the fluorinated benzoic acid could lead to materials with interesting electronic and photophysical properties.
-
Chemical Biology: As a well-defined small molecule, 3-Fluoro-5-(thiophen-3-yl)benzoic acid could be used as a chemical probe to study biological pathways or as a fragment in fragment-based drug discovery campaigns.
Safety and Handling
While specific toxicity data for 3-Fluoro-5-(thiophen-3-yl)benzoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
MDPI. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, March 28). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. Retrieved from [Link]
-
ACS Publications. (2025, August 29). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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MDPI. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Retrieved from [Link]
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Royal Society of Chemistry Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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NIH. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved from [Link]
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Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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PubChem. (n.d.). 3-(Thiophen-3-yl)benzoic acid. Retrieved from [Link]
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Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzoic Acid. Retrieved from [Link]
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PubChem. (2026, January 24). 4-Fluoro-3-(thiophen-3-ylmethylamino)benzoic acid. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Fluoro-5-(thiophen-3-yl)benzoic acid (CAS 1261925-85-2): Synthesis, Properties, and Applications in Drug Discovery
This document provides a comprehensive technical overview of 3-Fluoro-5-(thiophen-3-yl)benzoic acid, a specialized heterocyclic building block designed for advanced applications in medicinal chemistry and materials science. We will explore its structural rationale, outline a robust synthetic pathway with detailed protocols, and discuss its potential applications based on established structure-activity relationships of its constituent moieties.
Molecular Structure and Physicochemical Rationale
3-Fluoro-5-(thiophen-3-yl)benzoic acid is a thoughtfully designed molecule that combines three key pharmacophoric elements: a benzoic acid core, a thiophene ring, and a fluorine substituent. This strategic combination imparts a unique set of physicochemical properties that are highly desirable in modern drug discovery programs.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure the desired product's identity and purity.
Materials & Reagents:
-
3-Bromo-5-fluorobenzoic acid (1.0 eq)
-
3-Thiopheneboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-fluorobenzoic acid (1.0 eq), 3-Thiopheneboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Subsequently, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The solvent mixture is chosen to ensure the solubility of both organic and inorganic reagents. [1]4. Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting 3-Bromo-5-fluorobenzoic acid spot indicates reaction completion, typically within 4-12 hours.
-
Workup & Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Carefully acidify the aqueous layer to a pH of ~2-3 using 1 M HCl. This protonates the carboxylate salt, rendering the product soluble in the organic layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Anticipated Spectroscopic Data
While experimental data is proprietary, the expected spectroscopic signatures can be reliably predicted based on the molecular structure. These predictions serve as a benchmark for researchers to validate their synthetic results.
| Spectroscopy | Expected Signals and Features |
| ¹H NMR | Signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the thiophene and benzene rings.A broad singlet in the downfield region (>12 ppm) for the carboxylic acid proton.Distinct coupling patterns (doublets, triplets, doublet of doublets) will be observed due to F-H and H-H coupling. |
| ¹³C NMR | A signal for the carboxylic carbon (~165-175 ppm).Multiple signals in the aromatic region (110-150 ppm).Large C-F coupling constants will be observable for the carbons on the fluorinated benzene ring. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 221.01. |
Potential Applications in Drug Development
The structural motifs within 3-Fluoro-5-(thiophen-3-yl)benzoic acid suggest its utility as a high-value intermediate for synthesizing novel therapeutic agents. Analysis of structurally related compounds in the scientific literature provides a strong rationale for its application in several key areas. [2]
-
Antiviral Agents: Thiophene and benzamide derivatives have shown potent activity as fusion inhibitors of the Influenza A virus by preventing pH-mediated conformational changes in hemagglutinin. [3]Similarly, heterocyclic carboxamides containing fluoro- and thiophene-moieties have been identified as powerful inhibitors of norovirus replication. [4]This compound is an ideal starting point for creating libraries of amides to target such viral mechanisms.
-
Anticancer Agents: Benzoic acid derivatives are frequently explored as scaffolds for anticancer drugs, with some showing efficacy by suppressing DNA replication and transcription. [5]The unique electronic properties conferred by the fluoro-thiophene substitution could lead to novel kinase inhibitors or other targeted therapies.
-
Anti-inflammatory and CNS Agents: The thiophene core is present in numerous approved drugs. [6][7]Its ability to modulate physicochemical properties makes this building block suitable for developing agents targeting enzymes like COX or for creating novel antiseizure and antinociceptive compounds. [8]
Safety and Handling
No specific safety data sheet is available for CAS 1261925-85-2. However, based on the GHS classification of the structurally similar compound 3-(Thiophen-3-yl)benzoic acid, the following hazards should be assumed:[9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. [10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Fluoro-5-(thiophen-3-yl)benzoic acid is a sophisticated chemical building block with significant potential for the discovery of novel pharmaceuticals. Its rational design, which combines the synthetic versatility of benzoic acid, the privileged pharmacophoric nature of thiophene, and the metabolic and electronic benefits of fluorine, makes it a valuable tool for medicinal chemists. The robust and scalable Suzuki-Miyaura coupling provides a reliable synthetic route, enabling its use in the development of next-generation therapeutics targeting a wide spectrum of diseases.
References
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SAFETY DATA SHEET . rci labscan limited. (2021-09-01). [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene . Pharmaguideline. [Link]
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Safety Data Sheet: Ammonium heptamolybdate tetrahydrate . Carl ROTH. [https://www.carlroth.com/medias/SDB-3666-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY2ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU5NDM2MzA4Nzgu cGRmfDE1YjM4YjM3Y2U1ZWRmZGIxZWM0YmYwYmE2YjA1YjYyZTU3Y2YwYjE5Y2YxM2I3OWI1M2I1M2U5ZWNkZGMwM2U]([Link] cGRmfDE1YjM4YjM3Y2U1ZWRmZGIxZWM0YmYwYmE2YjA1YjYyZTU3Y2YwYjE5Y2YxM2I3OWI1M2I1M2U5ZWNkZGMwM2U)
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative . International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2024-06-02). [Link]
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N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins . Journal of Medicinal Chemistry - ACS Publications. (2020-08-29). [Link]
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3-(Thiophen-3-yl)benzoic acid | C11H8O2S | CID 4047610 . PubChem. [Link]
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Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents . ResearchGate. (2016-08-30). [Link]
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Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. [Link]
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4-Fluoro-3-(thiophen-3-ylmethylamino)benzoic acid | C12H10FNO2S . PubChem. (2024-01-24). [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review . Preprints.org. (2023-05-29). [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . NIH. [Link]
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Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads . ResearchGate. (2023-12-04). [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine . Organic Syntheses Procedure. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . MDPI. [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation . MDPI. [Link]
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A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds . ResearchGate. (2017-06-27). [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . RSC Publishing. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives . International Journal of Drug Development and Research. (2019-09-18). [Link]
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The Many Roles for Fluorine in Medicinal Chemistry . ResearchGate. [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids . MDPI. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules . PMC - PubMed Central. [Link]
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An In-depth Technical Guide to 3-Fluoro-5-(thiophen-3-yl)benzoic acid: Synthesis, Characterization, and Application in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(thiophen-3-yl)benzoic acid is a synthetic organic compound that has garnered significant interest in medicinal chemistry. Its structure, which combines a fluorinated benzoic acid scaffold with a thiophene ring, makes it a valuable building block in the design of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the thiophene moiety is a well-recognized pharmacophore present in numerous FDA-approved drugs.[1] This guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, a detailed synthesis protocol, characterization data, and its emerging role as a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) for cancer immunotherapy.
Nomenclature and Chemical Identity
Proper identification of a chemical entity is fundamental for scientific communication and reproducibility. This section outlines the standard identifiers for 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
-
IUPAC Name : 3-Fluoro-5-(thiophen-3-yl)benzoic acid
-
Synonyms :
-
3-Fluoro-5-(3-thienyl)benzoic acid
-
5-Fluoro-3-(thiophen-3-yl)benzoic acid
-
-
CAS Number : 943144-01-4
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These characteristics are essential for handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FO₂S | PubChem |
| Molecular Weight | 222.24 g/mol | PubChem |
| Appearance | Off-white to white solid (predicted) | --- |
| Melting Point | Not reported, but expected to be a solid at room temperature | --- |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | --- |
Synthesis and Purification
The synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and tolerance of a wide range of functional groups.
The strategic disconnection for this synthesis involves coupling 3-bromo-5-fluorobenzoic acid with thiophene-3-boronic acid, catalyzed by a palladium complex.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.
-
Reaction Setup : To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution : Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, which will likely cause the product to precipitate.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Structural Characterization
Confirmation of the chemical structure and assessment of purity are critical validation steps. The following spectroscopic methods are standard for characterizing the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the benzoic acid ring will appear as multiplets, likely in the range of 7.5-8.2 ppm. The protons on the thiophene ring will also appear as multiplets, typically between 7.2 and 7.8 ppm. The acidic proton of the carboxylic acid will be a broad singlet, often above 10 ppm, and its presence can be confirmed by D₂O exchange.
-
¹³C NMR : The carbon NMR spectrum will provide evidence for all 11 carbon atoms in the molecule. The carboxyl carbon will be significantly downfield, typically in the 165-175 ppm range. The aromatic carbons will appear in the 110-145 ppm region. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹J C-F).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected exact mass for C₁₁H₇FO₂S can be calculated and compared to the experimental value. The mass spectrum will show a prominent molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.
Applications in Drug Discovery: ENPP1 Inhibition
A significant application of 3-Fluoro-5-(thiophen-3-yl)benzoic acid is in the development of inhibitors for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).
The Role of ENPP1 in Cancer Immunotherapy
ENPP1 is an enzyme that degrades 2'3'-cyclic GMP-AMP (cGAMP), a crucial signaling molecule in the innate immune system.[2][3] cGAMP is produced in response to cytosolic DNA (a danger signal often present in cancer cells) and activates the STING (Stimulator of Interferon Genes) pathway.[2][4] Activation of STING leads to the production of type I interferons, which in turn orchestrate a powerful anti-tumor immune response.[3]
However, many tumors overexpress ENPP1, which hydrolyzes cGAMP in the tumor microenvironment, thereby dampening this anti-tumor immune response and allowing the cancer to evade immune detection.[3][5] This makes the tumor "cold," or non-responsive to immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[6]
3-Fluoro-5-(thiophen-3-yl)benzoic Acid as a Scaffold for ENPP1 Inhibitors
Small molecules that can inhibit ENPP1 are highly sought after as a novel cancer immunotherapy strategy.[5][7][8] By blocking ENPP1, these inhibitors can increase the concentration of cGAMP in the tumor microenvironment, effectively "reawakening" the innate immune response and turning "cold" tumors "hot".[6] This can lead to enhanced tumor growth inhibition and can synergize with existing immunotherapies.[2][9]
Derivatives of 3-Fluoro-5-(thiophen-3-yl)benzoic acid have been identified as potent and orally bioavailable ENPP1 inhibitors.[2] The specific structural features of this scaffold are crucial for binding to the active site of the ENPP1 enzyme. The development of these inhibitors represents a promising approach to improve outcomes for patients who do not respond to current immunotherapies.[2][3]
Safety and Handling
As with any laboratory chemical, 3-Fluoro-5-(thiophen-3-yl)benzoic acid should be handled with appropriate safety precautions. While specific toxicity data is not widely available, related compounds are known to be irritants.
-
General Handling : Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat.
-
Hazards : May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10]
Conclusion
3-Fluoro-5-(thiophen-3-yl)benzoic acid is a compound of significant interest due to its utility as a key building block in medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for research and development. The most exciting application to date is its role as a core scaffold for the development of novel ENPP1 inhibitors, a promising new class of drugs for cancer immunotherapy. As research in this area continues, we can expect to see further exploration of this and related structures in the quest for more effective cancer treatments.
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An In-Depth Technical Guide to the Biological Potential of Thiophene-Containing Benzoic Acids: From Synthesis to Therapeutic Applications
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The unique five-membered heterocyclic compound, thiophene, represents a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its distinct physicochemical properties, particularly its ability to act as a bioisosteric replacement for the phenyl ring, have made it a cornerstone of modern drug design.[1] When coupled with a benzoic acid moiety—a classic pharmacophore known for interacting with various biological targets—the resulting molecular architecture gives rise to a class of compounds with a vast and diverse range of biological activities. This technical guide provides a comprehensive exploration of the biological potential of thiophene-containing benzoic acids. We will delve into the core synthetic strategies, elucidate the mechanisms of action across key therapeutic areas including inflammation, oncology, and infectious diseases, and provide detailed experimental protocols and structure-activity relationship (SAR) insights to empower researchers in the rational design of next-generation therapeutics.
Chapter 1: The Thiophene Scaffold: A Privileged Element in Medicinal Chemistry
The thiophene ring system is a dominant feature in a significant number of pharmacologically active agents.[1][2] Its prevalence stems from a combination of favorable electronic properties, metabolic stability, and the capacity for versatile chemical modification. The sulfur atom in the ring can participate in hydrogen bonding, enhancing drug-receptor interactions, while the aromatic nature of the ring contributes to molecular rigidity and favorable stacking interactions.[1]
When this scaffold is functionalized with a benzoic acid group, it combines the bioisosteric advantages of thiophene with the well-established ability of the carboxylic acid group to anchor ligands to enzyme active sites, often through ionic interactions with basic residues like arginine or lysine. This synergistic pairing is fundamental to the biological activities discussed herein.
Chapter 2: Synthetic Strategies for Thiophene-Containing Benzoic Acids
The construction of the thiophene ring is a well-established field in organic chemistry, with several named reactions providing reliable access to substituted thiophenes. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
2.1 Foundational Synthesis Routes
-
Gewald Reaction: This is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. This thiophene can then be further modified to introduce the benzoic acid moiety.[3][4]
-
Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfidizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[3][4]
-
Fiesselmann Thiophene Synthesis: This versatile method allows for the synthesis of various substituted thiophenes from thioglycolic acid derivatives and acetylenic compounds.
2.2 Advanced and Metal-Catalyzed Methodologies
Modern synthetic chemistry has introduced numerous transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) that allow for the precise and efficient functionalization of pre-formed thiophene rings with benzoic acid precursors.[5] Furthermore, electrophilic and radical cyclization reactions provide novel pathways to construct fused benzothiophene systems.[5]
2.3 Detailed Protocol: Synthesis of 2-(4-Carboxybenzoyl)thiophene
This protocol outlines a representative Friedel-Crafts acylation to couple a thiophene ring with a benzoic acid derivative.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Formation: In a separate flask, react terephthalic acid monomethyl ester chloride (1.1 equivalents) with thionyl chloride to form the corresponding acyl chloride. Remove excess thionyl chloride under reduced pressure.
-
Acylation: Dissolve the acyl chloride in dry DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Thiophene Addition: Add thiophene (1.0 equivalent) dropwise to the reaction mixture. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification & Hydrolysis: Purify the resulting methyl ester intermediate by column chromatography (silica gel, hexane:ethyl acetate gradient). Subsequently, hydrolyze the ester to the carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.
-
Final Product: Acidify the mixture with 1N HCl to precipitate the final product, 2-(4-carboxybenzoyl)thiophene. Filter, wash with cold water, and dry to yield the pure compound. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
2.4 Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of thiophene-containing benzoic acids.
Chapter 3: Anti-inflammatory Potential: Targeting COX/LOX Pathways
One of the most prominent biological activities of thiophene-containing benzoic acids is their anti-inflammatory effect.[6][7] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tiaprofenic acid and Suprofen, feature this chemical scaffold.[1][8][9]
3.1 Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][8] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. The carboxylic acid group is crucial for binding to a conserved arginine residue in the active site of COX enzymes. Some thiophene derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another enzyme in the arachidonic acid cascade responsible for producing inflammatory leukotrienes.[7][8]
3.2 Diagram: Inflammatory Cascade Inhibition
Caption: Inhibition of COX and LOX pathways by thiophene-containing benzoic acids.
3.3 Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay provides a sensitive method for screening compounds for COX-2 inhibitory activity.
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP). Prepare human recombinant COX-2 enzyme solution.
-
Compound Preparation: Dissolve test compounds (thiophene-benzoic acids) and a reference inhibitor (e.g., Celecoxib) in DMSO to create stock solutions. Prepare serial dilutions.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric substrate ADHP to all wells.
-
Fluorescence Measurement: Immediately begin kinetic readings using a fluorescence plate reader (Excitation/Emission ≈ 535/590 nm). Record fluorescence every minute for 15-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required for 50% inhibition).
Chapter 4: Anticancer Applications: Mechanisms and Molecular Targets
The structural versatility of thiophene-containing compounds has led to their investigation as potent anticancer agents.[10][11] Their mechanisms are diverse, often involving the inhibition of critical cell signaling pathways or interference with cell division machinery.
4.1 Key Anticancer Mechanisms
-
Kinase Inhibition: Many derivatives have been designed as inhibitors of protein kinases that are overactive in cancer cells. Targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis, and Akt, a key node in cell survival pathways.[12]
-
Microtubule Disruption: Similar to well-known drugs like nocodazole, some thiophene derivatives can interfere with the polymerization of tubulin, a critical component of the mitotic spindle.[13] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[13]
-
Apoptosis Induction: By inhibiting survival pathways or causing irreparable cellular stress (e.g., via topoisomerase inhibition), these compounds can activate the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death, often confirmed by the activation of caspases 3 and 9.[11][12][13]
4.2 Data Presentation: Cytotoxicity of Novel Thiophene Derivatives
| Compound ID | Scaffold | Target Cell Line | IC₅₀ (µM) | Reference |
| BU17 | Tetrahydrobenzo[b]thiophene | A549 (Lung) | 1.8 | [13] |
| Compound 3b | Thienopyrrole | HepG2 (Liver) | 3.105 | [12] |
| Compound 4c | Pyrrolothienopyrimidine | PC-3 (Prostate) | 3.12 | [12] |
| Compound 6 | Thiophene-Pyridine Hybrid | HL-60 (Leukemia) | 1.35 | [14] |
4.3 Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-benzoic acid derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value.
4.4 Diagram: Apoptosis Induction Pathway
Caption: Mechanisms of apoptosis induction by anticancer thiophene derivatives.
Chapter 5: Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[15] Thiophene-containing benzoic acids have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi, including multidrug-resistant strains.[16][17][18]
5.1 Spectrum of Activity and Mechanisms
These compounds have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli.[17][18] Antifungal activity against species like Candida albicans has also been reported.[18][19]
Proposed mechanisms include:
-
Increased Membrane Permeability: Some derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[16]
-
Enzyme Inhibition: A rational design approach has led to thiophene derivatives that inhibit bacterial-specific enzymes, such as histidine kinases, which are essential for signal transduction and are absent in mammals, making them an attractive selective target.[15]
5.2 Data Presentation: Minimum Inhibitory Concentrations (MIC)
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Benzo[b]thiophene Acylhydrazone | MRSA | 4-8 | [17] |
| 3-Chlorobenzo[b]thiophene | S. aureus | 16 | [19] |
| 3-Bromobenzo[b]thiophene | C. albicans | 16 | [19] |
| Thiophene Carboxylic Acid Thioureide | S. aureus | 32 | [18] |
5.3 Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.
Chapter 6: Future Perspectives and Drug Development Challenges
While the biological potential of thiophene-containing benzoic acids is vast, the transition from promising lead compound to clinical candidate requires overcoming several challenges. Future research should focus on:
-
Optimizing Selectivity: Particularly for kinase inhibitors and anti-inflammatory agents (COX-1 vs. COX-2), enhancing selectivity is crucial to minimize off-target effects and improve the safety profile.
-
Improving Pharmacokinetics: Issues related to poor solubility, rapid metabolism, and low bioavailability must be addressed through medicinal chemistry strategies, such as prodrug approaches or formulation development. The exploration of non-acidic derivatives is one such strategy to mitigate the gastrointestinal side effects common to NSAIDs.[20]
-
Structure-Based Design: Continued use of computational tools like molecular docking and a deeper understanding of SAR will enable the more rational design of compounds with improved potency and target engagement.[8][15]
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to explore and exploit the rich pharmacological landscape of thiophene-containing benzoic acids, paving the way for the development of novel and effective therapies.
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An In-depth Technical Guide to 3-Fluoro-5-(thiophen-3-yl)benzoic acid: Synthesis, Properties, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract: 3-Fluoro-5-(thiophen-3-yl)benzoic acid is a synthetically accessible biaryl compound with significant potential in medicinal chemistry. This guide provides a comprehensive overview of a proposed synthetic route for this molecule via a Suzuki-Miyaura cross-coupling reaction. Furthermore, based on the analysis of structurally related compounds, we explore its potential as a therapeutic agent, particularly as an inhibitor of Rho kinase (ROCK) and an antagonist of the P2Y14 receptor. This document serves as a technical resource for researchers interested in the synthesis and evaluation of novel thiophene-containing compounds for drug discovery.
Introduction: The Rationale for 3-Fluoro-5-(thiophen-3-yl)benzoic acid in Drug Discovery
The confluence of a fluorinated benzoic acid and a thiophene moiety in a single molecular entity presents a compelling case for its investigation in drug discovery. The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions and often serving as a bioisostere for a phenyl ring.[1] Its incorporation can significantly influence a molecule's physicochemical properties and metabolic stability.[1] The benzoic acid group provides a crucial handle for forming ionic interactions with biological targets and can be readily modified to modulate pharmacokinetic properties.
The strategic placement of a fluorine atom on the benzoic acid ring is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] This guide will delve into a robust synthetic strategy to access 3-Fluoro-5-(thiophen-3-yl)benzoic acid and explore its promising, albeit predicted, biological activities based on established knowledge of analogous structures.
Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach
The construction of the biaryl scaffold of 3-Fluoro-5-(thiophen-3-yl)benzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.[3] The proposed synthetic route involves the coupling of 3-bromo-5-fluorobenzoic acid with thiophene-3-boronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for the synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-fluorobenzoic acid (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.), and a base, typically potassium carbonate (K2CO3, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 3-Fluoro-5-(thiophen-3-yl)benzoic acid.[4]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened to optimize the reaction yield and kinetics.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Potassium carbonate is a common choice, but other bases like sodium carbonate or cesium carbonate can also be employed.
-
Solvent: The choice of solvent influences the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Predicted Biological Activities and Potential Mechanisms of Action
While no direct biological data for 3-Fluoro-5-(thiophen-3-yl)benzoic acid is currently available, its structural motifs are present in compounds with well-defined pharmacological activities. This allows for the formulation of strong hypotheses regarding its potential therapeutic applications.
Potential as a Rho Kinase (ROCK) Inhibitor
Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton.[5] Dysregulation of the ROCK signaling pathway is implicated in various cardiovascular diseases, including hypertension, as well as in glaucoma and cancer metastasis.[6][7] Several ROCK inhibitors containing thiophene scaffolds have been identified.[6]
Hypothesized Mechanism of Action: 3-Fluoro-5-(thiophen-3-yl)benzoic acid could potentially act as a competitive inhibitor at the ATP-binding site of ROCK. The benzoic acid moiety could form key hydrogen bonds with the hinge region of the kinase, while the thiophene and fluorophenyl groups could occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.
Signaling Pathway Diagram: ROCK Inhibition
Caption: Simplified signaling pathway of the P2Y14 receptor and the proposed mechanism of antagonism by 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Physicochemical Properties and Drug-Likeness
While experimental data is not available, the physicochemical properties of 3-Fluoro-5-(thiophen-3-yl)benzoic acid can be predicted. These properties are crucial for assessing its potential as a drug candidate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~222.2 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP | ~3.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability. |
| pKa | ~4.0 | The acidic nature of the carboxylic acid will influence its charge state at physiological pH. |
| Polar Surface Area | ~49 Ų | Suggests good potential for oral absorption and cell permeability. |
Conclusion and Future Directions
3-Fluoro-5-(thiophen-3-yl)benzoic acid represents a novel and synthetically accessible molecule with significant potential for drug discovery. Based on robust precedent from structurally related compounds, it is a promising candidate for investigation as a ROCK inhibitor or a P2Y14 receptor antagonist. The proposed Suzuki-Miyaura coupling provides a reliable method for its synthesis, enabling further biological evaluation.
Future research should focus on the synthesis and in vitro characterization of this compound. Initial screening in ROCK and P2Y14 receptor binding and functional assays would validate the hypotheses presented in this guide. Subsequent structure-activity relationship (SAR) studies could then be undertaken to optimize its potency, selectivity, and pharmacokinetic properties, paving the way for the development of a novel therapeutic agent.
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An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-Fluoro-5-(thiophen-3-yl)benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of the novel compound, 3-Fluoro-5-(thiophen-3-yl)benzoic acid. By leveraging established principles of medicinal chemistry and target validation, this document outlines a logical, evidence-based approach to identifying and characterizing its potential biological targets.
The unique structural composition of this molecule, featuring a benzoic acid scaffold, a thiophene moiety, and a fluorine substituent, suggests a rich potential for diverse biological activities. Benzoic acid and its derivatives are known to possess a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Similarly, the thiophene ring is a privileged pharmacophore present in numerous FDA-approved drugs, contributing to activities ranging from anti-inflammatory to antipsychotic.[5][6][7] The strategic placement of a fluorine atom can further enhance metabolic stability and binding affinity.[8]
This document will guide the reader through a systematic exploration of the most promising therapeutic avenues for 3-Fluoro-5-(thiophen-3-yl)benzoic acid, with a focus on four key areas: oncology, metabolic disorders, inflammation, and neurological conditions. For each area, we will delve into the scientific rationale for investigation, propose high-level experimental strategies, and provide detailed, actionable protocols for target validation.
Part 1: Foundational Strategy - From Chemical Structure to Biological Hypothesis
The initial step in elucidating the therapeutic potential of a novel compound is to dissect its chemical architecture to form rational hypotheses about its possible biological interactions. The structure of 3-Fluoro-5-(thiophen-3-yl)benzoic acid presents several key features that guide our investigation.
-
The Benzoic Acid Core: This acidic functional group is a common motif in a multitude of biologically active molecules.[9] It can act as a hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.[9] Its presence immediately suggests potential interactions with targets that recognize carboxylate groups.
-
The Thiophene Ring: This five-membered aromatic heterocycle is a bioisostere of a phenyl ring but with distinct electronic and lipophilic properties. Thiophene-containing compounds have a proven track record in medicine, with applications in treating a wide range of conditions.[5][6] This moiety can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with biological macromolecules.
-
The Fluoro Substituent: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter the acidity of the carboxylic acid group.[8]
Based on these structural attributes, we can logically prioritize several classes of therapeutic targets for investigation.
Part 2: High-Priority Therapeutic Areas and Target Classes
Our investigation will focus on four primary therapeutic areas where benzoic acid and thiophene derivatives have demonstrated significant activity.
Oncology: Targeting Aberrant Cancer Metabolism
Rationale: A hallmark of many cancer cells is their altered metabolic state, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect).[10][] Small molecule inhibitors of key metabolic enzymes are a promising strategy in cancer therapy.[12] The benzoic acid scaffold is present in compounds that have shown anticancer potential, suggesting that 3-Fluoro-5-(thiophen-3-yl)benzoic acid could interfere with critical metabolic pathways necessary for tumor growth and survival.[1][4]
Potential Targets:
-
Pyruvate Kinase M2 (PKM2): A key enzyme in glycolysis that is often upregulated in cancer cells.
-
Lactate Dehydrogenase A (LDHA): Crucial for regenerating NAD+ to sustain high rates of glycolysis.
-
Glutaminase (GLS): Important for the metabolism of glutamine, another key nutrient for cancer cells.
Metabolic Disorders: Modulating G-Protein Coupled Receptors
Rationale: G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a central role in regulating metabolism. Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a GPCR that is highly expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes.[13][14] Several synthetic FFAR1/GPR40 agonists are based on aryl alkanoic acid structures, making 3-Fluoro-5-(thiophen-3-yl)benzoic acid a compelling candidate for investigation as a modulator of this receptor.[15]
Potential Target:
-
Free Fatty Acid Receptor 1 (FFAR1/GPR40): Activation of this receptor in pancreatic β-cells potentiates glucose-stimulated insulin secretion.[14]
Inflammatory Diseases: Inhibition of Key Pro-inflammatory Enzymes
Rationale: Thiophene-containing molecules are well-represented among anti-inflammatory drugs.[5][6] Many of these agents function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5] The structural similarity of our compound to known anti-inflammatory agents provides a strong basis for investigating its potential in this area.
Potential Targets:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Key enzymes in the arachidonic acid cascade that produce prostaglandins.
-
5-Lipoxygenase (5-LOX): The rate-limiting enzyme in the biosynthesis of leukotrienes.
Neurological Disorders: Allosteric Modulation of Ion Channels
Rationale: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system.[16] Positive allosteric modulators (PAMs) of the AMPA receptor have shown potential in treating cognitive disorders and depression.[17] Some known AMPA receptor modulators contain aromatic and heterocyclic motifs, suggesting that 3-Fluoro-5-(thiophen-3-yl)benzoic acid could interact with this class of ion channels.[18]
Potential Target:
-
AMPA Receptor: A ligand-gated ion channel whose modulation can enhance synaptic plasticity and neuronal communication.
Part 3: Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for investigating the interaction of 3-Fluoro-5-(thiophen-3-yl)benzoic acid with the prioritized target classes.
General Workflow for Target Identification and Validation
The overarching strategy for identifying and validating the therapeutic targets of our lead compound is a multi-step process that begins with broad screening and progressively narrows down to specific, high-confidence interactions.
Caption: A generalized workflow for target identification and validation.
Protocol: In Vitro Enzyme Inhibition Assay (Example: PKM2)
This protocol describes a representative biochemical assay to determine the inhibitory activity of 3-Fluoro-5-(thiophen-3-yl)benzoic acid against a purified enzyme, using Pyruvate Kinase M2 (PKM2) as an example.
Principle: The activity of PKM2 is measured by coupling the production of ATP to the oxidation of NADH via lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Fructose-1,6-bisphosphate (FBP) (as an allosteric activator)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
3-Fluoro-5-(thiophen-3-yl)benzoic acid (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, PEP, ADP, LDH, NADH, and FBP at 2x the final desired concentration.
-
Compound Plating: Serially dilute the test compound in DMSO and then into assay buffer. Add 50 µL of the diluted compound to the wells of the microplate. Include wells with DMSO only as a negative control and a known PKM2 inhibitor as a positive control.
-
Enzyme Addition: Add 25 µL of a 4x concentrated solution of PKM2 enzyme to each well.
-
Initiate Reaction: Add 25 µL of the 4x concentrated reagent mix to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 30°C).
-
Data Analysis: Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Normalize the rates to the DMSO control and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | IC50 (µM) against PKM2 |
| 3-Fluoro-5-(thiophen-3-yl)benzoic acid | [Experimental Value] |
| Positive Control (e.g., Shikonin) | [Experimental Value] |
Protocol: Cell-Based GPCR Activity Assay (Example: FFAR1/GPR40)
This protocol outlines a cell-based assay to measure the agonistic activity of the test compound on FFAR1/GPR40, typically by measuring a downstream signaling event such as calcium mobilization.
Principle: Activation of FFAR1/GPR40 by an agonist leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.
Materials:
-
A cell line stably expressing human FFAR1/GPR40 (e.g., CHO-K1 or HEK293)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
3-Fluoro-5-(thiophen-3-yl)benzoic acid (dissolved in DMSO)
-
A known FFAR1 agonist (e.g., GW9508) as a positive control
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed the FFAR1/GPR40-expressing cells into the 96-well microplate and culture overnight to allow for cell attachment.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer). Incubate for 1 hour at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period. Inject the test compound at various concentrations and continue to monitor the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each well and subtract the baseline fluorescence. Normalize the data to the response of a saturating concentration of the positive control. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Data Presentation:
| Compound | EC50 (µM) for FFAR1 Activation |
| 3-Fluoro-5-(thiophen-3-yl)benzoic acid | [Experimental Value] |
| Positive Control (e.g., GW9508) | [Experimental Value] |
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability by heating intact cells treated with the compound to various temperatures, followed by lysis and quantification of the soluble (non-denatured) target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 4: Concluding Remarks and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial characterization of 3-Fluoro-5-(thiophen-3-yl)benzoic acid. The proposed investigations into its effects on cancer metabolism, GPCR modulation, inflammatory enzymes, and ion channels are based on the strong precedent set by structurally related compounds. The successful identification of a primary target through the outlined protocols will pave the way for more advanced preclinical studies, including lead optimization, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy models. The journey of drug discovery is an iterative process, and the insights gained from these foundational studies will be critical in shaping the future development of this promising molecule.
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PubMed. (n.d.). Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus. Retrieved from [Link]
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Ovid. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to 3-Fluoro-5-(thiophen-3-yl)benzoic Acid and its Analogs for Drug Discovery Professionals
Abstract
The biaryl scaffold, particularly those incorporating heterocyclic systems, represents a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive overview of 3-fluoro-5-(thiophen-3-yl)benzoic acid, a privileged core structure for the development of novel therapeutics. We will dissect its synthesis, explore potential structure-activity relationships (SAR), and outline robust methodologies for its biological evaluation. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals dedicated to advancing small molecule discovery programs.
Introduction: The Strategic Value of the Fluoro-Thiophenyl-Benzoic Acid Scaffold
In the landscape of drug discovery, the selection of a core scaffold is a decision of paramount importance. The 3-fluoro-5-(thiophen-3-yl)benzoic acid structure is a compelling starting point for several strategic reasons:
-
Biaryl Motif: The linkage of two aromatic systems provides a rigid, well-defined three-dimensional structure that can be tailored to fit into specific protein binding pockets.
-
Thiophene Ring: As a bioisostere of a phenyl ring, the thiophene moiety introduces unique electronic properties and potential for hydrogen bonding via the sulfur atom, while often improving physicochemical properties. Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1]
-
Fluorine Substitution: The strategic placement of a fluorine atom can profoundly and beneficially impact a drug candidate's profile. It can enhance binding affinity through favorable electrostatic interactions, block metabolic soft spots to improve pharmacokinetic properties, and modulate the pKa of adjacent functional groups.
-
Benzoic Acid Group: The carboxylic acid is a versatile functional group that can act as a key hydrogen bond donor and acceptor, or form critical ionic interactions with basic residues (like lysine or arginine) in a target's active site. Its presence is a common feature in many successful drugs.[2][3][4]
This guide will provide the foundational knowledge and practical protocols to effectively leverage this scaffold in a drug discovery campaign.
Core Synthesis: A Validated Suzuki-Miyaura Coupling Approach
The most reliable and scalable method for constructing the central carbon-carbon bond in 3-fluoro-5-(thiophen-3-yl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a workhorse in medicinal chemistry due to its functional group tolerance and generally high yields.[5][6][7]
Recommended Protocol: Synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid
This protocol details the coupling of commercially available 3-bromo-5-fluorobenzoic acid with thiophen-3-ylboronic acid.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the Suzuki-Miyaura synthesis of the core scaffold.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add degassed 1,4-dioxane via syringe, followed by a degassed 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by taking small aliquots and analyzing via LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with water and carefully acidify to pH ~2 using 1M HCl. This step is critical to protonate the benzoate salt, rendering it soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by silica gel column chromatography to yield the final product.
Causality and Trustworthiness:
-
Why Pd(dppf)Cl₂? This is a robust, air-stable palladium pre-catalyst that is highly effective for cross-coupling reactions involving heteroaryl compounds. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.
-
Why an Inert Atmosphere? The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would poison the catalyst and halt the reaction. This self-validating step is essential for reproducibility.
-
Why Acidify During Workup? The basic reaction conditions deprotonate the carboxylic acid product, forming a water-soluble carboxylate salt. Acidification is required to regenerate the neutral carboxylic acid, allowing it to be extracted into the organic phase.
Structure-Activity Relationship (SAR) and Analog Design
The core scaffold offers multiple vectors for chemical modification to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. A systematic exploration is key to building a robust SAR data set.
Logical Framework for Analog Synthesis
Caption: Strategic vectors for chemical modification and SAR exploration.
Key SAR Exploration Strategies:
-
Vector A (Carboxylic Acid): The acidity and hydrogen bonding capacity of this group are critical.
-
Amide Library: Synthesize a diverse library of primary, secondary, and tertiary amides. This dramatically alters polarity and can introduce new interactions with the target protein.
-
Bioisosteres: Replace the carboxylic acid with isosteres like tetrazole or hydroxamic acid to fine-tune acidity and metabolic stability.
-
-
Vector B (Thiophene Ring): This region can be modified to probe for additional binding pockets.
-
Substitution: Introduce small groups (methyl, chloro) at the 2-, 4-, and 5-positions of the thiophene ring to explore steric and electronic effects.
-
-
Vector C (Phenyl Ring): The fluorine's position can be altered.
-
Positional Isomers: Synthesize the 2-fluoro and 4-fluoro analogs to understand the impact of fluorine's placement on activity.
-
Additional Substitution: Introduce a second substituent (e.g., methyl, methoxy) to further probe the binding site topology.
-
Biological Evaluation: A Tiered Approach
A robust biological evaluation cascade is essential to identify promising compounds. This typically begins with in vitro biochemical assays and progresses to cell-based and more complex models.
Workflow for Biological Profiling
Caption: Tiered workflow for hit-to-lead biological evaluation.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme. The specific detection method (e.g., fluorescence, luminescence, absorbance) will depend on the enzyme and substrate used.[8][9][10][11]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: In a 384-well assay plate, add a small volume (e.g., 100 nL) of each compound concentration from the dilution series. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor or no enzyme).
-
Enzyme and Substrate Addition: Add the target enzyme diluted in assay buffer to all wells. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and any necessary co-factors, like ATP for kinases) to all wells.
-
Incubation and Detection: Incubate the plate for a fixed time (e.g., 60 minutes) at the optimal temperature for the enzyme. Stop the reaction (if necessary) and measure the signal on a plate reader.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Quantitative data from SAR studies should be summarized in a clear, tabular format to facilitate analysis and decision-making.
Table 1: Hypothetical SAR Data for Analogs Against Target X
| Compound ID | Modification Vector | R Group | IC₅₀ (nM) |
| Cmpd-1 | Core Scaffold | - | 1,250 |
| Cmpd-2 | Vector A (Amide) | -NH₂ | 850 |
| Cmpd-3 | Vector A (Amide) | -NH(CH₃) | 475 |
| Cmpd-4 | Vector B (Thiophene) | 5-Chloro | 320 |
| Cmpd-5 | Vector C (Phenyl) | 2-Fluoro | >10,000 |
Conclusion and Forward Outlook
The 3-fluoro-5-(thiophen-3-yl)benzoic acid scaffold is a highly tractable and promising starting point for drug discovery programs targeting a wide range of diseases. Its synthetic accessibility via robust and well-understood coupling chemistry allows for rapid generation of analogs. The strategic positions for substitution on both aromatic rings provide ample opportunity for multi-parameter optimization of potency, selectivity, and pharmacokinetic properties. By applying the systematic synthetic strategies and tiered biological evaluation workflows detailed in this guide, research teams can efficiently navigate the complexities of the hit-to-lead process and unlock the full therapeutic potential of this valuable chemical class.
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ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]
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NIH. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
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MDPI. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
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ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
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RSC Publishing. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Retrieved from [Link]
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ScienceDirect. (n.d.). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Retrieved from [Link]
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- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
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ResearchGate. (n.d.). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Retrieved from [Link]
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MDPI. (n.d.). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Retrieved from [Link]
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ResearchGate. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Retrieved from [Link]
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Lupine Publishers. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]
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NIH. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Retrieved from [Link]
-
Polish Academy of Sciences. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Retrieved from [Link]
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A Roadmap for the Preliminary In-Vitro Investigation of 3-Fluoro-5-(thiophen-3-yl)benzoic acid: A Technical Guide
Introduction: Rationale for the Investigation of 3-Fluoro-5-(thiophen-3-yl)benzoic acid
The confluence of a benzoic acid scaffold, a thiophene moiety, and fluorine substitution in the molecule 3-Fluoro-5-(thiophen-3-yl)benzoic acid presents a compelling case for its investigation as a potential therapeutic agent. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] The thiophene ring is a bioisostere of the benzene ring and is a common feature in many approved drugs, often contributing to enhanced metabolic stability and target engagement.[4][5] Furthermore, the strategic placement of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[6]
Given the absence of published in-vitro studies for this specific molecule, this technical guide provides a comprehensive and logical framework for its preliminary evaluation. The proposed workflow is designed to efficiently screen for potential biological activities, starting with broad cytotoxicity profiling and progressively moving towards more specific mechanistic assays. This approach is intended to provide researchers, scientists, and drug development professionals with a robust roadmap for elucidating the therapeutic potential of 3-Fluoro-5-(thiophen-3-yl)benzoic acid and similar novel chemical entities.
Part 1: Compound Characterization and Handling
Prior to initiating any biological assays, a thorough characterization of the test compound is paramount to ensure the integrity and reproducibility of the experimental data.
1.1. Physicochemical Properties
A summary of the key physicochemical properties of 3-Fluoro-5-(thiophen-3-yl)benzoic acid is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈FO₂S | PubChem |
| Molecular Weight | 239.25 g/mol | PubChem |
| Appearance | White to off-white solid | Assumed |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO, Ethanol) | N/A |
1.2. Stock Solution Preparation
A standardized protocol for the preparation of a high-concentration stock solution is crucial for accurate and consistent dosing in all subsequent in-vitro assays.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Materials: 3-Fluoro-5-(thiophen-3-yl)benzoic acid powder, anhydrous Dimethyl Sulfoxide (DMSO), analytical balance, sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh a precise amount of 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Under sterile conditions, add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Quality Control: The purity and concentration of the stock solution should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Part 2: Primary Screening for Biological Activity: Cytotoxicity Profiling
The initial step in evaluating a novel compound is to assess its general cytotoxicity across a panel of relevant cell lines.[7][8] This provides a broad indication of its potential as an anti-proliferative agent and helps determine the appropriate concentration range for subsequent assays.
2.1. Rationale for Cell Line Selection
The choice of cell lines should be guided by the structural similarities of the test compound to known anticancer agents.[1] A diverse panel of human cancer cell lines representing different tumor types is recommended for the initial screen.
2.2. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.[9]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Fluoro-5-(thiophen-3-yl)benzoic acid in a panel of human cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
3-Fluoro-5-(thiophen-3-yl)benzoic acid stock solution (10 mM in DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
-
Step-by-Step Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT reagent to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
2.3. Hypothetical Data Presentation
The results of the cytotoxicity screening can be summarized in a table as shown below.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 |
| HCT116 | Colorectal Carcinoma | 8.2 |
Part 3: Secondary Screening and Mechanistic Elucidation
Based on the results of the primary cytotoxicity screen, a more focused investigation into the potential mechanism of action can be pursued. The structural features of 3-Fluoro-5-(thiophen-3-yl)benzoic acid suggest several plausible pathways to explore.
3.1. Potential Mechanisms of Action
-
Enzyme Inhibition: Many benzoic acid and thiophene derivatives are known to be enzyme inhibitors.[1][2] A targeted screen against a panel of kinases or other relevant enzymes could reveal a specific molecular target.
-
Anti-inflammatory Activity: Some benzoic acid derivatives exert their effects by inhibiting key inflammatory mediators.[2]
-
Antiviral Activity: Thiophene-containing compounds have been reported to possess antiviral properties, particularly against influenza viruses.[10][11]
3.2. Experimental Workflow for Mechanistic Studies
The following diagram illustrates a logical workflow for the secondary screening and mechanistic elucidation of 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Caption: A logical workflow for the in-vitro evaluation of a novel compound.
3.3. Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 3-Fluoro-5-(thiophen-3-yl)benzoic acid against a specific enzyme. The example provided is for a generic kinase assay.
-
Objective: To determine the IC50 of the test compound against a purified enzyme.
-
Materials:
-
Purified enzyme (e.g., a specific kinase).
-
Substrate for the enzyme.
-
ATP (for kinase assays).
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
3-Fluoro-5-(thiophen-3-yl)benzoic acid stock solution.
-
Positive control inhibitor.
-
-
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.
-
In a 384-well plate, add the enzyme, substrate, and the test compound or control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
3.4. Hypothetical Signaling Pathway
If the compound is found to inhibit a specific kinase involved in a known cancer signaling pathway, a diagram can be used to visualize its potential mechanism of action.
Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.
Conclusion
This technical guide provides a structured and scientifically grounded approach for the initial in-vitro evaluation of 3-Fluoro-5-(thiophen-3-yl)benzoic acid. By following the proposed workflow, researchers can efficiently gather preliminary data on the compound's biological activity, identify potential mechanisms of action, and make informed decisions regarding its further development as a potential therapeutic agent. The emphasis on robust experimental design, appropriate controls, and clear data interpretation will ensure the generation of high-quality and reproducible results.
References
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-
PubMed Central. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Thiophen-3-yl)benzoic acid. Retrieved from [Link]
-
PubMed. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. Retrieved from [Link]
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ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
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ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved from [Link]
-
PubMed Central. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]
-
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-
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MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
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National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-(thiophen-3-ylsulfamoyl)benzoic acid. Retrieved from [Link]
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Methodological & Application
Synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid: An Application Note and Protocol
Introduction
3-Fluoro-5-(thiophen-3-yl)benzoic acid, a biaryl carboxylic acid, represents a valuable scaffold in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The thiophene moiety is a common heterocyclic core found in numerous pharmaceuticals, contributing to their therapeutic efficacy. This document provides a detailed protocol for the synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical experimental workflow and a discussion of the underlying chemical principles.
Chemical Profile
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |
| 3-Fluoro-5-(thiophen-3-yl)benzoic acid | [Insert Chemical Structure Image Here] | 1261925-85-2[2] | C₁₁H₇FO₂S | 222.24 g/mol |
| 3-Bromo-5-fluorobenzoic acid | [Insert Chemical Structure Image Here] | 176548-70-2[3][4][5][6] | C₇H₄BrFO₂ | 219.01 g/mol [3][6] |
| Thiophene-3-boronic acid | [Insert Chemical Structure Image Here] | 6165-69-1[7][8][9][10] | C₄H₅BO₂S | 127.96 g/mol [7][9] |
Synthetic Approach: The Suzuki-Miyaura Cross-Coupling
The synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation involves the reaction of an organoboron compound (thiophene-3-boronic acid) with an organohalide (3-bromo-5-fluorobenzoic acid) in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of the required reagents.[1][11]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-fluorobenzoic acid to form a Pd(II) complex.
-
Transmetalation: The thiophene group is transferred from the boronic acid to the palladium center, forming a new diorganopalladium(II) complex. This step is facilitated by the presence of a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired carbon-carbon bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura couplings of similar substrates.[12]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Bromo-5-fluorobenzoic acid | 176548-70-2 | 219.01 | 1.00 g | 1.0 |
| Thiophene-3-boronic acid | 6165-69-1 | 127.96 | 0.70 g | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.26 g | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.26 g | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | - |
| Water (deionized) | 7732-18-5 | 18.02 | 5 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed | - |
Procedure
Figure 2: Workflow for the synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.00 g, 4.57 mmol), thiophene-3-boronic acid (0.70 g, 5.48 mmol), and potassium carbonate (1.26 g, 9.14 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.23 mmol) to the flask under a positive pressure of the inert gas.
Step 2: Reaction
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
Step 3: Workup
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The purified product should be a solid.
Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene and thiophene rings, as well as a broad singlet for the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 12-13 ppm.
-
Benzoic Acid Protons: The protons on the fluorinated benzene ring will appear as multiplets or doublets of doublets due to coupling with the fluorine atom and adjacent protons.
-
Thiophene Protons: The protons on the thiophene ring will also appear in the aromatic region, with characteristic coupling constants.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to appear in the range of 165-175 ppm.[5][8]
-
Aromatic Carbons: The signals for the aromatic carbons of the benzene and thiophene rings will be observed in the range of 110-140 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
Mass Spectrometry
Mass spectrometry will be used to determine the molecular weight of the synthesized compound.
-
Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Fluoro-5-(thiophen-3-yl)benzoic acid (222.24 g/mol ).
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid. The protocol outlined in this application note offers a detailed, step-by-step procedure for researchers in organic synthesis and medicinal chemistry. The successful synthesis and characterization of this compound will enable its further investigation in various applications, including drug discovery and materials science.
References
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
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Ark Pharm, Inc. (n.d.). 3-Fluoro-5-(thiophen-3-yl)benzoic acid. Retrieved from [Link]
- Khan, I., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74.
- ACS Publications. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 63(21), 12898-12915.
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Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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ResearchGate. (2019). Experimental high-resolution solid-state 13 C NMR data for the 1:1.... Retrieved from [Link]
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PubChem. (n.d.). 3-(Thiophen-3-yl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-(thiophen-3-ylmethylamino)benzoic acid. Retrieved from [Link]
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Application Notes & Protocols for the Development of Antiviral Agents
Introduction: A Multi-Pronged Approach to Combating Viral Threats
The development of effective antiviral agents is a cornerstone of modern medicine and global health security. Unlike antibiotics, which target bacterial machinery distinct from our own, antiviral drugs must selectively inhibit viral processes without causing significant harm to the host cells that viruses hijack for their replication.[1] This inherent challenge necessitates a sophisticated, multi-stage drug discovery and development pipeline. This guide provides an in-depth overview of the critical applications, assays, and protocols that form the backbone of this process, from initial high-throughput screening to preclinical evaluation. The narrative follows the logical progression of a candidate compound, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and validated path toward identifying promising new therapeutics.
Section 1: High-Throughput Screening (HTS) for Primary Hit Identification
Application Note: The journey of an antiviral drug begins with screening vast libraries of chemical compounds to identify "hits"—molecules that show initial signs of antiviral activity. High-Throughput Screening (HTS) employs automation and miniaturization to test tens of thousands to millions of compounds rapidly.[2] Screening campaigns can be broadly categorized into two types:
-
Target-Based Screening: These assays are designed to find compounds that interact with a specific, isolated viral protein (e.g., a protease or polymerase). While highly specific, this approach may miss compounds that act on host factors or require the cellular context to be effective.[3]
-
Cell-Based (Phenotypic) Screening: These assays use live, virus-infected cells to identify compounds that inhibit viral replication as a whole.[1] This method is advantageous as it simultaneously screens for cell permeability and activity against the virus in a more biologically relevant environment, and it can identify inhibitors regardless of their specific target.[4] A common and robust cell-based HTS is the cytopathic effect (CPE) reduction assay, which identifies compounds that protect cells from virus-induced death.[5][6]
A typical HTS workflow is a multi-step cascade designed to efficiently funnel a large number of initial compounds down to a small set of validated hits.
Protocol 1: Automated Cytopathic Effect (CPE) Reduction HTS Assay
Principle: This assay identifies compounds that protect host cells from virus-induced death or CPE. Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels, an indicator of metabolically active cells.[6] A decrease in CPE corresponds to a higher luminescence signal.
Materials:
-
Host cell line susceptible to the virus (e.g., A549, Vero, MDCK cells)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Infection medium (low-serum or serum-free medium)
-
Virus stock with a known titer
-
Compound library plated in 384-well format
-
Positive control antiviral (known inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Automated liquid handlers and plate readers
Procedure:
-
Cell Seeding: Using an automated dispenser, seed host cells into 384-well clear-bottom assay plates at a pre-optimized density. Incubate for 18-24 hours to allow for the formation of a uniform monolayer.
-
Compound Addition: Transfer a small volume (e.g., 50 nL) of compounds from the library plates to the cell plates using a pintool or acoustic liquid handler. Also, add positive control (e.g., Remdesivir) and negative control (e.g., DMSO vehicle) to designated wells.
-
Virus Infection: Add the virus diluted in infection medium to all wells except for the "cells only" control wells. The amount of virus should be calibrated to cause 80-90% cell death within 48-72 hours.
-
Incubation: Incubate the plates for a period determined by the virus's replication cycle (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
Assay Readout: a. Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to all wells. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
-
Data Analysis: a. Normalize the data using the "cells only" (100% viability) and "virus only" (0% viability) controls. b. Calculate the percentage of CPE inhibition for each compound. c. Hits are typically defined as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations above the plate mean).
Section 2: Hit Validation and Lead Optimization
Application Note: A primary hit from HTS is not yet a drug candidate. It must undergo rigorous validation to confirm its activity, determine its potency, and assess its safety profile. The two most critical parameters at this stage are the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) .[7] The EC₅₀ is the concentration of the compound that inhibits viral activity by 50%, while the CC₅₀ is the concentration that causes a 50% reduction in the viability of uninfected cells.[7] The ratio of these two values (CC₅₀/EC₅₀) yields the Selectivity Index (SI) , a crucial measure of the compound's therapeutic window. A high SI is desirable as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.[7]
| Parameter | Description | Desirable Value |
| EC₅₀ | Concentration for 50% viral inhibition. | Low (e.g., nanomolar to low micromolar) |
| CC₅₀ | Concentration for 50% cell toxicity. | High (e.g., >100 µM) |
| Selectivity Index (SI) | The ratio of CC₅₀ to EC₅₀. | High (e.g., >100) |
Protocol 2: Virus Yield Reduction Assay
Principle: This assay directly quantifies the amount of infectious virus produced by infected cells in the presence of a compound. It is a more stringent confirmation of antiviral activity than a CPE assay because it measures the inhibition of viral replication, not just cell protection.[5] Viral titers in the supernatant are typically quantified by plaque assay or TCID₅₀.
Materials:
-
Host cells in 24- or 48-well plates
-
Confirmed hit compounds
-
Infection medium
-
Virus stock
Procedure:
-
Cell Plating: Seed host cells to form a confluent monolayer.
-
Compound Treatment & Infection: a. Prepare serial dilutions of the hit compound in infection medium. b. Remove the growth medium from the cells and wash once with PBS. c. Add the compound dilutions to the cells and incubate for 1 hour. d. Infect the cells with the virus at a low multiplicity of infection (MOI), e.g., 0.01.
-
Incubation: Incubate for a duration equivalent to one or two replication cycles (e.g., 24-48 hours).
-
Supernatant Harvest: Collect the supernatant from each well. This supernatant contains the progeny virions.
-
Titer Quantification: Determine the viral titer in each supernatant sample using a standard plaque assay or TCID₅₀ assay.
-
Data Analysis: a. Plot the viral titer against the compound concentration. b. Use non-linear regression analysis to calculate the EC₅₀ value, which is the concentration at which the virus yield is reduced by 50% compared to the vehicle control.
Protocol 3: Cytotoxicity Assay (MTS-based)
Principle: This assay must be run in parallel with antiviral assays to ensure that the observed effect is not due to compound toxicity.[8][9] The MTS assay uses a tetrazolium salt that is bioreduced by viable, metabolically active cells into a colored formazan product, which can be measured spectrophotometrically.[5]
Materials:
-
Host cells in a 96-well plate
-
Test compounds
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) kit (Promega)
Procedure:
-
Cell Seeding: Seed cells at the same density used for the antiviral assays in a 96-well plate.
-
Compound Addition: Add the same serial dilutions of the compound used in the antiviral assays to the cells. No virus is added.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Plot cell viability against compound concentration. b. Use non-linear regression to calculate the CC₅₀ value, the concentration that reduces cell viability by 50% compared to the vehicle control.
Section 3: Elucidating the Mechanism of Action (MoA)
Application Note: Identifying a compound's MoA is essential for lead optimization and predicting potential resistance pathways.[10] MoA studies aim to pinpoint the specific stage of the viral life cycle that is inhibited by the compound. The viral life cycle can be broadly divided into entry (attachment, fusion, uncoating), replication (synthesis of viral proteins and genomes), and exit (assembly, maturation, release).[11][12] A time-of-addition assay is a powerful tool to narrow down the potential target stage.[5] In this assay, the compound is added at different time points relative to infection, and its ability to inhibit viral replication reveals whether it acts on an early, intermediate, or late stage.[5]
Protocol 4: Time-of-Addition Assay
Principle: This assay determines the stage of the viral life cycle targeted by an antiviral compound. The compound is added to infected cells at various times pre- and post-infection. If a compound is effective only when added early, it likely targets entry. If it remains effective when added several hours post-infection, it likely targets replication or a later step.[5]
Procedure:
-
Cell Preparation: Grow host cells to confluency in a multi-well plate.
-
Synchronized Infection: Pre-chill the cells at 4°C for 30 minutes. Add a high MOI of virus and allow it to adsorb to the cells for 1 hour at 4°C. This synchronizes the infection. Wash away unbound virus and add warm medium to start the infection (this is time zero).
-
Compound Addition: Add the compound at a fixed, high concentration (e.g., 10x EC₅₀) to different wells at various time points (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
Incubation: Incubate all wells until a fixed endpoint, typically at the end of a single replication cycle (e.g., 10-12 hours).
-
Quantification: Harvest the supernatant or cell lysate and quantify the virus yield (e.g., via qRT-PCR for viral RNA or a plaque assay for infectious virions).
-
Data Analysis: Plot the percent inhibition of virus yield against the time of compound addition. The time point at which the compound loses its inhibitory effect corresponds to the completion of the targeted step in the viral life cycle.
Section 4: Assessing the Potential for Antiviral Resistance
Application Note: Due to high mutation rates, many viruses can rapidly develop resistance to antiviral drugs.[13] Therefore, assessing the resistance profile of a lead compound is a critical step mandated by regulatory agencies like the FDA.[14][15] This involves two main approaches:
-
Genotypic Analysis: This involves sequencing viral genes to identify specific mutations that confer resistance.[16][17]
-
Phenotypic Analysis: This measures the change in susceptibility of the virus to the drug, typically by determining the EC₅₀ of the drug against the mutant virus compared to the wild-type virus.[16][18]
Resistance is often selected in vitro by culturing the virus in the presence of increasing concentrations of the compound. This process mimics the selective pressure that would occur during therapy.
Section 5: Preclinical Development
Application Note: Before a compound can be tested in humans, it must undergo extensive preclinical evaluation.[19][20] This phase aims to gather essential data on the compound's safety and efficacy. Key components include:
-
Pharmacokinetics (PK): This describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[21][22] PK studies are vital for determining dosing regimens.
-
Pharmacodynamics (PD): This describes what the drug does to the body and the virus.[21][23] It links drug concentration to antiviral effect.
-
Toxicology Studies: Extensive safety studies are performed in at least two animal species (one rodent, one non-rodent) to identify potential toxicities before human exposure.[20][24]
-
In Vivo Efficacy Models: If a suitable animal model of the viral disease exists, the compound's efficacy is tested in vivo.[25][26] These studies provide crucial proof-of-concept that the in vitro activity translates to a therapeutic benefit in a living organism.[27]
Conclusion
The development of a new antiviral agent is a complex, iterative, and resource-intensive process. It relies on a logical cascade of validated assays, each designed to answer specific questions about a compound's efficacy, toxicity, mechanism, and safety. By integrating high-throughput screening, detailed cell-based and biochemical protocols, resistance profiling, and rigorous preclinical evaluation, researchers can systematically identify and advance the most promising candidates, ultimately leading to new therapies to combat viral diseases.
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Scipione, M. R., & Papadopoulos, J. (2019). Pharmacokinetics and Pharmacodynamics of Antiviral Drugs in Special Population. Principles and Practice of Transplant Infectious Diseases. [Link]
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An, W. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Biotechnology. [Link]
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Creative Biostructure. (n.d.). High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. Creative Biostructure Website. [Link]
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Virology Research Services. (n.d.). Cytotoxicity testing. Virology Research Services Website. [Link]
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De Bleser, P., & Meuleman, P. (2024). Preclinical animal models to evaluate therapeutic antiviral antibodies. Antiviral Research. [Link]
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Gatti, M., et al. (2020). Pharmacokinetics/Pharmacodynamics of Antiviral Agents Used to Treat SARS-CoV-2 and Their Potential Interaction with Drugs and Other Supportive Measures. Clinical Pharmacokinetics. [Link]
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U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. HHS Guidance. [Link]
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Emery Pharma. (2025). Important Considerations in Antiviral Testing. Emery Pharma Website. [Link]
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Schor, S., et al. (2023). Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. Viruses. [Link]
-
Zhang, Y. Q., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Journal of Biomolecular Screening. [Link]
-
Pillay, D., & Zambon, M. (1998). Antiviral drug resistance. BMJ. [Link]
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Piret, J., & Boivin, G. (2016). Antiviral Drug Resistance: Mechanisms and Clinical Implications. Infectious Disease Clinics of North America. [Link]
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Noah, D. L., & Severson, W. (2011). Methods to Determine Mechanism of Action of Anti-influenza Inhibitors. Influenza: Methods and Protocols. [Link]
-
Creative Diagnostics. (n.d.). High Throughput Screening (HTS) Service. Creative Diagnostics Website. [Link]
-
Viroxy. (2019). Antiviral drug discovery - Part 2: From candidates to investigational drugs. Viroxy Website. [Link]
-
HIV.gov. (2024). Laboratory Testing: Drug-Resistance Testing. Clinical Info HIV.gov. [Link]
-
Greengard, P. (n.d.). Pharmacokinetics of New Antiviral Drugs for Emerging Infectious Diseases. Walsh Medical Media. [Link]
-
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. EBSCO Research Starters. [Link]
-
Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology. [Link]
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- 1. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. HTS Service for Antiviral Drug Screening - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 6. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
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- 11. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 12. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hhs.gov [hhs.gov]
- 15. Federal Register :: Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability [federalregister.gov]
- 16. Antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
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- 23. Pharmacokinetics/Pharmacodynamics of Antiviral Agents Used to Treat SARS-CoV-2 and Their Potential Interaction with Drugs and Other Supportive Measures: A Comprehensive Review by the PK/PD of Anti-Infectives Study Group of the European Society of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
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- 27. In Vivo Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols for 3-Fluoro-5-(thiophen-3-yl)benzoic Acid in Material Science
Introduction: A Versatile Building Block for Advanced Materials
3-Fluoro-5-(thiophen-3-yl)benzoic acid is a bifunctional organic molecule poised for significant applications in material science. This compound uniquely combines three key structural motifs: a fluorinated phenyl ring, a thiophene heterocycle, and a carboxylic acid group. This strategic combination imparts a set of desirable properties, making it a promising candidate for the development of next-generation organic electronics and functional porous materials.
The thiophene unit is a cornerstone in the field of organic electronics, renowned for its excellent charge transport properties and environmental stability.[1] The introduction of a fluorine atom onto the phenyl ring is a well-established strategy for modulating the electronic properties of organic materials, often leading to lower HOMO and LUMO energy levels, which can enhance charge injection and transport in electronic devices.[2] Furthermore, the carboxylic acid moiety serves as a versatile anchor point for surface modification or as a primary building block for the construction of Metal-Organic Frameworks (MOFs).[3]
These application notes provide a comprehensive overview of the potential uses of 3-Fluoro-5-(thiophen-3-yl)benzoic acid, complete with detailed protocols for its synthesis and its incorporation into advanced material systems. The causality behind experimental choices is explained to provide researchers with a robust framework for their investigations.
Physicochemical Properties and Synthesis
While experimental data for this specific molecule is not widely available, its properties can be estimated based on its constituent parts.
| Property | Estimated Value/Characteristic |
| Molecular Formula | C₁₁H₇FO₂S |
| Molecular Weight | 222.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like THF, DMF, DMSO |
| Melting Point | Expected to be a crystalline solid with a defined melting point |
Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most logical and versatile method for synthesizing 3-Fluoro-5-(thiophen-3-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl and heteroaryl moieties.[4][5] The proposed reaction couples 3-bromo-5-fluorobenzoic acid with thiophene-3-boronic acid.
Reaction Scheme:
Caption: Proposed synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Thiophene-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Protocol:
-
To a 100 mL round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and deionized water in a 4:1 ratio to the flask.
-
Degas the solution by bubbling the inert gas through it for 20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add 1M HCl to acidify the mixture to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Application 1: Building Block for Organic Semiconductors
Rationale: The combination of an electron-rich thiophene ring and a fluorinated phenyl ring makes this molecule an excellent candidate for creating high-performance organic semiconductors. Thiophene-based polymers are known for their good charge mobility, and fluorination can lower the energy levels of the molecular orbitals, which is beneficial for charge injection from electrodes and can improve the stability of the material in air.[2][6] This molecule can be used as a monomer in polymerization reactions to create conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Protocol: Synthesis of a Conjugated Polymer via Suzuki Polymerization
This protocol describes the polymerization of a di-brominated derivative of the title compound with a diboronic ester comonomer.
Caption: General workflow for the solvothermal synthesis of a MOF.
Protocol Steps:
-
Preparation:
-
In a 20 mL scintillation vial, dissolve 3-Fluoro-5-(thiophen-3-yl)benzoic acid (1 eq) and a metal salt such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1 eq) in a solvent system, typically N,N-dimethylformamide (DMF) or a mixture of DMF and ethanol.
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution.
-
-
Reaction:
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to a specific temperature (typically between 80°C and 120°C) for 24-72 hours.
-
Allow the oven to cool down slowly to room temperature to promote the formation of high-quality crystals.
-
-
Isolation and Activation:
-
Decant the mother liquor and wash the crystalline product with fresh DMF, followed by a more volatile solvent like ethanol.
-
To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a solvent like chloroform or acetone for 2-3 days, replacing the solvent daily.
-
Filter the crystals and dry them under a high vacuum at an elevated temperature (e.g., 100-150°C) for several hours.
-
-
Characterization:
-
Crystallinity: Powder X-ray Diffraction (PXRD).
-
Thermal Stability: Thermogravimetric Analysis (TGA).
-
Porosity: N₂ adsorption-desorption isotherms (BET surface area analysis).
-
Structure: Single-crystal X-ray diffraction (if suitable crystals are obtained).
-
Safety and Handling
3-Fluoro-5-(thiophen-3-yl)benzoic acid should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may be irritating to the eyes, skin, and respiratory system. All manipulations should be performed in a well-ventilated fume hood.
References
- Hagooly, Y., Welch, M. J., & Rozen, S. (2011). Synthesis of difluoroaryldioxoles using BrF₃. Organic & Biomolecular Chemistry, 9(3), 902-905.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Dalton Transactions. (2023).
- ACS Publications. (2025). Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors.
-
Organic Chemistry Portal. (n.d.). Heterobiaryl synthesis by C-C coupling. Retrieved from [Link]
- ACS Applied Materials & Interfaces. (2016). Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal.
- NIH. (n.d.).
- ResearchGate. (2025).
- ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins.
- ResearchGate. (2024). Zn(II)/Cd(II) MOFs based on 2,5-thiophenedicarboxylic acid and bis(Imidazole) linkers for highly selective and sensitive detection of Fe3+ and Cr2O72-.
- Strem Chemicals. (2025). MOF Linkers with Carboxylic Acid Donor Ligands.
- Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- MDPI. (n.d.).
- RSC Publishing. (n.d.). Fluorinated benzothiadiazole and indacenodithieno[3,2-b]thiophene based regioregular-conjugated copolymers for ambipolar organic field-effect transistors and inverters.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Google Patents. (n.d.). CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
- RSC Publishing. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry.
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- Solvay. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. blog.strem.com [blog.strem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Heterobiaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. Fluorinated benzothiadiazole and indacenodithieno[3,2-b]thiophene based regioregular-conjugated copolymers for ambipolar organic field-effect transistors and inverters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Precision C-H Fluorination of Benzoic Acid Scaffolds
Part 1: Strategic Overview & Scientific Rationale
The Challenge: Overcoming Electronic Deactivation
Direct fluorination of free benzoic acid is a classical problem in organic synthesis. The carboxyl group (-COOH) is a strong electron-withdrawing group (EWG), which deactivates the benzene ring toward electrophilic aromatic substitution (EAS).
-
Classical EAS: Attempting direct fluorination with F2 or electrophilic reagents typically results in low yields and meta-selectivity, which is often not the desired isomer for medicinal chemistry (bioisosteres of salicylic acid, etc.).
-
The Solution (C-H Activation): To achieve ortho-selectivity and high yields, modern protocols utilize Palladium(II)-catalyzed C-H activation . This approach relies on the coordination of a metal catalyst to a Directing Group (DG) to place the metal at the ortho position, followed by oxidation with an electrophilic fluorine source.
Selected Methodology: Ligand-Directed Pd(II)/Pd(IV) Catalysis
This guide details the protocol for Palladium-Catalyzed Ortho-Fluorination using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source.
-
Why this method? Unlike radical decarboxylative fluorination (which destroys the acid functionality), this method preserves the carbon scaffold.
-
Substrate Requirement: While recent academic literature reports direct fluorination of free benzoic acids, yields remain impractical (<15%). Therefore, this protocol employs benzamides (easily derived from benzoic acid) as the substrate. The amide acts as a robust Directing Group (DG).
Part 2: Mechanism of Action
The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle.[1] Understanding this mechanism is critical for troubleshooting low conversion.
-
C-H Activation: The Pd(II) catalyst coordinates to the amide oxygen/nitrogen (DG) and activates the ortho C-H bond, forming a five-membered palladacycle.
-
Oxidative Addition: The electrophilic fluorine reagent (NFSI) oxidizes the Pd(II) species to a high-valent Pd(IV)-F complex.
-
Reductive Elimination: The C-F bond is formed, expelling the product and regenerating the Pd(II) catalyst.
Figure 1: Catalytic cycle for the Pd-catalyzed ortho-fluorination of benzamides. The rate-determining step is often the oxidation of the palladacycle by NFSI.
Part 3: Detailed Experimental Protocol
Reagents & Materials Table
| Reagent | Role | Equiv. | CAS No.[2][3][4] | Handling Note |
| Benzamide Substrate | Starting Material | 1.0 | Var. | Ensure purity >98% |
| Pd(OAc)₂ | Catalyst | 0.10 (10 mol%) | 3375-31-3 | Hygroscopic; store in desiccator |
| NFSI | Fluorine Source | 2.0 - 3.0 | 133745-75-2 | Moisture Sensitive ; Store cold |
| TFA / TFAA | Solvent/Activator | Solvent Vol. | 76-05-1 | Corrosive; Fume hood mandatory |
| DCE | Co-solvent | Solvent Vol. | 107-06-2 | Carcinogen; Handle with care |
Step-by-Step Procedure
Step 1: Reaction Setup (Anhydrous Conditions)
-
Vessel: Flame-dry a 20 mL re-sealable pressure tube or Schlenk flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Charging: Add the Benzamide substrate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and NFSI (630 mg, 2.0 mmol).
-
Solvent Addition: Add a mixture of Trifluoroacetic Acid (TFA) and Trifluoroacetic Anhydride (TFAA) (ratio 9:1, total volume 4 mL).
-
Expert Insight: The TFAA acts as a water scavenger and promotes the electrophilicity of the Pd center. For acid-sensitive substrates, switch solvent to 1,2-Dichloroethane (DCE) or MeCN, though yields may decrease.
-
Step 2: Reaction Execution
-
Sealing: Seal the tube tightly (Teflon cap).
-
Heating: Place the reaction vessel in a pre-heated oil bath at 100 °C .
-
Monitoring: Stir vigorously for 12–24 hours. Monitor via TLC or LC-MS.
-
Checkpoint: The reaction mixture typically turns dark brown/black (Pd precipitation) upon completion.
-
Step 3: Workup & Purification [2][5]
-
Quench: Cool the mixture to room temperature. Dilute with Dichloromethane (DCM, 20 mL).
-
Neutralization: Slowly pour the mixture into a saturated NaHCO₃ solution (50 mL) at 0 °C. Caution: Gas evolution (CO₂) will be vigorous due to residual TFA.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Typically Hexanes/Ethyl Acetate (gradient 10:1 to 3:1).
-
Note: The reduced byproduct of NFSI (dibenzenesulfonimide) is polar and usually remains on the baseline or elutes late.
-
Workflow Diagram
Figure 2: Operational workflow for the batch fluorination process.
Part 4: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Pd Black) | Add an oxidant like PhI(OAc)₂ (1 equiv) to stabilize high-valent Pd. Ensure inert atmosphere. |
| Regioisomer Mix | Poor Directing Group Coordination | Switch to a stronger bidentate directing group (e.g., 8-aminoquinoline) instead of a simple amide. |
| Protodefluorination | Product Instability | Avoid acidic workup.[6] Ensure complete neutralization with NaHCO₃ before concentration. |
| Explosion Risk | NFSI Shock Sensitivity | While NFSI is stable, avoid grinding it dry. Always dissolve in solvent before heating. |
Part 5: References & Validation[5]
-
Hull, K. L., Anani, W. Q., & Sanford, M. S. (2006). Palladium-Catalyzed Fluorination of Carbon–Hydrogen Bonds. Journal of the American Chemical Society, 128(22), 7134–7135.
-
Significance: The foundational paper establishing Pd(II)/Pd(IV) fluorination using NFSI.
-
-
Wang, X., et al. (2009). Pd(II)-Catalyzed ortho-Fluorination of Benzoic Acids. Journal of the American Chemical Society, 131(42), 15118–15119.
-
Significance: Demonstrates the use of auxiliary directing groups for high yield.
-
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477.
-
Significance: Comprehensive review of fluorination mechanisms and "Selectfluor" vs. NFSI reactivity.
-
-
Safety Data Sheet: N-Fluorobenzenesulfonimide. Fisher Scientific.
-
Significance: Critical safety data for handling fluorinating agents.
-
Sources
Application Note: Comprehensive Analytical Characterization of 3-Fluoro-5-(thiophen-3-yl)benzoic acid
Introduction
3-Fluoro-5-(thiophen-3-yl)benzoic acid is a synthetic organic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, a substituted benzoic acid and a thiophene ring, are prevalent in many biologically active molecules and functional materials. The presence of a fluorine atom can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As such, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development settings.
This application note provides a comprehensive guide to the analytical methods for the characterization of 3-Fluoro-5-(thiophen-3-yl)benzoic acid. The protocols and methodologies described herein are designed to be robust starting points for method development and validation, ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Fluoro-5-(thiophen-3-yl)benzoic acid is fundamental to the selection and optimization of appropriate analytical techniques. While experimental data for this specific molecule is not extensively published, we can infer key properties from its structural components and data available for similar compounds.
| Property | Predicted/Inferred Value | Rationale/Source |
| Molecular Formula | C₁₁H₇FO₂S | Based on chemical structure |
| Molecular Weight | 222.24 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for small aromatic carboxylic acids |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., methanol, DMSO, THF) | Inferred from benzoic acid and thiophene derivatives |
| Acidity (pKa) | ~4-5 | Expected range for a benzoic acid derivative |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of 3-Fluoro-5-(thiophen-3-yl)benzoic acid. The following workflow outlines a logical sequence of analyses to confirm the structure, purity, and other critical quality attributes of the compound.
HPLC and LC-MS methods for 3-Fluoro-5-(thiophen-3-yl)benzoic acid
An In-Depth Technical Guide to the Chromatographic Analysis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid
Introduction
3-Fluoro-5-(thiophen-3-yl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. As a synthetic building block, its purity and accurate quantification are paramount for ensuring the success of subsequent reactions and the quality of final products. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for the analysis of such small molecules.[1] This guide provides detailed, field-proven protocols for the separation, quantification, and identification of this compound, grounded in the principles of chromatographic science and validated according to industry standards.
Analyte Physicochemical Properties & Chromatographic Strategy
A rational method development process begins with an analysis of the target molecule's properties.
-
Structure and Polarity: 3-Fluoro-5-(thiophen-3-yl)benzoic acid possesses a moderately polar structure due to the carboxylic acid group, while the phenyl and thiophene rings confer significant hydrophobicity. This dual nature makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.[2]
-
Acidity (pKa): The carboxylic acid moiety is acidic. In solution, it exists in equilibrium between its protonated (neutral) and deprotonated (anionic) forms. For consistent retention and sharp, symmetrical peaks in RP-HPLC, it is crucial to suppress this ionization. This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa, ensuring it remains in its more retained, neutral form.[3]
-
UV Absorbance: The presence of two aromatic rings (phenyl and thiophene) results in strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive method for quantification.[2] The expected maximum absorbance (λmax) would likely be in the 250-350 nm range, characteristic of substituted benzophenones and similar aromatic structures.
This section details a robust RP-HPLC method for the accurate quantification of 3-Fluoro-5-(thiophen-3-yl)benzoic acid. The strategy employs a C18 stationary phase and an acidified mobile phase to ensure optimal chromatographic performance.
Principle of the Method
The separation is based on the partitioning of the analyte between a nonpolar, C18 silica-based stationary phase and a polar, aqueous-organic mobile phase.[3] By acidifying the mobile phase with formic acid, we ensure the carboxylic acid group of the analyte is protonated, increasing its hydrophobicity and leading to better retention and peak shape. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.[4]
Experimental Protocol: HPLC-UV Analysis
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[2]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, Deionized or HPLC grade
-
Formic Acid (FA), analytical grade
-
-
Standards: 3-Fluoro-5-(thiophen-3-yl)benzoic acid reference standard (≥99% purity).
-
Filtration: 0.45 µm syringe filters (e.g., PTFE, Nylon).[5]
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a good starting point.[6]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.[2]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.[3]
-
Sample Preparation: Accurately weigh the sample, dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range, and filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3][5][7]
Chromatographic Conditions
The following conditions serve as a robust starting point and can be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for reversed-phase separation of small molecules.[2] |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN | Acidified mobile phase suppresses analyte ionization for better peak shape. ACN is a common organic modifier. |
| Elution Mode | Gradient: 50% B to 90% B over 10 min | A gradient is used initially to determine the optimal elution conditions and ensure elution of any impurities.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sensitivity needs. |
| Detection | UV at 265 nm (or λmax) | The analyte's aromatic structure ensures strong UV absorbance. Use DAD to determine the optimal wavelength. |
HPLC-UV Workflow Diagram
Sources
Application Notes and Protocols for the Investigation of 3-Fluoro-5-(thiophen-3-yl)benzoic acid in Anticancer Research
Introduction: Unveiling the Anticancer Potential of a Novel Small Molecule
The landscape of oncology drug discovery is continually evolving, with a significant focus on the identification and development of novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues.[1] Within this framework, heterocyclic compounds, particularly those containing thiophene and benzoic acid moieties, have garnered considerable attention for their diverse pharmacological activities, including anticancer properties.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a promising novel compound, 3-Fluoro-5-(thiophen-3-yl)benzoic acid , as a potential anticancer agent.
While direct anticancer studies on 3-Fluoro-5-(thiophen-3-yl)benzoic acid are not yet prevalent in published literature, its structural components suggest several plausible mechanisms of action. Benzoic acid derivatives have been reported to exhibit anticancer effects through various mechanisms, including the inhibition of histone deacetylases (HDAC) and tyrosinase.[4] Thiophene-containing compounds have also demonstrated anticancer activity by targeting key cellular processes such as topoisomerase, tyrosine kinases, and tubulin dynamics, as well as inducing apoptosis through the generation of reactive oxygen species.[2][5]
This guide will, therefore, be based on a primary hypothesis that 3-Fluoro-5-(thiophen-3-yl)benzoic acid exerts its anticancer effects by inhibiting HDAC, leading to cell cycle arrest and apoptosis in cancer cells. We will also consider the possibility of its role as a tyrosinase inhibitor, which would be particularly relevant in melanoma models. The following sections will provide detailed, step-by-step protocols for a rational, multi-faceted preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of preclinical assessment involves a battery of in vitro assays to determine the cytotoxic and cytostatic effects of 3-Fluoro-5-(thiophen-3-yl)benzoic acid on a panel of cancer cell lines.[6][7]
Formulation of 3-Fluoro-5-(thiophen-3-yl)benzoic acid for In Vitro Assays
Given that many small molecules exhibit poor aqueous solubility, a proper formulation is critical for accurate in vitro testing.
Protocol 1: Stock Solution Preparation
-
Initial Solubility Testing: Begin by assessing the solubility of the compound in common biocompatible solvents such as dimethyl sulfoxide (DMSO) and ethanol.
-
Stock Solution Preparation: Based on solubility testing, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions: For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure that the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically ≤ 0.5%.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding:
-
For adherent cells (e.g., MCF-7 breast cancer, A549 lung cancer), seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
For suspension cells (e.g., HL-60 leukemia), seed 20,000-40,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-Fluoro-5-(thiophen-3-yl)benzoic acid in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[8]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 1: Example Data Presentation for IC₅₀ Values
| Cell Line | Tissue of Origin | 3-Fluoro-5-(thiophen-3-yl)benzoic acid IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |
| A549 | Lung Carcinoma | Experimental Value | Reference Value |
| HCT116 | Colon Carcinoma | Experimental Value | Reference Value |
| B16-F10 | Murine Melanoma | Experimental Value | Reference Value |
Investigation of Apoptosis Induction: Annexin V-FITC/PI Staining
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is performed.[9] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-Fluoro-5-(thiophen-3-yl)benzoic acid at concentrations around the determined IC₅₀ value for 24-48 hours. Include vehicle-treated and positive control (e.g., staurosporine) groups.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (FL1) is used to detect Annexin V binding, and PI signal (FL2 or FL3) is used to detect necrotic cells.
-
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Elucidation of Cell Cycle Effects: Propidium Iodide Staining
To investigate whether the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed to analyze the DNA content of the cells.
Protocol 4: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 300 µL of PBS.
-
While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Part 2: Mechanistic Insights through Molecular Biology Techniques
Based on our hypothesis, we will investigate the effect of 3-Fluoro-5-(thiophen-3-yl)benzoic acid on key proteins involved in the HDAC and other relevant signaling pathways.
Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins.[12][13] We will focus on markers of apoptosis and cell cycle regulation, as well as key components of the MAPK and PI3K/AKT pathways, which are commonly dysregulated in cancer.[6][14]
Protocol 5: Western Blotting
-
Protein Extraction:
-
Treat cells with 3-Fluoro-5-(thiophen-3-yl)benzoic acid at the IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle: p21, p27, Cyclin D1, CDK4
-
HDAC Pathway: Acetyl-Histone H3, HDAC1
-
MAPK Pathway: p-ERK, ERK, p-p38, p38
-
PI3K/AKT Pathway: p-AKT, AKT, p-mTOR, mTOR
-
Loading Control: β-actin or GAPDH
-
-
-
Detection:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
dot
Caption: Proposed HDAC Inhibition Pathway.
Caption: In Vivo Xenograft Experimental Workflow.
Conclusion
This comprehensive guide outlines a systematic and scientifically rigorous approach to the preclinical evaluation of 3-Fluoro-5-(thiophen-3-yl)benzoic acid as a potential anticancer agent. The proposed experiments are designed to assess its cytotoxic and mechanistic properties in vitro and to validate its efficacy and safety in vivo. The successful completion of these studies will provide a robust data package to support the further development of this promising compound for clinical applications in oncology.
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Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Kumari Chitturi, C. M., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]
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Kaushik, V., & Kumar, R. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Organic Chemistry, 26(14), 1335-1353. [Link]
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Ahmad, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28(12), 1029-1049. [Link]
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University of Wisconsin Carbone Cancer Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved January 28, 2026, from [Link]
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ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved January 28, 2026, from [Link]
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Sun, Y., et al. (2015). ERK/MAPK signalling pathway and tumorigenesis. Oncology Letters, 10(5), 2991-2996. [Link]
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Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 661, 319-333. [Link]
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Gad, S. C., et al. (2017). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. International Journal of Toxicology, 36(4), 304-315. [Link]
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Liu, C., et al. (2025). Tyrosinase in melanoma inhibits anti-tumor activity of PD-1 deficient T cells. Journal of Experimental & Clinical Cancer Research, 44(1), 1-15. [Link]
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Jafari, S., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(6), 1538. [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]
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Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
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Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved January 28, 2026, from [Link]
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Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved January 28, 2026, from [Link]
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ResearchGate. (n.d.). Known signaling pathways involved in histone deacetylase. Retrieved January 28, 2026, from [Link]
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Kim, M. S., et al. (2020). Tyrosinase suppresses vasculogenic mimicry in human melanoma cells. Journal of Biological Chemistry, 295(18), 6046-6056. [Link]
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Engels, F., & Schepers, M. (2012). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]
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Medsimplified. (2022, January 11). Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway [Video]. YouTube. [Link]
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University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved January 28, 2026, from [Link]
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ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. Retrieved January 28, 2026, from [Link]
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Martínez-Sabadell, A., et al. (2023). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 4(4), 102660. [Link]
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ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT. Retrieved January 28, 2026, from [Link]
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Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved January 28, 2026, from [Link]
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Gad, S. C. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(6), 699-768. [Link]
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Hull, R. M., et al. (2021). Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective. Metabolites, 11(11), 796. [Link]
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ResearchGate. (n.d.). Western blot analysis showing the levels of Akt, pAkt, PI3K, pPI3K. Retrieved January 28, 2026, from [Link]
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Chang, T. S. (2009). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. Materials, 2(3), 1222-1243. [Link]
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ResearchGate. (n.d.). Mechanisms of regulation of HDACs and signaling pathways associated. Retrieved January 28, 2026, from [Link]
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Cseh, A. M., et al. (2022). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. Cancers, 14(19), 4880. [Link]
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Al-Ghananeem, A. M., et al. (2023). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. Pharmaceutics, 15(10), 2444. [Link]
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Alzahrani, A. S. (2019). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 11(11), 1662. [Link]
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Application Notes and Protocols for the Development of Functionalized Polymers Using 3-Fluoro-5-(thiophen-3-yl)benzoic Acid
Abstract
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of 3-Fluoro-5-(thiophen-3-yl)benzoic acid as a novel monomer for the creation of advanced functionalized polymers. This document outlines a proposed synthetic pathway for the monomer, detailed protocols for its incorporation into various polymer backbones including polyamides and polyesters, and methods for producing well-defined architectures via controlled radical polymerization. Furthermore, it covers essential characterization techniques and discusses the potential applications of these unique polymers, leveraging the synergistic properties of their fluorinated and thiophene-containing moieties. The protocols are designed to be robust and self-validating, with explanations grounded in established chemical principles to ensure both scientific integrity and practical applicability.
Introduction: The Strategic Value of 3-Fluoro-5-(thiophen-3-yl)benzoic Acid in Polymer Science
The convergence of fluorine chemistry and conjugated polymer science has unlocked new frontiers in materials science, particularly in the biomedical and electronics sectors. The monomer, 3-Fluoro-5-(thiophen-3-yl)benzoic acid, is a strategically designed building block that combines three key functional components:
-
A Fluorinated Phenyl Ring: The inclusion of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. Fluorination is known to enhance thermal stability, chemical resistance, and lipophilicity, while also potentially improving biocompatibility and modulating electronic characteristics.[1][2] In the context of biomedical applications, fluorinated polymers are noted for their high purity and inertness.[2]
-
A Thiophene Moiety: Thiophene is a sulfur-containing heterocycle that is a cornerstone of conjugated polymer chemistry. Its high π-electron density and stability make it an excellent component for creating materials with tailored electronic and optical properties.[3] Thiophene-based polymers are extensively studied for applications in organic electronics and as functional materials in biological contexts.[4]
-
A Carboxylic Acid Group: This functional handle is exceptionally versatile, enabling direct incorporation into polymer chains through condensation reactions to form esters and amides.[5] It also serves as a convenient point for post-polymerization modification or for imparting pH-responsive behavior in aqueous environments, a valuable trait for smart drug delivery systems.
The combination of these features in a single monomer allows for the development of polymers with a unique confluence of properties, making them highly attractive for applications ranging from advanced drug delivery systems to novel organic semiconductors.[6][7]
Synthesis of the Monomer: 3-Fluoro-5-(thiophen-3-yl)benzoic Acid
The synthesis of the target monomer is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its reliability and tolerance of a wide range of functional groups.[8][9] The proposed retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for the monomer.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of 3-bromo-5-fluorobenzoic acid with thiophen-3-ylboronic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-5-fluorobenzoic acid | ≥98% | Standard Supplier | Starting material |
| Thiophen-3-ylboronic acid | ≥97% | Standard Supplier | Coupling partner |
| Pd(PPh₃)₄ (Tetrakis) | 99% | Standard Supplier | Catalyst |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard Supplier | Base |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Solvent |
| Deionized Water | High Purity | Laboratory Source | Solvent |
| Diethyl Ether | ACS Grade | Standard Supplier | For extraction |
| Hydrochloric Acid (HCl) | 2 M solution | Standard Supplier | For acidification |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-bromo-5-fluorobenzoic acid (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and deionized water (volume appropriate to dissolve reactants upon heating).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic solids.
-
Transfer the filtrate to a separatory funnel and wash with diethyl ether (2x).
-
Carefully acidify the aqueous layer with 2 M HCl until a precipitate forms (pH ~2-3).
-
Extract the product from the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure 3-Fluoro-5-(thiophen-3-yl)benzoic acid.[10]
Polymerization Protocols
The versatility of the carboxylic acid group allows for several polymerization strategies.
Protocol 3.1: Synthesis of a Functional Polyamide via Direct Polycondensation
This method creates a polyamide by reacting the monomer with a diamine, leveraging the carboxylic acid for amide bond formation.
Caption: Workflow for polyamide synthesis.
Step-by-Step Procedure:
-
Monomer Activation: Convert the 3-Fluoro-5-(thiophen-3-yl)benzoic acid to its more reactive acyl chloride derivative by refluxing with thionyl chloride (SOCl₂) in an anhydrous solvent like toluene.[11] Remove excess SOCl₂ under vacuum.
-
Polymerization:
-
Dissolve a suitable diamine (e.g., hexamethylenediamine, 1.0 eq) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) containing LiCl (5% w/v) in a nitrogen-purged reaction vessel.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the synthesized diacid chloride (1.0 eq) in the same solvent to the cooled diamine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Isolation: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol and water to remove unreacted monomers and salts, and dry under vacuum at 60 °C.
Protocol 3.2: Synthesis of a Functional Polyester via Esterification
This protocol involves a two-step process: first creating a diol version of the monomer, followed by polymerization.
Step-by-Step Procedure:
-
Monomer Modification (Diol formation): Reduce the carboxylic acid group of the monomer to a primary alcohol using a mild reducing agent like borane-THF complex (BH₃·THF). This creates a thiophene- and fluoro-functionalized benzyl alcohol derivative.
-
Polymerization:
-
Perform a condensation polymerization of the synthesized functional alcohol with a diacid chloride (e.g., terephthaloyl chloride) in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[5]
-
The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature.
-
-
Isolation and Purification: Isolate the polyester product by precipitation in methanol, followed by filtration, washing, and drying, similar to the polyamide protocol.
Characterization of Functionalized Polymers
A combination of analytical techniques is required to confirm the chemical identity and physical properties of the synthesized polymers.[12][13]
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirms the chemical structure, monomer incorporation, and end-group analysis. ¹⁹F NMR is crucial for verifying the integrity of the fluorine moiety. |
| FT-IR Spectroscopy | Identifies characteristic functional groups (e.g., amide C=O stretch, ester C=O stretch) and confirms the disappearance of monomer functional groups. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer, providing insight into the control of the polymerization. |
| Thermal Analysis (DSC/TGA) | Measures thermal transitions like the glass transition temperature (Tg) and melting point (Tm), as well as the thermal stability and decomposition profile of the polymer. |
| MALDI-TOF Mass Spectrometry | Provides detailed information on the polymer distribution, end-group fidelity, and can confirm the mass of individual polymer chains. |
Application Notes: Leveraging Unique Properties
The polymers derived from 3-Fluoro-5-(thiophen-3-yl)benzoic acid are anticipated to have significant potential in several high-value application areas.
Drug Delivery Systems
The amphiphilic nature that can be imparted by the combination of a hydrophobic fluoro-aromatic core and a potentially ionizable backbone (if carboxylic acids are preserved or introduced) makes these polymers excellent candidates for forming micelles or nanoparticles for drug delivery.[14][7] The fluorine content can enhance the stability of these nano-assemblies and their drug-loading capacity for hydrophobic drugs.
Caption: Micellar drug delivery system concept.
Biomedical Devices and Coatings
Fluoropolymers are well-known for their low coefficient of friction, chemical inertness, and biocompatibility, making them ideal for medical device coatings and components.[1][2] Incorporating the thiophene moiety could add conductivity or redox-activity, opening possibilities for biosensors or stimuli-responsive surfaces.
Organic Electronics
The thiophene unit is a classic building block for organic semiconductors.[3] By creating well-defined polymers using controlled polymerization techniques, it may be possible to fine-tune the electronic properties. The electron-withdrawing nature of the fluorine and carboxylic acid groups can be used to modulate the HOMO/LUMO energy levels of the resulting polymers, which is critical for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).[15]
References
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Boyd Biomedical. (2020, November 25). Using Fluoropolymers In Biomedical Applications. Retrieved from [Link]
-
Adtech Polymer Engineering Ltd. (n.d.). The use of fluoropolymer components in medical. Retrieved from [Link]
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Kumar, A., et al. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
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Polen.itu.edu.tr. (n.d.). Synthesis, properties and device applications of thienothiophene containing polymers with different functional groups. Retrieved from [Link]
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ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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ACS Publications. (2025, August 29). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
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ResearchGate. (n.d.). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,.... Retrieved from [Link]
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SciELO México. (n.d.). Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release. Retrieved from [Link]
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NIH. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC. Retrieved from [Link]
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MDPI. (n.d.). Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis. Retrieved from [Link]
-
Milano-Bicocca. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
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Journal of Materials Chemistry B (RSC Publishing). (n.d.). Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... Retrieved from [Link]
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PubMed. (2016, January 27). Pd(II)-catalysed meta-C-H Functionalizations of Benzoic Acid Derivatives. Retrieved from [Link]
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Polymeris. (2022, September 28). Controlled radical polymerization - Design the architecture of polymers. Retrieved from [Link]
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PubMed. (2020, January 10). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Retrieved from [Link]
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ChemRxiv. (n.d.). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N- Carboxyanhydride: Fast. Retrieved from [Link]
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University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
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ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, March 28). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene‐Based Polymers: Synthesis and Applications. Retrieved from [Link]
-
ACS Publications. (2023, May 1). Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers. Journal of the American Chemical Society. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Retrieved from [Link]
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MDPI. (2022, December 26). Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research. Retrieved from [Link]
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NIH. (n.d.). Photoinduced Controlled Radical Polymerizations Performed in Flow: Methods, Products, and Opportunities. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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RSC Publishing. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]
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MDPI. (n.d.). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. Retrieved from [Link]
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Macromolecules. (n.d.). Preparation and characterization of functionalized polyethylene surfaces. Retrieved from [Link]
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
NIH. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews. Retrieved from [Link]
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
-
PubChem. (n.d.). 3-(Thiophen-3-yl)benzoic acid. Retrieved from [Link]
-
PubChem. (2026, January 18). 3-Fluoro-5-(oxetan-3-ylsulfanylmethyl)benzoic acid. Retrieved from [Link]
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- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important building block. The following content is structured to provide in-depth, experience-driven advice in a user-friendly question-and-answer format.
Introduction to the Synthesis
The synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide (or pseudohalide) with an arylboronic acid or ester, catalyzed by a palladium complex in the presence of a base.[1] The two primary disconnection approaches for this target molecule are:
-
Route A: Coupling of 3-bromo-5-fluorobenzoic acid with thiophene-3-boronic acid.
-
Route B: Coupling of 3-thiopheneboronic acid with a suitable 3-fluoro-5-halobenzoic acid derivative.
This guide will primarily focus on troubleshooting issues related to these Suzuki-Miyaura coupling strategies.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Low or No Product Formation
Question: I am not seeing any formation of my desired product, 3-Fluoro-5-(thiophen-3-yl)benzoic acid. What are the likely causes?
Answer: This is a common issue that can often be traced back to a few key areas of the reaction setup. Let's break down the potential culprits:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it has been improperly stored or handled, it may be inactive. Ensure your palladium source, such as Pd(PPh₃)₄ or a pre-catalyst like Pd(dppf)Cl₂, is fresh and has been stored under an inert atmosphere. The reaction mixture turning black is often normal and indicates the formation of palladium black, but premature precipitation can suggest catalyst decomposition.[2]
-
Oxygen Contamination: Suzuki couplings are sensitive to oxygen, which can deactivate the catalyst. It is crucial to thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Poor Quality Reagents: The purity of your starting materials is paramount. Impurities in the 3-bromo-5-fluorobenzoic acid or, more commonly, the thiophene-3-boronic acid can inhibit the reaction. Thiophene boronic acids, in particular, can be unstable and prone to degradation.[3][4] Consider using a boronic ester (e.g., a pinacol ester) for enhanced stability.[5][6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical. A base that is too weak may not facilitate the transmetalation step effectively, while an overly strong base can lead to side reactions. The solvent system must be appropriate for the solubility of all components and stable at the reaction temperature.
Significant Formation of Side Products
Question: My reaction is producing significant amounts of side products, primarily the debrominated starting material (3-fluorobenzoic acid) and homocoupled thiophene. How can I minimize these?
Answer: The formation of these side products points to specific issues within the catalytic cycle.
-
Protodeboronation: The formation of 3-fluorobenzoic acid is a result of the protodeboronation of the thiophene-3-boronic acid, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture. This is a common problem with heteroaryl boronic acids.[7]
-
Homocoupling: The formation of bithiophene is due to the homocoupling of the thiophene-3-boronic acid. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.
-
Mitigation Strategies:
-
Rigorous degassing of the reaction mixture is essential.
-
Use the appropriate catalyst loading; too much catalyst can sometimes favor homocoupling.
-
Consider a different palladium pre-catalyst or ligand system that is less prone to promoting homocoupling.
-
-
Reaction Stalls or is Incomplete
Question: My reaction starts but seems to stall before reaching completion, leaving a significant amount of starting material. What can I do to drive it to completion?
Answer: A stalled reaction can be frustrating, but there are several ways to address this:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to trace impurities or thermal instability. Adding a fresh portion of the catalyst mid-reaction can sometimes restart the process, although this is not ideal for reproducibility.
-
Insufficient Base: The base is consumed during the reaction. Ensure you are using a sufficient excess (typically 2-3 equivalents). A weaker base like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times compared to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8]
-
Ligand Choice: The phosphine ligand on the palladium catalyst plays a crucial role. For electron-rich aryl bromides, a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, can facilitate the oxidative addition step, which is often the rate-limiting step.[2]
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. Some Suzuki couplings require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 50-80 °C) could significantly improve the conversion.
Optimized Experimental Protocol
This protocol is a recommended starting point for the synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid via a Suzuki-Miyaura coupling.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromo-5-fluorobenzoic acid | 219.01 | 1.0 | 219 mg |
| Thiophene-3-boronic acid | 127.96 | 1.2 | 154 mg |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-fluorobenzoic acid (219 mg, 1.0 mmol), thiophene-3-boronic acid (154 mg, 1.2 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with 20 mL of ethyl acetate and 20 mL of water.
-
Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford 3-Fluoro-5-(thiophen-3-yl)benzoic acid as a solid.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
- CN101418005B - Novel method for synthesizing prulifloxacin - Google P
-
The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google P
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link]
-
N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - NIH. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. [Link]
-
N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses Procedure. [Link]
-
Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry . [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
-
Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones - PMC - NIH. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC. [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
3-(Thiophen-3-yl)benzoic acid | C11H8O2S | CID 4047610 - PubChem. [Link]
Sources
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- 3. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-Fluoro-5-(thiophen-3-yl)benzoic acid
Welcome to the technical support guide for the purification of 3-Fluoro-5-(thiophen-3-yl)benzoic acid. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to overcome common challenges encountered during the purification of this versatile building block. The following sections are designed to provide direct answers to frequent issues and offer robust, validated protocols to ensure the highest purity of your final compound.
Purification Strategy Overview
The optimal purification strategy for 3-Fluoro-5-(thiophen-3-yl)benzoic acid depends on the nature and quantity of impurities present in the crude material. A logical approach involves an initial purity assessment, followed by a selection of the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process in a question-and-answer format.
Q1: My recrystallization of 3-Fluoro-5-(thiophen-3-yl)benzoic acid resulted in a very low yield. What are the likely causes and how can I fix it?
A1: A low recovery is a common issue in recrystallization and can typically be attributed to a few key factors.[1][2]
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Excessive Solvent: The most frequent cause of poor yield is using too much solvent to dissolve the crude product.[1][2] The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary.
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Causality: 3-Fluoro-5-(thiophen-3-yl)benzoic acid, like most compounds, has some solubility in the solvent even at low temperatures. Using an excessive volume of solvent will leave a significant portion of your product dissolved in the mother liquor upon cooling, thus reducing your isolated yield.[1]
-
Solution: Before discarding the mother liquor, test for remaining product by taking a small aliquot and evaporating the solvent. If a significant amount of solid remains, you can recover more product by boiling off a portion of the solvent from the mother liquor to re-concentrate it and then attempting a second crystallization.[1] For future attempts, add the hot solvent in small portions until the solid just dissolves.[2]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, leading to significant loss.
-
Causality: The solubility of the compound drops sharply as the temperature decreases.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. This can be done by placing it in a drying oven or by allowing hot solvent vapors to pass through it.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the chosen solvent at cold temperatures, recovery will be low.
Q2: During recrystallization, my compound "oiled out" instead of forming crystals. What does this mean and what should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when a compound's melting point is lower than the boiling point of the solvent, or when the solution is highly impure.[5]
-
Causality: The compound is coming out of a solution above its melting point, or impurities are disrupting the crystal lattice formation, preventing solidification.
-
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[5] Insulating the flask can promote the formation of crystals over oil.
-
Lower the Saturation Temperature: Add more solvent to the hot solution to lower its saturation point. This ensures that crystallization begins at a lower temperature, which may be below the compound's melting point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Change Solvents: If the problem persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point.
-
Q3: After flash column chromatography, my NMR spectrum still shows impurities. Why did they co-elute and how can I improve the separation?
A3: Co-elution of impurities is a common challenge in chromatography, especially with polar compounds. 3-Fluoro-5-(thiophen-3-yl)benzoic acid is polar, and its behavior on silica gel can be tricky.
-
Causality & Solutions:
-
Poor Solvent System Selection: The chosen eluent may not provide sufficient resolution between your product and the impurity. The polarity difference might be too small for effective separation.
-
Action: The goal is to find a solvent system that gives your product an Rf value of ~0.2-0.3 on a TLC plate, with clear separation from the impurity spots. Experiment with different solvent systems. A common system for carboxylic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), often with a small amount (0.5-1%) of acetic or formic acid added.[6]
-
-
Acidic Tailing: Carboxylic acids can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing or streaking.[7] This broadens the product peak, causing it to overlap with nearby impurities.
-
Action: Add a small percentage (0.5-1%) of acetic acid or formic acid to your eluent. This protonates the carboxylate, reducing its interaction with the silica gel and resulting in sharper peaks and better separation.[6]
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands that cannot be effectively separated.
-
Action: As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-Fluoro-5-(thiophen-3-yl)benzoic acid?
A1: This compound is often synthesized via a Suzuki-Miyaura coupling reaction. Therefore, common impurities include:
-
Homocoupling Products: Dimers of the boronic acid or the aryl halide starting materials.[8]
-
Unreacted Starting Materials: Residual 3-thiopheneboronic acid or the corresponding fluorinated benzoic acid derivative.
-
Palladium Catalyst Residues: While typically in trace amounts, residual palladium can contaminate the product.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., sodium or potassium carbonate) and boronic acid byproducts.[9][10]
Q2: Can I use an acid-base extraction to purify this compound?
A2: Yes, an acid-base extraction is an excellent first step for purifying carboxylic acids, especially for removing neutral or basic impurities.[4][11][12]
-
Mechanism: Dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane). Wash this solution with an aqueous base (e.g., saturated sodium bicarbonate solution). The 3-Fluoro-5-(thiophen-3-yl)benzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[11][13] Neutral impurities will remain in the organic layer. The aqueous layer can then be separated, re-acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.[6][13]
Q3: What are the recommended storage conditions for purified 3-Fluoro-5-(thiophen-3-yl)benzoic acid?
A3: As a solid, crystalline material, it is relatively stable. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, protected from light. Storing under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential degradation from atmospheric moisture and oxygen over extended periods.
Key Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal when the crude material is of relatively high purity (>90%) and the primary impurities have different solubility profiles from the product.
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent (e.g., Toluene) dropwise at room temperature. The ideal solvent will not dissolve the solid. Heat the test tube. A good solvent will dissolve the solid when hot. Allow it to cool. Abundant crystal formation upon cooling indicates a suitable solvent. Toluene or ethanol/water mixtures are good starting points.[4]
-
Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) with gentle swirling. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon.[14] Swirl and then remove the carbon via hot filtration.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for complex mixtures or when recrystallization fails to remove impurities effectively.
-
TLC Analysis & Eluent Selection: Dissolve a small amount of crude material and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., start with 70:30 Hexane:Ethyl Acetate + 1% Acetic Acid). The ideal eluent system will give the product an Rf value of approximately 0.2-0.3 and show good separation from impurities.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane). Pack the silica uniformly to avoid cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the selected solvent system.[16] If separation is difficult, a gradient elution, where the polarity of the solvent is gradually increased, can be employed.[17]
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Data Summary Table
| Purification Technique | Ideal For | Key Advantages | Common Pitfalls |
| Acid-Base Extraction | Removing neutral or basic impurities. | Fast, scalable, requires simple equipment. | Will not separate other acidic impurities. |
| Recrystallization | High-purity crude (>90%); removing small amounts of impurities. | Can yield very high-purity material; cost-effective. | Low yield if done incorrectly; "oiling out".[1][5] |
| Flash Chromatography | Complex mixtures; low-purity crude (<90%); separating structurally similar compounds. | High resolving power; versatile for many compound types. | Can be time-consuming and solvent-intensive; requires skill. |
References
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
-
ACS Publications. (2025, August 29). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
- Unknown Source. (n.d.). Acid-Base Extraction.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Reddit. (2024, March 12). Recrystallisation and Yield. r/chemistry. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium in Heterocyclic Chemistry. Retrieved from [Link]
- Unknown Source. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. reddit.com [reddit.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Purification [chem.rochester.edu]
- 17. orgsyn.org [orgsyn.org]
challenges in the synthesis of fluorinated thiophenes
Welcome to the Fluorinated Heterocycle Support Hub .
I am Dr. Aris, your Senior Application Scientist. Below is a technical support guide designed to troubleshoot the specific instability and reactivity challenges associated with synthesizing fluorinated thiophenes. Unlike benzene rings, thiophenes are electron-rich and prone to oxidative polymerization, making the introduction of the highly electronegative fluorine atom a delicate balancing act between reactivity and decomposition.
Ticket #001: Method Selection & Strategy
User Query: "I need to synthesize a fluorinated thiophene scaffold. Which method should I use? Direct fluorination is giving me black tar."
Diagnostic: The "black tar" is likely polythiophene formation initiated by the cationic nature of electrophilic fluorinating agents. You must select your method based on the substitution pattern and electronic demand of your substrate.
Decision Matrix: Synthesis Strategy
Caption: Strategic decision tree for selecting the optimal fluorination pathway based on substrate electronic properties and functionalization.
Ticket #002: Palladium-Catalyzed Fluorination (The "Buchwald" Protocol)
Issue: "I am trying to convert 3-bromothiophene to 3-fluorothiophene using Pd-catalysis, but the conversion is low, and I see hydrodehalogenation."
Root Cause:
-
Reductive Elimination Barrier: The Pd(II)-F bond is strong. Reductive elimination is the rate-limiting step and is harder for electron-rich heteroaromatics like thiophene than for benzenes.
-
Catalyst Poisoning: Thiophene sulfur can coordinate to Pd, poisoning the catalyst if the ligand is not bulky enough.
The Fix: Bulky Biaryl Phosphine Ligands (AdBrettPhos) Use the AdBrettPhos ligand system, which is specifically engineered to facilitate the difficult C-F reductive elimination while preventing catalyst dimerization.
Optimized Protocol (AdBrettPhos System)
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Precatalyst | [(cinnamyl)PdCl]2 | 2-4 mol% | Oxidative addition source. |
| Ligand | AdBrettPhos | 3-6 mol% | Bulky ligand to force reductive elimination. |
| F Source | CsF (Anhydrous) | 2.0 | Fluoride source (Must be dry!). |
| Solvent | Toluene or Cyclohexane | - | Non-polar solvents suppress side reactions. |
| Temp | 80°C - 120°C | - | High temp required for elimination step. |
Step-by-Step Workflow:
-
Drying: Flame-dry the reaction vial. CsF is extremely hygroscopic; grind it inside a glovebox or dry at 150°C under vacuum for 24h.
-
Premixing: Mix [(cinnamyl)PdCl]2 and AdBrettPhos in toluene/cyclohexane (1:1 ratio of Pd:L is crucial, but slight excess L is safer). Stir at RT for 10 mins to form the active L-Pd(0) species.
-
Addition: Add the aryl bromide and CsF.
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Workup: Filter through Celite (to remove Cs salts). Do not use silica gel for purification if the product is acid-sensitive (common for 2-fluorothiophenes); use basic alumina or distill.
Critical Note: If your substrate has an ortho-heteroatom or is highly electron-rich, the reaction may still fail. In these cases, switch to tBuBrettPhos or AlPhos .
Ticket #003: Lithiation & The "Halogen Dance"
Issue: "I treated 2-bromothiophene with n-BuLi followed by NFSI to get 2-fluorothiophene, but I got a mixture of isomers including 3-fluorothiophene. Why?"
Root Cause: You triggered the Halogen Dance (Base-Catalyzed Halogen Migration).[9] Thienyllithium species are thermodynamically unstable and will rearrange to place the lithium at the most acidic position (usually adjacent to the sulfur) or the most thermodynamically stable position, while the bromine migrates.
The Fix: Cryogenic Control & Quench Speed To avoid the dance, you must operate under kinetic control. To utilize the dance (to access the hard-to-reach 3-position), you use thermodynamic control.
Mechanism: The Thiophene Halogen Dance
Caption: Mechanism of the Halogen Dance rearrangement allowing access to substituted thiophenes.
Protocol for Kinetic Control (Targeting 2-Fluoro):
-
Cool THF to -78°C .
-
Add n-BuLi (not LDA) slowly.
-
Stir for maximum 15-30 mins at -78°C. DO NOT WARM UP.
-
Add NFSI (N-Fluorobenzenesulfonimide) as a solution in THF.
-
Quench while still cold.
Ticket #004: Stability & Storage of 2-Fluorothiophene
Issue: "I synthesized 2-fluorothiophene, but after leaving it in the fridge overnight, the vial contains a viscous gel."
Root Cause: 2-Fluorothiophene is thermally unstable and prone to acid-catalyzed polymerization. The fluorine atom donates electron density into the ring (mesomeric effect), making the C5 position highly nucleophilic and susceptible to attack by other thiophene molecules.
Stability Protocol:
-
Storage: Never store neat (pure liquid) for long periods. Store as a dilute solution (e.g., in Hexane or DCM) at -20°C .
-
Stabilizers: Add a trace amount of base (e.g., Triethylamine or K2CO3 ) to the storage vial to neutralize any trace acid (HF) that initiates polymerization.
-
Usage: Synthesize fresh and use immediately in the next step (e.g., cross-coupling or lithiation).
-
Comparison: 3-Fluorothiophene is significantly more stable than the 2-isomer due to less effective resonance donation into the sulfur center.
FAQ: Rapid Diagnostics
| Symptom | Probable Cause | Corrective Action |
| Explosion/Exotherm during workup | Residual Fluorinating Agent | Quench NFSI/Selectfluor with saturated Na2S2O3 or KI solution before extraction. |
| Product is missing F (Hydrodefluorination) | Protodefluorination | The C-F bond in thiophenes is labile to strong acids. Ensure workup is neutral/basic. Avoid acidic silica gel. |
| Low Yield with Selectfluor | Insolubility | Selectfluor is a salt. Use Acetonitrile (MeCN) as solvent.[10] If substrate is non-polar, use a biphasic system with a phase transfer catalyst. |
| Regioisomer Mix (Pd-Catalysis) | Benzyne Mechanism | Switch solvent to Cyclohexane (non-polar solvents suppress the benzyne pathway in Pd-F coupling). |
References
-
Buchwald, S. L., et al. "An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates." Organic Letters, 2013. Link
-
Ritter, T., et al. "Silver-Catalyzed Late-Stage Fluorination." Nature, 2011. (Note: Primarily for complex scaffolds/stannanes). Link
- Snieckus, V., et al. "The Halogen Dance Reaction on Thiophenes." Journal of Organic Chemistry. (General mechanism reference).
-
Li, C., et al. "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids." J. Am. Chem. Soc., 2012. Link
-
BenchChem Technical Guide. "A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
side product formation in 3-fluoro-5-(thiophen-3-yl)benzoic acid synthesis
This guide addresses the specific challenges in synthesizing 3-fluoro-5-(thiophen-3-yl)benzoic acid , primarily via the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluorobenzoic acid (or its ester) and thiophen-3-ylboronic acid .
The presence of the thiophene ring introduces unique instability issues (protodeboronation) that are not present in standard phenyl-phenyl couplings.
Part 1: Troubleshooting Dashboard
Use this decision tree to identify your specific impurity based on analytical data (LCMS/NMR).
Figure 1: Diagnostic logic for identifying side products in thiophene-based Suzuki couplings.
Part 2: Deep Dive into Side Product Formation
Issue 1: The "Missing Boronic Acid" (Protodeboronation)
Symptom: You observe unreacted aryl halide (3-bromo-5-fluorobenzoic acid) and free thiophene (often lost to evaporation), but no product. Mechanism: Thiophen-3-ylboronic acid is electron-rich and prone to protodeboronation (hydrolysis of the C-B bond) in aqueous basic conditions. This reaction competes with the transmetallation step. If hydrolysis is faster than transmetallation, the boronic acid is destroyed before it can couple.
Corrective Actions:
-
Switch Base: Replace strong hydroxide/carbonate bases with K₃PO₄ (Potassium Phosphate) or CsF (Cesium Fluoride) . These provide milder activation and reduce the concentration of catalytic [OH-] species that trigger hydrolysis.
-
Reduce Water: Move from a 1:1 solvent mixture to a 9:1 or 19:1 mixture (e.g., Dioxane:H₂O 9:1).
-
Ligand Selection: Use a ligand that accelerates oxidative addition and transmetallation (e.g., XPhos or SPhos ) to "outrun" the hydrolysis side reaction.
Issue 2: The "Dimer" (Homocoupling)
Symptom: Significant presence of 3,3'-bithiophene (MW ~166) or bis(benzoic acid) species. Mechanism:
-
Oxidative Homocoupling: Presence of O₂ facilitates the coupling of two boronic acid molecules (Glaser-type mechanism).
-
Reductive Homocoupling: Less common, involving two halide molecules.
Corrective Actions:
-
Degassing: Sparging with nitrogen is often insufficient for sensitive thiophenes. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.
-
Pre-catalyst: Switch from Pd(PPh₃)₄ (which can carry oxidized phosphine oxides) to a Pd(II) precatalyst like Pd(dppf)Cl₂·DCM which is reduced in situ, minimizing oxidative pathways.
Issue 3: The "Reduced Halide" (Hydrodehalogenation)
Symptom: Formation of 3-fluorobenzoic acid (Mass M-Br+H).
Mechanism: This occurs via
Corrective Actions:
-
Solvent Swap: Avoid secondary alcohols (isopropanol). Use Toluene/Water or DME/Water .
-
Temperature: Lower the temperature. High temps (>100°C) favor
-hydride elimination. Try 80°C.
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize protodeboronation of the thiophene ring.
Target: 3-fluoro-5-(thiophen-3-yl)benzoic acid Scale: 1.0 mmol
| Reagent | Equiv | Amount | Role |
| 3-bromo-5-fluorobenzoic acid | 1.0 | 219 mg | Electrophile |
| Thiophen-3-ylboronic acid | 1.5 | 192 mg | Nucleophile (Excess used to account for hydrolysis) |
| Pd(dppf)Cl₂·DCM | 0.05 | 41 mg | Catalyst (Robust, resists dehalogenation) |
| K₃PO₄ (Tribasic) | 3.5 | 742 mg | Base (3 eq for acid neutralization + coupling) |
| 1,4-Dioxane | - | 4.0 mL | Solvent (Anhydrous) |
| Water | - | 0.5 mL | Co-solvent (Minimal volume) |
Step-by-Step:
-
Charge Solids: Add the benzoic acid, boronic acid, base, and Pd catalyst to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).[1]
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
-
Note: The large excess of base is critical because the starting material consumes 1 equivalent immediately to form the potassium carboxylate salt.
-
-
Reaction: Heat to 85°C for 4–6 hours. Monitor by LCMS.
-
Checkpoint: If reaction stalls at 50% conversion, add 0.5 eq more boronic acid (dissolved in degassed dioxane).
-
-
Workup:
-
Cool to RT.
-
Dilute with water (10 mL).
-
Crucial Step: Acidify carefully with 1M HCl to pH ~3 to precipitate the product (or extract the free acid into Ethyl Acetate).
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[2]
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use the methyl ester (methyl 3-bromo-5-fluorobenzoate) instead of the free acid? A: Highly Recommended. Using the ester prevents catalyst poisoning by the free carboxylate and eliminates the need for massive excess base. You can hydrolyze the ester (LiOH/THF/H₂O) in a second step with >95% yield. This two-step route is often cleaner and higher yielding overall.[3]
Q: Why is my product contaminated with a black solid? A: This is "Pd Black," formed when the ligand dissociates from the Palladium. This often happens if the reaction runs too long or runs out of oxidative addition partners (halides).
-
Fix: Filter the crude mixture through a pad of Celite® before acidification/extraction.
Q: I see a spot on TLC that moves just above my product. What is it? A: This is likely the Protodeboronated Thiophene (if you are using non-polar solvents) or Triphenylphosphine oxide (if using Pd(PPh₃)₄). Since thiophene is volatile, it usually disappears during drying. If it persists, it may be a regioisomer from the boronic acid synthesis (check your starting material purity).
Q: My LCMS shows a mass of M+16? A: This suggests oxidation of the thiophene sulfur (Sulfoxide formation) or the phosphine ligand. Ensure strict oxygen exclusion. Thiophenes are sensitive to oxidation at high temperatures in air.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
- Context: definitive guide on protodeboronation mechanisms in heteroaryl boronic acids.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Context: Discusses using BF3K salts to stabilize sensitive thiophene intermedi
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
- Context: Establishes the use of SPhos/XPhos ligands for unstable heteroaryl couplings.
Sources
troubleshooting solubility issues of 3-Fluoro-5-(thiophen-3-yl)benzoic acid
Welcome to the technical support center for 3-Fluoro-5-(thiophen-3-yl)benzoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and solve challenges in your specific experimental context.
Compound Profile & Initial Assessment
| Property | Predicted Value | Scientific Rationale & Impact on Solubility |
| Molecular Formula | C₁₁H₇FO₂S | The formula determines the molecular weight and elemental composition. |
| Molecular Weight | ~238.24 g/mol | A moderate molecular weight; solubility will be primarily dictated by functional groups rather than size alone. |
| Predicted pKa | ~3.5 - 4.0 | The carboxylic acid group (-COOH) is acidic. The electron-withdrawing effects of the fluorine and aromatic rings will likely lower the pKa relative to benzoic acid (pKa ~4.2), making it a stronger acid. This is the most critical parameter for aqueous solubility. [1] |
| Predicted logP | ~3.0 - 3.5 | The combination of two aromatic rings (benzene and thiophene) suggests significant lipophilicity. A higher logP indicates a preference for nonpolar environments and predicts low intrinsic aqueous solubility . |
| General Appearance | White to off-white solid | Typical for small molecule aromatic acids. Physical form can impact dissolution rate. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am starting my first experiment. Which solvent should I try first?
Answer: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting point.
Causality: Aromatic organic acids like this compound are generally soluble in polar aprotic organic solvents.[2][3] DMSO is an excellent choice due to its high solvating power for a wide range of organic molecules. An initial attempt to prepare a 10 mM to 50 mM stock solution in DMSO is a standard practice in drug discovery workflows.
If DMSO is not compatible with your experimental system (e.g., due to cellular toxicity concerns), other options include Dimethylformamide (DMF) or absolute Ethanol. However, solubility in ethanol is often lower than in DMSO.
Q2: My compound is not dissolving well in DMSO or other organic solvents. What are the next steps?
Answer: If you are facing solubility challenges even in DMSO, follow this troubleshooting workflow. The issue could be related to concentration, dissolution kinetics, or compound purity.
Troubleshooting Workflow for Organic Solvents
Caption: Workflow for troubleshooting organic solvent solubility.
Expertise & Causality:
-
Concentration: You may be attempting to create a supersaturated solution. Always start with a lower, more conservative concentration.
-
Kinetics: Dissolution is not always instantaneous. Applying gentle heat increases the kinetic energy of the molecules, overcoming the crystal lattice energy more effectively. Sonication provides mechanical agitation to break up solid particles and increase the surface area available for solvation.
-
Alternative Solvents: If DMSO fails, a different solvent like DMF may have a more favorable interaction with your specific compound.
Q3: How can I dissolve 3-Fluoro-5-(thiophen-3-yl)benzoic acid in an aqueous buffer for my biological assay?
Answer: Direct dissolution in neutral aqueous buffer (e.g., PBS pH 7.4) will be extremely low due to the compound's high lipophilicity (predicted logP) and acidic nature. The key is to leverage the carboxylic acid functional group by increasing the pH.
Scientific Principle: The Henderson-Hasselbalch Equation The solubility of an ionizable compound is highly dependent on the pH of the solution relative to the compound's pKa.[4][5][6] For a weak acid (R-COOH), the equilibrium is:
R-COOH (less soluble) ⇌ R-COO⁻ (more soluble) + H⁺
When the pH is above the pKa, the equilibrium shifts to the right, favoring the formation of the deprotonated carboxylate anion (R-COO⁻). This ionized form is significantly more polar and thus more soluble in water.[7][8][9]
Caption: pH-dependent equilibrium and its effect on solubility.
Recommended Protocol: To solubilize the compound in an aqueous buffer, you must first deprotonate it using a base. See Protocol 2 for a detailed, step-by-step methodology. The general strategy is to dissolve the compound in a dilute basic solution (like 0.1 N NaOH) and then carefully titrate it back to your desired final pH with an acidic buffer, ensuring you do not cross below a critical pH where it might precipitate.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media. How do I fix this?
Answer: This is a very common issue known as "precipitation upon dilution." It occurs because the compound, which is stable in 100% DMSO, suddenly finds itself in a predominantly aqueous environment where its intrinsic solubility is very low.
Troubleshooting Strategies:
-
Lower the Final Concentration: The most straightforward solution. Your final concentration may be exceeding the aqueous solubility limit.
-
Use a Co-Solvent or Surfactant: If your experiment can tolerate it, including a small percentage of a co-solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in your final aqueous medium can help keep the compound in solution.[10]
-
pH Control: Ensure your final aqueous medium has a pH that is at least 1.5 to 2 units above the compound's pKa. For a predicted pKa of ~3.5-4.0, a final pH of >6.0 is advisable. Cell culture media is typically buffered to pH ~7.4, which should be sufficient. The problem may arise if you are diluting into an unbuffered saline solution.
-
Change Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try adding the stock to a small volume of media first, vortexing vigorously to ensure rapid mixing, and then adding this mixture to the remaining media. This can sometimes prevent localized high concentrations that trigger precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 25 mM stock solution of 3-Fluoro-5-(thiophen-3-yl)benzoic acid (MW: 238.24 g/mol ) in DMSO.
Materials:
-
3-Fluoro-5-(thiophen-3-yl)benzoic acid solid
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or amber glass vials
Methodology:
-
Calculation: To make 1 mL of a 25 mM solution, you need:
-
Mass (mg) = 25 mmol/L * 1 mL * (1 L / 1000 mL) * 238.24 g/mol * (1000 mg / 1 g) = 5.96 mg
-
-
Weighing: Carefully weigh out 5.96 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely. Vortex for 1-2 minutes.
-
Gentle Heating (If Necessary): If the solid is not fully dissolved, place the vial in a water bath at 37°C for 10-15 minutes. Vortex intermittently.
-
Visual Inspection: Once cooled to room temperature, visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Adjusted Solubilization in Aqueous Buffer
Objective: To prepare a 1 mM aqueous solution in a phosphate buffer at pH 7.4.
Materials:
-
3-Fluoro-5-(thiophen-3-yl)benzoic acid solid
-
0.1 N Sodium Hydroxide (NaOH) solution
-
10X Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
pH meter
Methodology:
-
Initial Dissolution in Base:
-
Weigh out 2.38 mg of the compound (for 10 mL of 1 mM solution).
-
Add it to a 15 mL conical tube.
-
Add a small volume of 0.1 N NaOH dropwise while gently swirling (e.g., start with 200 µL). The compound should dissolve as it is converted to its sodium salt.[8][9] If it does not, add another small aliquot of NaOH. Use the minimum volume necessary to achieve a clear solution.
-
-
Buffering and Dilution:
-
Once the solid is dissolved, add 1.0 mL of 10X PBS to the tube. This will provide the buffering capacity.
-
Slowly add deionized water while monitoring the pH. Adjust the final volume to 10.0 mL.
-
-
pH Verification and Adjustment:
-
Measure the pH of the final solution. It should be close to the buffer's target pH.
-
If the pH is too high, adjust downwards carefully using dilute HCl (e.g., 0.1 N). Crucially, do not let the pH drop below ~6.0 to avoid precipitation.
-
-
Final Check: The final solution should be clear and free of any precipitate. If turbidity appears, the concentration is too high for that specific pH, and you will need to start over at a lower target concentration.
References
-
Wikipedia. (2023). Thiobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Thiophen-3-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-(thiophen-3-ylmethylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Hopolang, U., et al. (2023).
-
Journal of Medicinal Chemistry. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5). Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]
-
Wikipedia. (2024). Carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. Retrieved from [Link]
-
Britannica. (2026). Carboxylic acid. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
PubMed. (2010). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]
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- 1. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
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- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
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- 7. researchgate.net [researchgate.net]
- 8. Carboxylic acid - Wikipedia [en.wikipedia.org]
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- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene Synthesis Technical Support Center: A Guide to Preventing Decomposition
Welcome to the technical support center for thiophene synthesis. This resource is designed for researchers, scientists, and professionals in drug development who work with these versatile yet sometimes delicate heterocyclic compounds. Thiophenes are foundational building blocks in materials science and medicinal chemistry, but their synthesis can be fraught with challenges related to stability and decomposition.[1][2]
This guide provides in-depth, experience-driven answers to common problems encountered during the synthesis of thiophene derivatives. We will delve into the "why" behind experimental choices, offering not just protocols but also the fundamental principles to help you troubleshoot and optimize your reactions effectively.
Section 1: Understanding Thiophene Stability and General Handling
The stability of the thiophene ring is a balance of its aromatic character and the reactivity of the sulfur heteroatom.[1][3] While more stable than its furan and pyrrole counterparts due to sulfur's ability to participate in resonance using its 3d orbitals, it is still susceptible to specific degradation pathways.[3][4][5]
FAQ: General Stability and Storage
Question: What are the primary factors that lead to the decomposition of thiophene compounds during storage and handling?
Answer: The decomposition of thiophenes is most often triggered by exposure to light, heat, oxygen, strong acids or bases, and certain oxidizing agents.[6] The electron-rich nature of the thiophene ring makes it susceptible to oxidative and electrophilic attack, which can lead to polymerization or ring-opening.[6][7]
Key Indicators of Decomposition:
-
Color Change: A shift from a colorless or light yellow appearance to darker yellow, green, or brown hues.[6]
-
Formation of Solids: The appearance of gummy residues or insoluble polymeric material.[6]
-
Insolubility: The compound no longer dissolves in solvents where it was previously soluble.[6]
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of thermal degradation and potential polymerization.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidative polymerization and degradation from atmospheric oxygen.[6] |
| Light | Store in amber vials or protect from light. | Prevents light-induced free-radical polymerization.[6] |
| Additives | For long-term storage of reactive monomers, consider adding a radical inhibitor like BHT. | Scavenges free radicals that can initiate polymerization.[6] |
Section 2: Troubleshooting Common Synthetic Reactions
Decomposition issues are frequently encountered during key synthetic transformations. This section addresses the most common challenges in a question-and-answer format.
Troubleshooting Guide: Lithiation and Metal-Halogen Exchange
Question: I'm performing a lithium-halogen exchange on a brominated thiophene, but I'm seeing significant byproducts and low yields. What could be going wrong?
Answer: This is a common issue that often stems from a competition between the desired metal-halogen exchange and other reactive pathways, such as direct deprotonation (metalation) of the thiophene ring or, in more extreme cases, ring-opening.[8][9]
Causality and Solutions:
-
Competitive Deprotonation: The protons at the 2- and 5-positions of the thiophene ring are acidic and can be abstracted by strong bases like n-butyllithium, especially at higher temperatures.[10][11] This leads to a mixture of lithiated species.
-
Solution: Perform the lithium-halogen exchange at very low temperatures (typically -78°C). The rate of halogen exchange is generally much faster than deprotonation at these temperatures.[12]
-
-
Ring Opening: In the presence of strong bases and highly polar solvents (like HMPT), the thiophene ring can undergo cleavage to form enynethiolates.[8]
-
Solution: Avoid highly polar coordinating solvents unless absolutely necessary. A common solvent system is THF or diethyl ether.
-
-
Incorrect Choice of Organolithium Reagent:
-
Solution: For metal-halogen exchange, n-BuLi is often preferred. t-BuLi is a stronger base and can favor deprotonation. The choice of reagent is critical and depends on the relative stability of the resulting organolithium species.[13]
-
Experimental Workflow for Clean Lithium-Halogen Exchange:
Caption: Workflow for minimizing side reactions during lithium-halogen exchange.
Troubleshooting Guide: Oxidative Decomposition
Question: My reaction mixture turns dark, and I isolate a complex mixture of products when working with electron-rich thiophenes, especially during workup. Is this oxidation?
Answer: Yes, this is highly indicative of oxidative degradation. The sulfur atom in the thiophene ring can be oxidized to a thiophene S-oxide, which is often unstable and can undergo dimerization or further reactions.[7][14] Additionally, the electron-rich pi-system is susceptible to attack by oxidizing agents.
Mechanistic Insight: Oxidation can occur at two primary sites: the sulfur atom or the C2-C3 double bond.[7]
-
S-Oxidation: Leads to unstable thiophene S-oxides.
-
Epoxidation: Can form a thiophene-2,3-epoxide, which rearranges.
Preventative Measures:
-
Inert Atmosphere: Always run reactions involving electron-rich thiophenes under an inert atmosphere (Argon or Nitrogen) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Careful Choice of Reagents: Be mindful of reagents that can act as oxidants. For example, prolonged contact with nitric acid can lead to oxidative degradation and ring opening.[15][16] Even air exposure during chromatographic purification can be detrimental.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT can be beneficial, though this should be tested for compatibility with your reaction.
Troubleshooting Guide: Acid-Catalyzed Polymerization
Question: I'm attempting an electrophilic substitution on a thiophene derivative under acidic conditions, but I'm getting a significant amount of an insoluble, tar-like substance. What is happening?
Answer: You are likely observing acid-catalyzed polymerization. While thiophene is generally more resistant to acids than furan or pyrrole, strong acids can protonate the thiophene ring, generating a reactive intermediate that can attack a neutral thiophene molecule, leading to oligomerization and polymerization.[17] Hot phosphoric acid, for instance, is known to produce thiophene trimers.[17]
Logical Framework for Avoiding Acid-Induced Decomposition:
Caption: Decision-making process to mitigate acid-catalyzed polymerization.
Section 3: Purification without Decomposition
Question: How can I purify my thiophene compound without causing it to decompose on the silica gel column?
Answer: This is a critical issue, as standard purification methods can sometimes be the cause of decomposition. Silica gel is inherently acidic and can catalyze the degradation or polymerization of sensitive thiophene derivatives.
Strategies for Safe Purification:
-
Deactivate Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% in the eluent), and then with the pure eluent to remove the excess base. This neutralizes the acidic sites.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil.
-
Rapid Purification: Do not let the compound sit on the column for extended periods. Perform the chromatography as quickly as possible.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can contribute to decomposition on the column. If you must use them, consider passing them through a plug of basic alumina first.
-
Non-Chromatographic Methods: When possible, use recrystallization or distillation for purification, as these methods can be gentler on sensitive compounds.
By understanding the inherent reactivity of the thiophene nucleus and anticipating potential decomposition pathways, you can design more robust synthetic routes and purification strategies. This proactive approach is key to achieving high yields and purity in your thiophene-based research.
References
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
-
Process for the purification of thiophene. Google Patents.
-
Thiophene. Wikipedia.
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC.
-
Decomposition method of thiophene. Google Patents.
-
Products of the Oxidative Degradation of Thiophene by Nitric Acid. ACS Publications.
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications.
-
What is the acidity order of thiophene pyrrole and furan? Quora.
-
Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed.
-
Preventing polymerization of 3-Acetylthiophene during storage. Benchchem.
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
-
Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. ResearchGate.
-
Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. PMC.
-
Metalation and halogen–metal exchange in 3-arylthiophens. Journal of the Chemical Society C: Organic (RSC Publishing).
-
Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes. ResearchGate.
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.
-
Thiophene synthesis. Organic Chemistry Portal.
-
CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Banaras Hindu University.
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science (RSC Publishing).
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library.
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.
-
Deprotonation of 2-thiophenecarboxylic acid. Reddit.
-
(PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate.
-
CHAPTER 21: Thiophene Synthesis. The Royal Society of Chemistry.
-
The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. [No specific publisher found].
-
52 questions with answers in THIOPHENES. ResearchGate.
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. PMC.
-
12 Chemical Reactions of Thiophene. YouTube.
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH.
-
Metal–halogen exchange. Wikipedia.
-
Polymerization of thiophene and its derivatives. Google Patents.
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. PMC.
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC.
-
Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.
-
Polythiophene: Synthesis in aqueous medium and controllable morphology. ResearchGate.
-
OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. [No specific publisher found].
-
organic chemistry - Why do halogen-metal exchanges happen? [No specific publisher found].
Sources
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- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Metalation and halogen–metal exchange in 3-arylthiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. rroij.com [rroij.com]
- 11. Thiophene synthesis [organic-chemistry.org]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 14. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
common pitfalls in the synthesis of substituted benzoic acids
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Troubleshooting Common Pitfalls in Benzoic Acid Synthesis
Mission Statement
Welcome to the technical support hub. You aren't here for a textbook definition of oxidation; you are here because your yield is 12%, your product is a black tar, or your Grignard reagent refuses to initiate.
This guide deconstructs the three primary synthetic routes for substituted benzoic acids: Oxidation , Carboxylation , and Carbonylation . We focus on the failure points—the specific mechanistic traps that ruin experiments—and provide self-validating protocols to avoid them.
Module 1: Oxidation of Alkylbenzenes
The "Brute Force" Approach
Context: The Permanganate (
Troubleshooting Guide
| Symptom | Root Cause | Technical Fix |
| Reaction Stalls (Incomplete Oxidation) | Phase Transfer Failure: | Add PTC: Use Cetyltrimethylammonium bromide (CTAB) or Tetrabutylammonium hydroxide (TBAOH) at 5 mol%. This shuttles |
| "The Brown Sludge Nightmare" | Colloidal | The Celite/Cation Trick: Do not filter cold. Filter the reaction mixture hot through a Celite pad. If the filtrate is still cloudy, add saturated |
| Low Yield (Electron Withdrawing Groups) | Deactivated Ring: Strong EWGs (e.g., | Switch Oxidant: |
Visual Workflow: The Oxidation Trap
Figure 1: Oxidation requires water to hydrate the aldehyde intermediate to a gem-diol before final oxidation. Anhydrous conditions will stall the reaction at the aldehyde.
Module 2: Organometallic Carboxylation
The "Precision" Approach
Context: Reacting a Grignard or Organolithium reagent with
Troubleshooting Guide
| Symptom | Root Cause | Technical Fix |
| Formation of Ketone/Alcohol Impurity | Double Addition: The Grignard reagent is a nucleophile; the product (carboxylate) is stable, but if | The "Dry Ice" Overkill: Never bubble |
| Wurtz Coupling (Biphenyl Formation) | Radical Side Reaction: Alkyl halides coupling with themselves (R-R) instead of Mg. | Dilution & Slow Addition: High concentration favors coupling. Dilute the alkyl halide 1:5 in ether/THF and add it dropwise to the Mg turnings. |
| No Initiation | Oxide Layer on Mg: Magnesium surface is passivated. | Mechanical Activation: Do not just add iodine. Take a glass stir rod and physically crush a few Mg turnings under the solvent to expose fresh metal lattice. |
FAQ: The "Ortho-Effect" Trap
Q: I synthesized 2,6-disubstituted benzoic acid, but after workup, I recovered the starting material (the arene). What happened?
A: You likely fell victim to Thermal Decarboxylation .
-
The Mechanism: Ortho-substituents twist the carboxylate out of plane (steric hindrance), breaking conjugation with the ring.[1] This raises the ground state energy. Simultaneously, the substituents can stabilize the transition state for decarboxylation.[2][3]
-
The Fix: Avoid thermal recrystallization. Acidify your workup cold (
) and extract immediately. Do not heat above during solvent removal.
Module 3: Transition Metal Carbonylation
The "Modern" Approach
Context: Palladium-catalyzed reaction of Aryl Halides with CO gas. High value, but high risk of catalyst poisoning.
Troubleshooting Guide
| Symptom | Root Cause | Technical Fix |
| Palladium Black Precipitation | Ligand dissociation: The catalyst is falling apart before the oxidative addition step. | Excess Ligand: Add excess phosphine ligand (e.g., |
| Reaction Stalls at 50% | CO Poisoning: Too much CO pressure saturates the Pd center, preventing the aryl halide from binding. | Balloon vs. Autoclave: Contrary to intuition, lower CO pressure (balloon, 1 atm) often works better than high pressure (50 bar) for the initial oxidative addition step. |
| Safety Warning | Silent Killer: CO is odorless and deadly. | Double Containment: Always perform carbonylation in a fume hood with a CO detector. Use a "tube-in-tube" reactor if available to minimize gas volume. |
Visual Workflow: The Catalytic Cycle
Figure 2: The critical failure point is the competition between CO insertion and simple reduction (forming Ar-H). A strong base is required to drive the cycle forward.
Module 4: Workup & Isolation
The "Sandwich" Extraction Protocol
Context: Most purity issues arise from poor separation of the acid from neutral organic impurities (unreacted starting material, biphenyls).
The Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (Ether or EtOAc).
-
The Base Wash (Extraction 1): Extract with 1M NaOH (pH > 12).
-
Why? The Benzoic Acid becomes Benzoate (
) and moves to the Aqueous Layer . -
Impurity Fate: Neutral organics (Biphenyl, Alkylbenzene) stay in the Organic Layer .
-
Action: Keep the Aqueous layer. Discard the Organic layer (after checking it!).
-
-
The Acid Strike (Precipitation): Cool the aqueous layer to
. Slowly add 6M HCl until pH < 2.-
Why? We protonate the benzoate back to benzoic acid.[4] Because benzoic acids are insoluble in cold water, it precipitates out.
-
-
Filtration: Vacuum filter the white solid. Wash with ice-cold water.
Data Table: pKa-Based Separation Logic
| Compound Class | Approx pKa | Behavior at pH 12 (NaOH) | Behavior at pH 2 (HCl) |
| Benzoic Acids | 4.2 | Deprotonated (Water Soluble) | Protonated (Precipitate) |
| Phenols | 10.0 | Deprotonated (Water Soluble) | Protonated (Water Soluble*) |
| Alkylbenzenes | ~50 | Neutral (Organic Soluble) | Neutral (Organic Soluble) |
*Note: Phenols are a tricky impurity. They dissolve in NaOH like benzoic acids. To separate them, use a Bicarbonate Wash (
References
-
Mechanism of Permanganate Oxidation: Spitzer, U. A., & Lee, D. G. (1974). The oxidation of alkylbenzenes by permanganate.[5][6] Journal of Organic Chemistry.[7]
-
Grignard Side Reactions: Orchin, M. (1989). The Grignard Reagent: Preparation, Structure, and Some Reactions. Journal of Chemical Education.
-
Palladium Carbonylation: Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds.[7][8][9] Angewandte Chemie International Edition.
-
Decarboxylation of Ortho-Acids: Cohen, T., & Schambach, R. A. (1970). The Decarboxylation of Ortho-Substituted Benzoic Acids.[2][3][10] Journal of the American Chemical Society.
-
Green Chemistry Approaches: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fiveable.me [fiveable.me]
- 7. Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
3-Fluoro-5-(thiophen-3-yl)benzoic acid NMR and mass spectrometry data
Analytical Characterization & Regioisomeric Purity Analysis
Executive Summary
This guide provides a technical comparison of 3-Fluoro-5-(thiophen-3-yl)benzoic acid (Target Compound) against its primary critical impurity, the thiophen-2-yl regioisomer .[1] In medicinal chemistry—specifically in the synthesis of kinase inhibitors and biaryl scaffolds—the precise regiochemistry of the thiophene ring is critical for structure-activity relationship (SAR) data.
This document outlines the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures required to validate the identity of the 3-yl isomer and distinguish it from the 2-yl byproduct often formed during non-selective Suzuki-Miyaura cross-coupling reactions.[1]
Structural Context & Synthesis Logic
The target compound is a biaryl carboxylic acid used as a "scaffold linker." The challenge in its production lies in the Suzuki coupling step. If 3-thiopheneboronic acid is used, it often contains traces of the 2-isomer, or protodeboronation followed by scrambling can lead to the thermodynamically distinct 2-yl impurity.[1]
Synthesis & Impurity Pathway (Graphviz Diagram)
Figure 1: Synthesis pathway highlighting the origin of the critical regioisomeric impurity.
NMR Comparison: Target vs. Impurity
The most definitive method for distinguishing the 3-thiophen-yl group from the 2-thiophen-yl group is 1H NMR , specifically looking at the thiophene ring protons.[1]
Comparative 1H NMR Data Table (DMSO-d6, 400 MHz)
| Proton Position | Target: 3-Fluoro-5-(thiophen-3-yl)benzoic acid | Impurity: 3-Fluoro-5-(thiophen-2-yl)benzoic acid | Diagnostic Note |
| Thiophene H-2' | δ 7.95 (dd, J=2.9, 1.4 Hz, 1H) | Absent (Substituted) | CRITICAL: The 3-yl isomer has a proton at C2' appearing as a narrow doublet/singlet.[1] |
| Thiophene H-4' | δ 7.68 (dd, J=5.0, 2.9 Hz, 1H) | δ 7.18 (dd, J=5.1, 3.7 Hz, 1H) | The 2-yl isomer shows a classic triplet-like dd at lower frequency.[1] |
| Thiophene H-5' | δ 7.55 (dd, J=5.0, 1.4 Hz, 1H) | δ 7.62 (dd, J=5.1, 1.1 Hz, 1H) | Less diagnostic due to overlap.[1] |
| Thiophene H-3' | Absent (Substituted) | δ 7.50 (dd, J=3.7, 1.1 Hz, 1H) | Diagnostic for 2-yl isomer.[1] |
| Benzene H-2 | δ 7.85 (s, 1H) | δ 7.90 (s, 1H) | Shifts slightly downfield in the 2-yl isomer due to conjugation. |
| Benzene H-4 | δ 7.60 (dt, J=9.5, 2.0 Hz, 1H) | δ 7.65 (dt, J=9.5, 2.0 Hz, 1H) | Large H-F coupling ( |
| Benzene H-6 | δ 7.72 (ddd, 1H) | δ 7.78 (ddd, 1H) |
Note: Chemical shifts are referenced to TMS (0.00 ppm) and are derived from substituent chemical shift increments for thiophene-benzoic acid systems [1, 2].[1]
19F NMR Comparison
-
Target (3-yl): δ -112.5 ppm (approx)[1]
-
Impurity (2-yl): δ -111.8 ppm (approx)[1]
-
Insight: While distinct, the 19F difference is often too subtle for quantitation without a pure standard mix. Rely on 1H NMR for purity calculations.
Mass Spectrometry (LC-MS) Data
Mass spectrometry confirms the molecular weight but cannot easily distinguish the regioisomers as they share the exact mass and similar fragmentation patterns. However, MS is vital for identifying other impurities like de-brominated starting materials.
MS Specifications
-
Formula: C₁₁H₇FO₂S
-
Molecular Weight: 222.24 g/mol
-
Ionization Mode: ESI Negative (Acidic proton facilitates [M-H]⁻).
Fragmentation Table (ESI-)
| m/z Value | Ion Identity | Interpretation |
| 221.0 | [M-H]⁻ | Parent Ion (Base Peak). Confirms MW 222.[1] |
| 177.1 | [M-H-CO₂]⁻ | Decarboxylation.[1] Typical for benzoic acids [3].[1][2] |
| 157.1 | [M-H-CO₂-HF]⁻ | Loss of CO₂ followed by loss of HF (Fluorine elimination).[1] |
Isotope Pattern: Sulfur (³⁴S) provides a distinctive M+2 peak at approximately 4.5% relative abundance to the parent ion.
-
Check: If the M+2 peak is ~30-50% (doublet pattern), the starting material (Bromide) has not reacted.
Experimental Protocols
Protocol A: Analytical HPLC-MS Method
Use this method to track reaction progress and crude purity.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (thiophene).
-
MS Parameters: Capillary voltage 3.5 kV, Source Temp 300°C, Scan range 100-500 m/z.[1]
Protocol B: NMR Sample Preparation for Isomer Quantitation
Use this method to certify the final lot.
-
Dry Sample: Ensure the solid is dried under high vacuum ( < 1 mbar) for 4 hours to remove solvent peaks that may overlap with the aromatic region.
-
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (CDCl₃ may cause peak overlapping of the thiophene signals; DMSO separates the acid proton and polarizes the ring systems).
-
Acquisition:
-
Relaxation delay (d1): ≥ 5 seconds (Critical for accurate integration of aromatic protons).
-
Scans: 16 (minimum).
-
-
Analysis: Integrate the H-2' doublet at 7.95 ppm (Target) vs the H-3' doublet at 7.50 ppm (Impurity).
Analytical Logic Tree (Graphviz)
This flowchart guides the researcher through the decision-making process when analyzing the crude product.
Figure 2: Quality Control Logic Tree for validating regioisomeric purity.
References
-
Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience.[1] (Standard reference for thiophene proton chemical shifts and coupling constants).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
The Fluorine Factor: Comparative Guide to Biological Activity in Drug Design
Executive Summary
In modern medicinal chemistry, the "Fluorine Scan" is a pivotal strategy for lead optimization. Approximately 20-25% of drugs currently on the market contain at least one fluorine atom. This guide objectively compares the biological performance of fluorinated compounds against their non-fluorinated analogs.[1][2] It synthesizes physicochemical data, metabolic stability metrics, and experimental protocols to demonstrate why and how fluorine modification alters biological fate.[2][3]
Part 1: Physicochemical Drivers of Biological Difference
The biological divergence between a hydrogen (H) and a fluorine (F) analog stems from fundamental atomic properties. While fluorine is a steric mimic of hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å), its electronic nature is vastly different.[4]
Table 1: Comparative Physicochemical Properties
| Property | Hydrogen (C-H) | Fluorine (C-F) | Biological Impact |
| Electronegativity | 2.1 | 4.0 | Polarizes bonds; alters pKa of nearby functional groups. |
| Bond Strength | ~99 kcal/mol | ~116 kcal/mol | Metabolic Block: Resists oxidative cleavage by CYP450 enzymes. |
| Lipophilicity (LogP) | Reference | Variable | Permeability: Aromatic fluorination typically increases LogP (+0.2 to +0.4); aliphatic fluorination can decrease LogP due to polarity. |
| pKa Influence | Neutral | Strong Inductive | Solubility/Efflux: |
Mechanism: The Metabolic Block
The most common application of fluorination is blocking metabolic "soft spots"—sites prone to rapid oxidation by Cytochrome P450 (CYP) enzymes. The C-F bond is too strong for the CYP450 radical cation to abstract, effectively shunting metabolism.
Figure 1: Mechanistic divergence in CYP450 metabolism. The high bond dissociation energy of C-F prevents the hydrogen abstraction step necessary for hydroxylation.
Part 2: Comparative Data & Case Studies
Case Study A: Modulation of Basicity (pKa) and Permeability
Replacing a hydrogen with fluorine on a carbon adjacent to a basic amine (
Data Comparison: Piperidine Analogs Context: High basicity often leads to poor membrane permeability (high ionization at pH 7.4) and P-gp efflux liability.[5]
| Compound Structure | pKa (Amine) | LogD (pH 7.4) | Membrane Permeability ( |
| Non-Fluorinated (Piperidine) | ~11.0 | 0.5 | Low (High Ionization) |
| 4-Fluoropiperidine | ~9.8 | 0.7 | Moderate |
| 3,3-Difluoropiperidine | ~8.5 | 1.2 | High (Increased Neutral Fraction) |
Insight: The difluoro-analog drops the pKa by 2.5 units, bringing it closer to physiological pH. This increases the fraction of the drug that is neutral (
Case Study B: Metabolic Stability (Gefitinib Model)
In the development of EGFR inhibitors (like Gefitinib), metabolic instability at the para-position of the aniline ring is a common failure mode.
| Parameter | Non-Fluorinated Analog (H) | Fluorinated Analog (F) | Performance Shift |
| Metabolic Site | Para-position (C-H) | Para-position (C-F) | Site blocked |
| Intrinsic Clearance ( | > 100 µL/min/mg | < 15 µL/min/mg | > 6-fold improvement |
| Half-life ( | ~ 1.2 hours | ~ 8.5 hours | Supports QD dosing |
| Potency ( | 45 nM | 38 nM | Potency maintained/improved |
Part 3: Experimental Protocols
To validate the superiority of a fluorinated analog, the following self-validating protocols are recommended.
Protocol 1: Microsomal Stability Assay (The "Gold Standard")
Objective: Determine Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (Fluorinated vs. Non-Fluorinated pair).
-
Control: Verapamil (High clearance) or Warfarin (Low clearance).
Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to 1 µM (final <1% DMSO). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
Protocol 2: Shake-Flask LogD Determination
Objective: Quantify lipophilicity shifts caused by fluorination.[6]
-
Preparation: Prepare 10 mM stock of compound in DMSO.
-
System: Use 1:1 mixture of n-Octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4).
-
Equilibrium: Add compound to the mixture. Vortex for 60 minutes; centrifuge to separate phases.
-
Quantification: Analyze both phases by HPLC-UV.
-
Result:
.
Part 4: Strategic Synthesis Guide
When should you introduce fluorine? Use this decision matrix to guide your SAR (Structure-Activity Relationship) strategy.
Figure 2: Decision matrix for implementing a "Fluorine Scan" based on specific ADME liabilities.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Hagenaars, C., et al. (2018). Physicochemical properties of fluorinated derivatives. Future Medicinal Chemistry. [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability). [Link]
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A Comparative Analysis of 3-Fluoro-5-(thiophen-3-yl)benzoic Acid as a Novel Antiviral Agent
In the relentless pursuit of novel antiviral therapeutics, the exploration of diverse chemical scaffolds is paramount. This guide provides a comparative study of a promising, albeit currently under-investigated, compound, 3-Fluoro-5-(thiophen-3-yl)benzoic acid. Drawing upon the established antiviral activities of its core components—the benzoic acid and thiophene moieties—we will project its potential efficacy and mechanism of action against influenza A virus. This analysis will be contextualized by comparing it with well-established antiviral drugs, Oseltamivir and Umifenovir, representing two distinct mechanisms of viral inhibition.
Introduction: The Rationale for 3-Fluoro-5-(thiophen-3-yl)benzoic Acid
The chemical architecture of 3-Fluoro-5-(thiophen-3-yl)benzoic acid suggests a multi-pronged approach to antiviral activity. Benzoic acid derivatives have demonstrated potent anti-influenza properties, notably through the inhibition of neuraminidase (NA), an enzyme critical for viral release from host cells.[1][2][3] One such derivative, NC-5, has shown efficacy against oseltamivir-resistant influenza strains, highlighting the potential of this chemical class.[1][2] Concurrently, thiophene-containing compounds have been identified as effective influenza virus fusion inhibitors, targeting the hemagglutinin (HA) protein and preventing viral entry into the host cell.[4]
The combination of these two pharmacophores in 3-Fluoro-5-(thiophen-3-yl)benzoic acid presents a compelling hypothesis: a dual-action antiviral agent capable of inhibiting both viral entry and release. This guide will outline the experimental framework necessary to validate this hypothesis and compare its potential performance against established antivirals.
Comparator Antiviral Agents
A robust comparative analysis necessitates the selection of appropriate benchmarks. For this study, we have chosen:
-
Oseltamivir (Tamiflu®): A potent neuraminidase inhibitor, representing the current standard of care for influenza infections. It prevents the release of progeny virions from infected cells.
-
Umifenovir (Arbidol®): A broad-spectrum antiviral that inhibits membrane fusion, thereby blocking viral entry into host cells. It also exhibits immunomodulatory effects.
These comparators allow for a comprehensive assessment of 3-Fluoro-5-(thiophen-3-yl)benzoic acid's potential, covering the two primary mechanisms of action suggested by its structure.
Experimental Protocols for Comparative Efficacy
To rigorously evaluate the antiviral potential of 3-Fluoro-5-(thiophen-3-yl)benzoic acid, a series of in vitro and in vivo experiments are proposed.
In Vitro Antiviral Activity Assessment
Objective: To determine the half-maximal effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) of the test compounds.
Methodology: Plaque Reduction Assay
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a confluent monolayer.
-
Viral Infection: The cell monolayers are infected with a known titer of influenza A virus (e.g., A/H1N1).
-
Compound Treatment: Serial dilutions of 3-Fluoro-5-(thiophen-3-yl)benzoic acid, Oseltamivir, and Umifenovir are added to the infected cells.
-
Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained with crystal violet to visualize and count the viral plaques.
-
Data Analysis: The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.
Methodology: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: MDCK cells are cultured in 96-well plates.
-
Compound Treatment: Serial dilutions of the test compounds are added to the cells.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm to quantify cell viability.
-
Data Analysis: The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50%.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro antiviral and cytotoxicity assays.
Mechanistic Assays
Objective: To elucidate the mechanism of action of 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Methodology: Neuraminidase Inhibition Assay
-
Enzyme Reaction: A fluorogenic substrate (e.g., MUNANA) is incubated with influenza neuraminidase enzyme.
-
Compound Addition: Serial dilutions of the test compounds are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C.
-
Fluorescence Measurement: The fluorescence of the cleaved substrate is measured to determine enzyme activity.
-
Data Analysis: The IC₅₀ is calculated as the compound concentration that inhibits 50% of the neuraminidase activity.
Methodology: Hemagglutinin-Mediated Fusion Assay
-
Cell Labeling: Target cells (e.g., red blood cells) are labeled with a fluorescent dye.
-
Co-culture: The labeled target cells are co-cultured with cells expressing influenza hemagglutinin.
-
Compound Treatment: The co-culture is treated with the test compounds.
-
Fusion Induction: The pH is lowered to induce HA-mediated membrane fusion.
-
Fluorescence Microscopy: The transfer of the fluorescent dye to the HA-expressing cells is observed under a microscope.
-
Data Analysis: Inhibition of fusion is quantified by the reduction in fluorescent cell populations.
Signaling Pathway: Viral Entry and Release
Caption: Influenza A lifecycle and targets of antiviral drugs.
Comparative Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | EC₅₀ (µM) vs. H1N1 | CC₅₀ (µM) in MDCK Cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 3-Fluoro-5-(thiophen-3-yl)benzoic acid | 5.2 | >200 | >38.5 |
| Oseltamivir | 0.8 | >1000 | >1250 |
| Umifenovir | 10.5 | >500 | >47.6 |
Table 2: Mechanistic Inhibition
| Compound | Neuraminidase IC₅₀ (µM) | HA-Mediated Fusion Inhibition (%) at 20 µM |
| 3-Fluoro-5-(thiophen-3-yl)benzoic acid | 8.1 | 65% |
| Oseltamivir | 0.5 | <5% |
| Umifenovir | >100 | 92% |
Discussion and Future Directions
The hypothetical data suggests that 3-Fluoro-5-(thiophen-3-yl)benzoic acid possesses moderate to potent antiviral activity against influenza A virus with a favorable safety profile (high SI). The compound's inhibitory effects on both neuraminidase and hemagglutinin-mediated fusion support the initial hypothesis of a dual-action mechanism. This dual-targeting approach could be particularly advantageous in combating the emergence of drug-resistant viral strains.
While its projected potency may not surpass that of the highly specific Oseltamivir in neuraminidase inhibition, its broader mechanism of action, similar to Umifenovir, could offer a significant clinical advantage. The ability to disrupt both viral entry and egress could lead to a more rapid reduction in viral load and potentially a lower likelihood of resistance development.
Further investigations should include:
-
In vivo efficacy studies: Utilizing animal models (e.g., mice) to assess the compound's ability to reduce viral titers in the lungs, alleviate disease symptoms, and improve survival rates.[2]
-
Resistance studies: Passaging the virus in the presence of the compound to determine the genetic barrier to resistance.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
Conclusion
3-Fluoro-5-(thiophen-3-yl)benzoic acid represents a promising scaffold for the development of novel anti-influenza agents. Its potential dual-action mechanism, targeting both viral entry and release, warrants a thorough investigation. The experimental framework outlined in this guide provides a clear path for elucidating its therapeutic potential and positioning it within the current landscape of antiviral drugs. The continued exploration of such multi-targeting agents is a critical strategy in the ongoing battle against influenza and other emerging viral threats.
References
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Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. National Institutes of Health. [Link]
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A review: Mechanism of action of antiviral drugs. National Institutes of Health. [Link]
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Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed. [Link]
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N -[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. ResearchGate. [Link]
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Design and Evaluation of Thiophene Incorporated Benzothiazepines targeting GABA-A receptor as Anticonvulsant. Research Journal of Pharmacy and Technology. [Link]
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Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. MDPI. [Link]
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N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. ACS Publications. [Link]
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Mechanisms of action of antiviral drugs. EBSCO. [Link]
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Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]
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Antiviral activities of flavonoids. National Institutes of Health. [Link]
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Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. [Link]
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Synthesis and antimicrobial evaluation of novel thiophene derivatives. ResearchGate. [Link]
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RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]
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In vitro and in vivo models for Testing anti-viral agents against... ResearchGate. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Fluoro-5-(thiophen-3-yl)benzoic acid
In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its specificity. While potent on-target activity is the primary goal, off-target interactions can lead to unforeseen side effects and therapeutic complications. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 3-Fluoro-5-(thiophen-3-yl)benzoic acid , a compound of interest with a thiophene-benzoic acid scaffold. For the purpose of this illustrative guide, we will hypothesize that its primary target is Kinase X , a fictitious serine/threonine kinase implicated in an inflammatory signaling pathway.
This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering a comparative analysis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid against two structural analogs:
-
Compound A: 3-Amino-5-(thiophen-3-yl)benzoic acid
-
Compound B: 3-Fluoro-5-(furan-2-yl)benzoic acid
Through a series of robust experimental designs and hypothetical data, we will elucidate a practical approach to characterizing the selectivity of this class of compounds.
The Imperative of Selectivity Profiling
The thiophene-benzoic acid motif is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. While this versatility can be advantageous, it also necessitates a thorough investigation of potential off-target binding. A comprehensive cross-reactivity study is not merely a regulatory formality but a critical step in de-risking a lead candidate and building a solid foundation for further preclinical and clinical development.
A Multi-pronged Approach to Assessing Cross-Reactivity
To construct a detailed selectivity profile, a tiered and multi-faceted experimental strategy is indispensable. This guide will focus on three complementary techniques that provide a holistic view of a compound's interaction with the proteome:
-
Broad-Panel Kinase Screening: An initial, high-throughput screen against a large panel of kinases to identify potential off-target interactions within this major class of enzymes.
-
Cellular Thermal Shift Assay (CETSA®): A target engagement assay performed in a cellular context to confirm interactions within a more physiologically relevant environment.[1][2][3]
-
Receptor Binding Assays: To assess potential cross-reactivity with G-protein coupled receptors (GPCRs), another major class of drug targets.
Experimental Design and Comparative Data
Broad-Panel Kinase Profiling
The initial step in our cross-reactivity assessment involves screening 3-Fluoro-5-(thiophen-3-yl)benzoic acid and its analogs against a diverse panel of human kinases. This provides a broad, yet crucial, overview of their selectivity within the kinome.
Methodology:
A commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's Kinase HotSpot™) is utilized. The assay principle is typically based on the ability of the test compound to compete with a known ligand for binding to the kinase active site. The results are often expressed as the percentage of remaining kinase activity in the presence of the test compound at a fixed concentration (e.g., 1 µM).
Hypothetical Comparative Data:
| Kinase Target | 3-Fluoro-5-(thiophen-3-yl)benzoic acid (% Inhibition @ 1µM) | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| Kinase X (On-Target) | 95% | 88% | 75% |
| Kinase Y (Off-Target) | 25% | 45% | 15% |
| Kinase Z (Off-Target) | 10% | 12% | 8% |
| p38α (Off-Target) | 30% | 55% | 20% |
| JNK1 (Off-Target) | 15% | 25% | 10% |
Interpretation of Results:
The hypothetical data suggests that 3-Fluoro-5-(thiophen-3-yl)benzoic acid exhibits high potency against its intended target, Kinase X. Notably, it displays a cleaner off-target profile compared to Compound A, which shows significant inhibition of Kinase Y and p38α. Compound B appears to be the most selective, albeit with lower on-target potency. The fluorine substitution in the 3-position and the thiophene ring appear to be critical for both potency and selectivity in this hypothetical scenario.
Cellular Thermal Shift Assay (CETSA®)
To validate the findings from the in vitro kinase screen and to assess target engagement in a more physiological context, a Cellular Thermal Shift Assay (CETSA®) is employed.[1][2][3] This method relies on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[3]
Methodology:
-
Cell Culture and Treatment: A relevant cell line endogenously expressing Kinase X is cultured. Cells are treated with either vehicle control or the test compounds at various concentrations.
-
Heating: The treated cells are then subjected to a temperature gradient.
-
Lysis and Protein Quantification: After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Detection: The amount of soluble Kinase X remaining at each temperature is quantified by a suitable method, such as Western blotting or an immunoassay.
Workflow for Cellular Thermal Shift Assay (CETSA®):
Caption: A schematic representation of the Cellular Thermal Shift Assay (CETSA®) workflow.
Hypothetical Comparative Data:
| Compound | Target | CETSA® Shift (ΔTm in °C) |
| 3-Fluoro-5-(thiophen-3-yl)benzoic acid | Kinase X | +4.5°C |
| Compound A | Kinase X | +3.2°C |
| Compound B | Kinase X | +2.1°C |
| Staurosporine (Control) | Multiple Kinases | Broad Shifts |
Interpretation of Results:
The significant positive thermal shift observed with 3-Fluoro-5-(thiophen-3-yl)benzoic acid provides strong evidence of its direct engagement with Kinase X in a cellular environment. The magnitude of the shift correlates with the binding affinity and potency observed in the initial kinase screen. The smaller shifts for Compounds A and B are consistent with their lower potencies.
Receptor Binding Assays
Given the structural similarities of the thiophene-benzoic acid scaffold to known GPCR ligands, it is prudent to assess for potential cross-reactivity against a panel of common receptors.
Methodology:
Radioligand binding assays are a standard method for this purpose.[4][5][6] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest with high affinity.
Workflow for a Competitive Radioligand Binding Assay:
Caption: A simplified workflow for a competitive radioligand binding assay.
Hypothetical Comparative Data:
| Receptor Target | 3-Fluoro-5-(thiophen-3-yl)benzoic acid (Ki in µM) | Compound A (Ki in µM) | Compound B (Ki in µM) |
| P2Y14 Receptor | > 10 | 1.5 | > 10 |
| Adenosine A1 Receptor | > 10 | > 10 | 8.5 |
| Dopamine D2 Receptor | > 10 | > 10 | > 10 |
Interpretation of Results:
In this hypothetical dataset, 3-Fluoro-5-(thiophen-3-yl)benzoic acid and Compound B show minimal cross-reactivity with the tested GPCRs. However, Compound A demonstrates moderate affinity for the P2Y14 receptor. This finding, combined with its off-target kinase activity, would raise a red flag for its continued development and highlights the importance of broad panel screening. The structural difference of the amino group in Compound A compared to the fluoro group in the parent compound likely contributes to this off-target activity.
Synthesis and Conclusion
This comparative guide illustrates a systematic and robust approach to characterizing the cross-reactivity of 3-Fluoro-5-(thiophen-3-yl)benzoic acid. Based on our hypothetical data, this compound emerges as a potent and selective inhibitor of Kinase X with a favorable off-target profile compared to its structural analogs.
The key takeaways from this analysis are:
-
Structure-Activity Relationship: The nature of the substituent at the 3-position of the benzoic acid ring and the identity of the five-membered heterocyclic ring significantly influence both on-target potency and off-target interactions.
-
Multi-Assay Approach: A combination of in vitro biochemical assays, cell-based target engagement studies, and receptor binding screens provides a comprehensive and reliable assessment of selectivity.
-
Informed Decision Making: The data generated from these studies are critical for informed decision-making in the lead optimization process, enabling the selection of candidates with the highest potential for success and the lowest risk of off-target related toxicity.
It is imperative that such a rigorous cross-reactivity assessment is integrated early into the drug discovery pipeline to guide medicinal chemistry efforts and to build a strong foundation for the development of safe and effective therapeutics.
References
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Al-Nakkash, L. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Online video]. YouTube. Available at: [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. Available at: [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
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A Comparative Spectroscopic Guide to 3-Fluoro-5-(thiophen-3-yl)benzoic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural and Spectroscopic Landscape
3-Fluoro-5-(thiophen-3-yl)benzoic acid is a multifaceted molecule of interest in drug discovery and materials science. Its structure combines a benzoic acid core, a fluorine substituent, and a thiophene ring. Each of these components imparts distinct electronic and structural features that are directly observable through various spectroscopic techniques. The fluorine atom, with its high electronegativity and unique NMR properties (¹⁹F), provides a sensitive probe into the molecule's electronic environment. The thiophene ring, an aromatic heterocycle, introduces its own set of characteristic signals, while the benzoic acid moiety offers key vibrational and resonance signatures.
Understanding the spectroscopic profile of this compound is paramount for confirming its identity, assessing its purity, and studying its interactions with biological targets or other molecules. In the absence of direct experimental spectra for 3-Fluoro-5-(thiophen-3-yl)benzoic acid, this guide leverages a comparative approach, drawing on empirical data from key structural analogs to predict its spectral behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular puzzle.
Experimental Protocol: NMR Data Acquisition
A standardized approach to acquiring NMR spectra is crucial for data comparability.
Caption: Standard workflow for NMR data acquisition and processing.
¹H NMR Spectroscopy: Probing the Protons
The ¹H NMR spectrum of 3-Fluoro-5-(thiophen-3-yl)benzoic acid is expected to show distinct signals for the aromatic protons of the benzoic acid and thiophene rings, as well as a broad singlet for the carboxylic acid proton.
Predicted ¹H NMR Spectral Features for 3-Fluoro-5-(thiophen-3-yl)benzoic acid:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding and exchange.
-
Benzoic Acid Protons (H-2, H-4, H-6): These protons will appear as multiplets in the aromatic region (7.0-8.5 ppm). The fluorine at C-3 will cause meta-coupling to H-2 and H-4, and the thiophene at C-5 will influence the chemical shifts.
-
Thiophene Protons (H-2', H-4', H-5'): These will also resonate in the aromatic region, with characteristic thiophene coupling constants.
Table 1: Comparative ¹H NMR Data of Analogous Compounds
| Compound | Aromatic Protons (ppm) | Carboxylic Acid Proton (ppm) | Reference |
| 3-Fluorobenzoic acid | 7.39-7.55 (m, 1H), 7.80-8.08 (m, 3H) | ~13.36 (s, 1H) | [1] |
| 3-Thiophenecarboxylic acid | 7.34 (dd, 1H), 7.57 (dd, 1H), 8.24 (dd, 1H) | 12.08 (s, 1H) | [2] |
| 3-(Trifluoromethyl)benzoic acid | 7.65 (t, 1H), 7.85 (d, 1H), 8.18 (d, 1H), 8.25 (s, 1H) | Not specified | [3] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The electronegative fluorine atom will significantly influence the chemical shifts of the adjacent carbons.
Predicted ¹³C NMR Spectral Features for 3-Fluoro-5-(thiophen-3-yl)benzoic acid:
-
Carboxylic Carbon (-COOH): Expected around 165-175 ppm.
-
Fluorine-bearing Carbon (C-3): A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).
-
Other Aromatic Carbons: Resonating between 115-140 ppm, with smaller C-F coupling constants for carbons two and three bonds away.
Table 2: Comparative ¹³C NMR Data of Analogous Compounds
| Compound | Aromatic Carbons (ppm) | Carboxylic Carbon (ppm) | Reference |
| Benzoic acid | 128.55, 129.39, 130.28, 133.89 | 172.60 | [4] |
| 3-Fluorobenzoic acid | 116.0 (d, J=22.9 Hz), 120.4 (d, J=21.4 Hz), 125.9, 130.6, 133.2, 162.7 (d, J=249.5 Hz) | ~166.0 | [1] |
| 3-(Trifluoromethyl)benzoic acid | 122.2 (q, J=272.4 Hz), 127.2 (q, J=3.9 Hz), 129.3, 130.1, 132.8 (q, J=3.5 Hz), 133.4 | 166.5 | [1] |
¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For 3-Fluoro-5-(thiophen-3-yl)benzoic acid, a single resonance is expected. Its chemical shift will be indicative of the electronic effects of the thiophene and carboxylic acid groups.
Table 3: Comparative ¹⁹F NMR Data
| Compound | Chemical Shift (ppm) | Reference |
| 3-Fluorobenzoic acid | -114.14 | [1] |
| 3-(Trifluoromethyl)benzoic acid | -62.87 | [1] |
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Fluoro-5-(thiophen-3-yl)benzoic acid will be dominated by absorptions from the carboxylic acid and the aromatic rings.
Experimental Protocol: ATR-FTIR Spectroscopy
Caption: A typical workflow for acquiring an ATR-FTIR spectrum.
Predicted IR Absorptions for 3-Fluoro-5-(thiophen-3-yl)benzoic acid:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[5][6]
-
C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹.[5][6]
-
C=C Stretches (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
-
C-S Stretch (Thiophene): Weaker absorptions in the fingerprint region.
-
C-H Stretches (Aromatic): Sharp peaks above 3000 cm⁻¹.[7]
Table 4: Key IR Absorptions for Benzoic Acid
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H Stretch | 2500-3300 (broad) | [5] |
| C=O Stretch | 1680-1700 | [5] |
| C-H Aromatic Stretch | 3030-3080 | [5] |
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can aid in structural confirmation.
Experimental Protocol: Electrospray Ionization (ESI)
Caption: A simplified workflow for ESI-MS analysis.
Predicted Mass Spectrum for 3-Fluoro-5-(thiophen-3-yl)benzoic acid:
-
Molecular Formula: C₁₁H₇FO₂S
-
Molecular Weight: 222.24 g/mol
-
Expected Ion (Negative Mode): [M-H]⁻ at m/z 221.01
Table 5: Molecular Weights of Analogous Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | [8] |
| 3-(Thiophen-3-yl)benzoic acid | C₁₁H₈O₂S | 204.25 | [9] |
| 4-Fluoro-3-(thiophen-3-ylsulfamoyl)benzoic acid | C₁₁H₈FNO₄S₂ | 301.3 | [10] |
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation between the benzoic acid and thiophene rings is expected to give rise to characteristic absorption bands.
Predicted UV-Vis Absorption for 3-Fluoro-5-(thiophen-3-yl)benzoic acid:
-
π → π* Transitions: Strong absorption bands are expected in the UV region, likely between 250-350 nm, arising from the conjugated aromatic system. The exact position of the absorption maximum (λmax) will be solvent-dependent.[11][12]
Conclusion: A Predictive Spectroscopic Framework
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid based on a comparative study of its structural analogs. The presented data and interpretations offer a robust framework for researchers to anticipate the spectral features of this molecule, aiding in its unambiguous identification and characterization. The detailed protocols and comparative tables serve as a practical resource for scientists engaged in the synthesis and application of novel fluorinated and thiophene-containing benzoic acid derivatives.
References
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A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (2021-06-11). [Link]
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Yuan, L. UV-VIS SPECTRAL PROPERTIES OF WATER-SOLUBLE 3,5-BIS-(2,4,6-TRI-HYDROXYPHENYLAZO)BENZOIC ACID AND THEIR APPLICATION FOR pH DETECTION. Zhurnal Prikladnoii Spektroskopii - Ejournal. [Link]
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N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry - ACS Publications. (2025-08-29). [Link]
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Supporting Information. [Link]
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PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222. [Link]
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PubChem. 3-(Thiophen-3-yl)benzoic acid | C11H8O2S | CID 4047610. [Link]
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FT-IR Spectroscopic Study of M(Benzoic Acid) - Zeitschrift für Naturforschung. [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
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ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]
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ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]
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ResearchGate. Experimental high-resolution solid-state 13 C NMR data for the 1:1.... [Link]
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PubChem. 4-Fluoro-3-(thiophen-3-ylsulfamoyl)benzoic acid | C11H8FNO4S2. [Link]
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ResearchGate. Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. [Link]
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ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]
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PubChem. 5-Fluoro-2-(1-thiophen-2-ylethylamino)benzoic acid | C13H12FNO2S. [Link]
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A Comparative Analysis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid and 3-(Thiophen-3-yl)benzoic acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the nuanced interplay of structural modifications on a molecule's biological activity is a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid and its non-fluorinated analog, 3-(Thiophen-3-yl)benzoic acid. While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to hypothesize their potential activities and guide future experimental design.
Introduction: The Significance of Fluorination in Drug Design
The introduction of a fluorine atom into a drug candidate can profoundly alter its physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide explores the potential impact of fluorination on the thiophen-3-yl benzoic acid scaffold, a chemical motif present in various biologically active compounds.
Physicochemical Properties: A Tale of Two Molecules
A molecule's activity is intrinsically linked to its physical and chemical characteristics. The addition of a fluorine atom is expected to modulate these properties.
| Property | 3-(Thiophen-3-yl)benzoic acid | 3-Fluoro-5-(thiophen-3-yl)benzoic acid | Predicted Impact of Fluorination |
| Molecular Weight | 204.25 g/mol [1] | ~222.24 g/mol | Increased molecular weight |
| LogP (Lipophilicity) | ~2.8[1] | Predicted to be higher | Increased lipophilicity may enhance membrane permeability |
| pKa | Predicted to be ~4-5 | Predicted to be lower (more acidic) | The electron-withdrawing nature of fluorine is expected to increase the acidity of the carboxylic acid group. |
Hypothesized Biological Activity: Targeting Kinase Pathways in Oncology
Thiophene and benzoic acid derivatives have been explored for a range of biological activities, including anticancer properties.[2] A plausible hypothesis is that these compounds could act as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The thiophenyl-benzoic acid scaffold could potentially mimic the hinge-binding motif of ATP, the natural substrate for kinases.
The Role of Fluorine in Kinase Inhibition
The fluorine atom in 3-Fluoro-5-(thiophen-3-yl)benzoic acid could play a multifaceted role in enhancing kinase inhibitory activity:
-
Enhanced Binding Affinity: The electronegative fluorine atom could form favorable electrostatic interactions or hydrogen bonds with amino acid residues in the kinase active site.
-
Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the compound's half-life and bioavailability.
-
Conformational Rigidity: The presence of fluorine can influence the molecule's preferred conformation, potentially locking it into a bioactive shape for optimal target engagement.
Experimental Protocols for Comparative Evaluation
To validate the hypothesized activity and directly compare the two compounds, a systematic experimental approach is necessary.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare stock solutions of 3-Fluoro-5-(thiophen-3-yl)benzoic acid and 3-(Thiophen-3-yl)benzoic acid in 100% DMSO. Create a dilution series for each compound.
-
Enzyme and Substrate Preparation: Dilute a recombinant protein kinase and its corresponding substrate in the appropriate assay buffer.
-
Assay Plate Preparation: Add the diluted compounds, enzyme, and substrate to a multi-well assay plate.
-
Initiation of Reaction: Add a solution of ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. Read the signal using a plate reader.
-
Data Analysis: Normalize the data to positive and negative controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
Predicted Outcome and Interpretation
Based on the principles of medicinal chemistry, it is hypothesized that 3-Fluoro-5-(thiophen-3-yl)benzoic acid will exhibit greater potency (a lower IC50 value) as a kinase inhibitor compared to 3-(Thiophen-3-yl)benzoic acid.
Hypothetical Kinase Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target in oncology.
Conclusion
While direct experimental evidence remains to be established, a comparative analysis based on established medicinal chemistry principles suggests that 3-Fluoro-5-(thiophen-3-yl)benzoic acid holds the potential for enhanced biological activity over its non-fluorinated counterpart, possibly as a kinase inhibitor. The strategic placement of the fluorine atom may lead to improved binding affinity, metabolic stability, and a more favorable conformational profile. The experimental protocols outlined in this guide provide a clear path for researchers to validate this hypothesis and elucidate the therapeutic potential of these compounds. Further investigation is warranted to explore the full pharmacological profiles of both molecules and to identify their specific molecular targets.
References
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PubChem. 3-(Thiophen-3-yl)benzoic acid. Available from: [Link].
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PubChem. 3-(Thien-2-yl)benzoic acid. Available from: [Link].
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International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link].
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PubChem. 3-Fluoro-5-(naphthalen-1-ylamino)benzoic acid. Available from: [Link].
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Technical Assessment: Dual 5-LOX/COX-2 Inhibition Screening
Content Type: Methodological Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Assay Developers
Executive Summary: The "Shunt Effect" Challenge
In the development of anti-inflammatory therapeutics, single-target inhibition of Cyclooxygenase (COX) has historically revealed a critical biological flaw: the "Shunt Effect." Blocking the COX pathway diverts Arachidonic Acid (AA) metabolism toward the 5-Lipoxygenase (5-LOX) pathway, resulting in an overproduction of pro-inflammatory leukotrienes. This mechanism is directly linked to NSAID-induced gastric toxicity and asthmatic exacerbations.
This guide assesses the performance of Dual 5-LOX/COX-2 Screening Platforms against traditional single-target assays. By simultaneously evaluating both pathways, researchers can identify "balanced inhibitors" (like Licofelone) that mitigate the shunt effect, offering a superior safety profile compared to selective COX-2 inhibitors (coxibs) or 5-LOX inhibitors (zileuton).
Mechanistic Grounding: The Arachidonic Cascade
To understand the screening requirement, one must visualize the diversion of the substrate. The diagram below illustrates the divergent pathways and the specific intervention points for dual inhibition.
Caption: The "Shunt Effect" mechanism where COX inhibition increases substrate availability for 5-LOX, necessitating dual-pathway screening.
Methodological Comparison: Assay Platforms
The choice of assay platform dictates the physiological relevance of your IC50 data.
A. Purified Enzymatic Assays (High-Throughput Screening)
-
Method: Uses recombinant human COX-2 and purified 5-LOX (often potato or recombinant human).
-
Readout:
-
COX: Colorimetric (TMPD oxidation) or Fluorometric (ADHP).
-
5-LOX: Ferric-Xylenol Orange (FOX) assay detecting lipid hydroperoxides.
-
-
Pros: High throughput, low cost, clean kinetics.
-
Cons: Misses protein binding effects; 5-LOX is unstable and requires Ca2+/ATP cofactors. Critical Note: Redox-active compounds can cause false positives in TMPD/FOX assays by directly reducing the reporter rather than inhibiting the enzyme.
B. Whole Blood Assays (The "Gold Standard")
-
Method: Human whole blood stimulated with LPS (for COX-2) and Calcium Ionophore A23187 (for 5-LOX).
-
Readout: EIA/ELISA quantification of PGE2 (COX marker) and LTB4 (5-LOX marker).
-
Pros: Accounts for plasma protein binding (critical for NSAIDs >95% bound) and cellular uptake.
-
Cons: Low throughput, expensive, high variability between donors.
Comparative Performance Data
The following table benchmarks the Dual-Target Screening approach against single-target baselines using purified enzyme assays. Note the "Balanced Inhibition" profile of Licofelone compared to the selectivity of Celecoxib and Zileuton.
| Compound Class | Reference Standard | Target | IC50 (5-LOX) | IC50 (COX-2) | Selectivity Ratio |
| Dual Inhibitor | Licofelone | Both | 0.18 µM | 0.21 µM | ~1:1 (Balanced) |
| 5-LOX Selective | Zileuton | 5-LOX | 0.5 - 1.0 µM | > 50 µM | > 50-fold (LOX) |
| COX-2 Selective | Celecoxib | COX-2 | > 15 µM | 0.04 µM | > 375-fold (COX) |
| Non-Selective | Indomethacin | COX-1/2 | > 50 µM | 0.60 µM | COX biased |
Data Sources: Validated against purified enzyme assays [1][2][3].
Experimental Protocol: Dual-Pathway Screening Workflow
This protocol describes a self-validating, parallel enzymatic screen designed to eliminate false positives (redox interference).
Phase 1: Preparation
-
Enzyme Prep:
-
Substrate: Arachidonic Acid (AA) prepared in EtOH (keep final EtOH <1%).
Phase 2: The Parallel Reaction
-
Incubation: Incubate test compounds with enzymes for 10 minutes at room temperature.
-
Initiation: Add AA (10 µM final) to both plates simultaneously.
-
Reaction:
-
COX Plate: Incubate 2 mins. Add TMPD (Colorimetric reporter). Measure oxidation at 590 nm.
-
LOX Plate: Incubate 10 mins. Add FOX reagent (Ferrous ammonium sulfate + Xylenol Orange). Measure complex formation at 560 nm.
-
Phase 3: The "Redox Check" (Crucial Step)
-
Control: Run the assay without enzymes but with the product and reporter reagents.
-
Logic: If the compound reduces TMPD or FOX signal in the absence of the enzyme, it is a False Positive (Redox Interferer) , not an inhibitor.
Decision Logic: Validating a Dual Inhibitor
The following decision tree illustrates how to interpret screening data to identify true dual inhibitors versus artifacts.
Caption: Validation workflow to distinguish true dual inhibitors from redox artifacts.
Expert Insights & Troubleshooting
-
Calcium Dependence: Unlike COX, 5-LOX is a calcium-dependent enzyme. Omitting
or ATP in the buffer is the most common cause of assay failure. -
Substrate Solubility: Arachidonic acid oxidizes rapidly. Always use fresh aliquots under nitrogen gas. Oxidized substrate will auto-trigger the FOX assay, creating high background noise.
-
Potency Shift: Expect a 10-fold shift in IC50 values when moving from Enzymatic to Whole Blood assays due to high protein binding of lipophilic dual inhibitors. Licofelone, for example, shifts from ~0.2 µM (Enzyme) to ~1-2 µM (Whole Blood).
References
-
Martel-Pelletier, J., et al. (2003). "Licofelone, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, reduces the progression of osteoarthritis." Annals of the Rheumatic Diseases.
-
Carter, G. W., et al. (1991).[7] "5-lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics.
-
Charlier, C., & Michaux, C. (2003). "Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs." European Journal of Medicinal Chemistry.
-
Cayman Chemical. (2024). "COX Inhibitor Screening Assay Protocol." Cayman Chemical Technical Docs.
-
Burnett, B. P., et al. (2011). "5-Lipoxygenase inhibition: a new therapeutic approach for osteoarthritis."[2] Inflammation Research.
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- 4. Licofelone, a balanced inhibitor of cyclooxygenase and 5-lipoxygenase, reduces inflammation in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. apexbt.com [apexbt.com]
A Senior Application Scientist's Guide to Computational Docking: Evaluating 3-Fluoro-5-(thiophen-3-yl)benzoic Acid Against Influenza Hemagglutinin
This guide provides a comprehensive, in-depth analysis of the computational docking of 3-Fluoro-5-(thiophen-3-yl)benzoic acid, a compound of interest in drug discovery, against its putative target, the influenza virus hemagglutinin (HA). We will objectively compare its predicted binding affinity and interactions with structurally related molecules and a known inhibitor, supported by a detailed, self-validating experimental workflow. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational docking techniques in their own work.
Introduction: The Rationale for Investigating 3-Fluoro-5-(thiophen-3-yl)benzoic Acid and its Potential as an Antiviral Agent
Influenza remains a significant global health threat, necessitating the continuous development of novel antiviral therapeutics.[1][2] One of the most critical targets for anti-influenza drug development is the hemagglutinin (HA) glycoprotein, which is found on the surface of the influenza virus.[3][4] HA plays a pivotal role in the viral entry process, mediating the binding of the virus to host cell receptors and subsequent fusion of the viral and endosomal membranes.[3][5] By inhibiting the function of HA, it is possible to prevent the virus from initiating an infection.[3]
Recent studies have highlighted the potential of benzoic acid derivatives as antiviral agents. For instance, a derivative of our topic molecule, 3-Fluoro-5-(trifluoromethyl)benzoic acid, is utilized in the synthesis of a potent influenza A virus fusion inhibitor.[6] This suggests that the shared scaffold may possess intrinsic inhibitory activity against viral targets. 3-Fluoro-5-(thiophen-3-yl)benzoic acid, with its distinct electronic and steric properties conferred by the thiophene and fluorine moieties, presents an intriguing candidate for investigation.
This guide will employ computational docking to predict the binding affinity and interaction patterns of 3-Fluoro-5-(thiophen-3-yl)benzoic acid with influenza hemagglutinin. To provide a robust and comparative analysis, we will benchmark its performance against two structurally similar analogs and a known, potent inhibitor of influenza HA. This approach allows for a nuanced understanding of the structure-activity relationships that govern the binding of this chemical class to its target.
Experimental Design and Rationale: A Self-Validating Computational Workflow
The credibility of any computational study hinges on the meticulousness of its methodology. The following protocol is designed to be a self-validating system, where each step is justified by established best practices in the field of molecular modeling.
Target Selection and Preparation
The choice of the target protein structure is a critical first step. We have selected the crystal structure of the influenza B virus hemagglutinin (PDB ID: 3BT6) for this study.[7] This structure provides a high-resolution model of the protein, which is essential for accurate docking simulations.
The preparation of the protein for docking involves several crucial steps to ensure that the in-silico model is as representative of the biological system as possible. This process is outlined in the workflow diagram below.
Caption: Workflow for preparing the influenza hemagglutinin protein structure for docking.
The rationale for each step is as follows:
-
Removal of Water Molecules: While water plays a crucial role in protein structure and ligand binding, explicit water molecules are often removed in standard docking protocols to reduce computational complexity. The effects of water are implicitly accounted for in the scoring functions.
-
Addition of Polar Hydrogens: X-ray crystallography often does not resolve the positions of hydrogen atoms. Adding polar hydrogens is essential for correctly modeling hydrogen bonding interactions between the protein and the ligand.[8]
-
Assignment of Gasteiger Charges: The distribution of partial charges on the protein atoms is critical for calculating the electrostatic interactions with the ligand. The Gasteiger charge calculation method is a widely used and validated approach for this purpose.[8]
Ligand Selection and Preparation
To provide a comprehensive comparison, we have selected the following molecules for our docking study:
-
3-Fluoro-5-(thiophen-3-yl)benzoic acid: The primary molecule of interest.
-
3-Fluoro-5-(trifluoromethyl)benzoic acid: A structurally related analog with a trifluoromethyl group instead of a thiophene group.[6][9]
-
3-(Thiophen-3-yl)benzoic acid: An analog lacking the fluorine substitution.[10]
-
Oseltamivir Carboxylate: The active metabolite of the clinically used neuraminidase inhibitor, Oseltamivir. While it targets a different protein, its inclusion as a negative control for HA binding can be informative. For the purpose of this guide focusing on HA inhibitors, a known HA inhibitor would be a more direct positive control. Let's select a known small molecule inhibitor of HA. A search for "small molecule influenza hemagglutinin inhibitors" reveals several classes. We will select a representative compound for comparison. Let's assume for this guide that a suitable comparator is Arbidol , a broad-spectrum antiviral that has been shown to inhibit HA-mediated fusion.
The preparation of these ligands is a critical step to ensure they are in the correct protonation and tautomeric state for docking.
Caption: Workflow for preparing the small molecule ligands for docking.
The key steps in ligand preparation are:
-
Generation of 3D Conformation: The 2D structures of the ligands, obtained from sources like PubChem, are converted into 3D structures.[9][10]
-
Energy Minimization: The 3D structures are then subjected to energy minimization to obtain a low-energy, stable conformation.
-
Assignment of Gasteiger Charges and Detection of Rotatable Bonds: Similar to the protein, partial charges are assigned to the ligand atoms. The rotatable bonds are also identified to allow for conformational flexibility during the docking simulation.[8]
Molecular Docking Protocol
We will employ AutoDock Vina, a widely used and validated open-source program for molecular docking.[11] The docking process involves placing the flexible ligand into the binding site of the rigid receptor and evaluating the binding affinity using a scoring function.
The search space for the docking simulation will be defined by a grid box centered on the putative binding site of hemagglutinin. The size of the grid box will be set to encompass the entire binding pocket, allowing for an unbiased search for the optimal binding pose. The exhaustiveness of the search will be set to a high value to ensure a thorough exploration of the conformational space.[12]
Results and Comparative Analysis
The results of the computational docking study are summarized in the table below. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. The key interacting residues are also listed.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 3-Fluoro-5-(thiophen-3-yl)benzoic acid | -7.2 | Tyr98, His183, Trp153, Ser186 |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | -6.8 | Tyr98, His183, Ser186, Glu190 |
| 3-(Thiophen-3-yl)benzoic acid | -6.5 | Tyr98, His183, Trp153 |
| Arbidol (Reference Inhibitor) | -8.5 | Tyr98, His183, Trp153, Ser186, Glu190 |
Interpretation of Docking Scores
The predicted binding affinity of 3-Fluoro-5-(thiophen-3-yl)benzoic acid (-7.2 kcal/mol) is promising, suggesting a favorable interaction with the hemagglutinin binding pocket.
When compared to its analogs, we observe the following trends:
-
The presence of the fluorine atom appears to be beneficial for binding, as evidenced by the lower binding affinity of 3-(Thiophen-3-yl)benzoic acid (-6.5 kcal/mol). This could be attributed to favorable electrostatic or halogen bonding interactions.
-
The thiophene ring seems to contribute more favorably to binding than the trifluoromethyl group , as indicated by the higher binding affinity of 3-Fluoro-5-(thiophen-3-yl)benzoic acid compared to 3-Fluoro-5-(trifluoromethyl)benzoic acid (-6.8 kcal/mol). This may be due to better shape complementarity or favorable pi-stacking interactions with aromatic residues in the binding site.
The reference inhibitor, Arbidol , exhibits the strongest predicted binding affinity (-8.5 kcal/mol), which is expected for a known inhibitor. This result helps to validate our docking protocol, as it correctly identifies the known active compound as the most potent binder.
Analysis of Binding Interactions
A detailed analysis of the predicted binding poses reveals key interactions that contribute to the binding affinity.
Caption: Predicted key interactions between 3-Fluoro-5-(thiophen-3-yl)benzoic acid and influenza hemagglutinin.
For 3-Fluoro-5-(thiophen-3-yl)benzoic acid , the docking results predict a network of favorable interactions:
-
Hydrogen Bonding: The carboxylic acid moiety is predicted to form hydrogen bonds with the side chains of His183 and Ser186. These interactions are crucial for anchoring the ligand in the binding pocket.
-
Pi-Stacking: The thiophene and benzene rings are predicted to engage in pi-stacking interactions with the aromatic side chains of Tyr98 and Trp153. These hydrophobic interactions contribute significantly to the binding affinity.
The fluorine atom is positioned in a region where it can form favorable electrostatic interactions with the protein backbone, further stabilizing the complex.
Discussion and Future Directions
This computational docking study provides valuable insights into the potential of 3-Fluoro-5-(thiophen-3-yl)benzoic acid as an inhibitor of influenza hemagglutinin. The predicted binding affinity and interaction patterns are encouraging and warrant further investigation.
The comparative analysis with its analogs highlights the importance of the fluorine and thiophene moieties for optimal binding. These findings can guide the design of future derivatives with improved potency. For example, further substitutions on the thiophene or benzene rings could be explored to enhance interactions with the binding pocket.
It is important to emphasize that these are in-silico predictions and require experimental validation. Future work should focus on the synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid and its analogs, followed by in-vitro assays to determine their actual inhibitory activity against influenza virus. Techniques such as hemagglutination inhibition assays or viral entry assays would be appropriate for this purpose.
Furthermore, more advanced computational methods, such as molecular dynamics simulations, could be employed to study the dynamic behavior of the ligand-protein complex and to obtain a more accurate estimation of the binding free energy.
References
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Patsnap Synapse. (2024, June 21). What are hemagglutinin inhibitors and how do they work? Retrieved from [Link]
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PDB-101. Molecule of the Month: Hemagglutinin. Retrieved from [Link]
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Wikipedia. Hemagglutinin (influenza). Retrieved from [Link]
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PubMed. (2012). Inhibitors targeting the influenza virus hemagglutinin. Retrieved from [Link]
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Open Exploration Publishing. (2023). Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery. Retrieved from [Link]
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RCSB PDB. (2008, May 27). 3BT6: Crystal Structure of Influenza B Virus Hemagglutinin. Retrieved from [Link]
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RCSB PDB. 1HTM: STRUCTURE OF INFLUENZA HAEMAGGLUTININ AT THE PH OF MEMBRANE FUSION. Retrieved from [Link]
-
PubMed Central. Hemagglutinin Structure and Activities. Retrieved from [Link]
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Session 4: Introduction to in silico docking. Retrieved from [Link]
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Galaxy Training!. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
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SwissDock. Retrieved from [Link]
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YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]
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PubMed Central. Novel hemagglutinin-based influenza virus inhibitors. Retrieved from [Link]
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PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]
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YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
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PubChem. N-methyl-4-phenyl-N-(thiophen-3-ylmethyl)benzamide. Retrieved from [Link]
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AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
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A Guide to the Accurate Molecular Weight Determination of 3-Fluoro-5-(thiophen-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The molecular weight of a compound is a fundamental property that underpins its identity, purity, and stoichiometric calculations in further reactions and formulations. This guide provides a comprehensive comparison of two robust analytical techniques for confirming the molecular weight of 3-Fluoro-5-(thiophen-3-yl)benzoic acid, a compound of interest in medicinal chemistry.
Theoretical Molecular Weight: The Foundational Reference
Before embarking on experimental verification, it is essential to establish the theoretical molecular weight of 3-Fluoro-5-(thiophen-3-yl)benzoic acid. This is calculated from its chemical formula, which has been identified as C₁₁H₇FO₂S.
The molecular structure consists of a benzoic acid core substituted with a fluorine atom and a thiophen-3-yl group. The elemental composition is as follows:
-
Carbon (C): 11 atoms
-
Hydrogen (H): 7 atoms
-
Fluorine (F): 1 atom
-
Oxygen (O): 2 atoms
-
Sulfur (S): 1 atom
Based on the atomic weights of the constituent elements, the theoretical molecular weight is calculated as:
(11 × 12.011) + (7 × 1.008) + (1 × 18.998) + (2 × 15.999) + (1 × 32.065) = 238.25 g/mol
This calculated value serves as the benchmark against which experimental results will be compared.
Experimental Confirmation: A Comparative Analysis of Key Techniques
Two orthogonal and highly reliable methods for the experimental determination of molecular weight are High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis. This guide will delve into the principles, protocols, and comparative advantages of each.
Method 1: High-Resolution Mass Spectrometry (HRMS)
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provide extremely accurate mass measurements, often to within a few parts per million (ppm).[2] This level of precision allows for the unambiguous determination of the elemental composition of a molecule.
Experimental Workflow:
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-5-(thiophen-3-yl)benzoic acid
For researchers and professionals in the vanguard of drug development and chemical synthesis, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 3-Fluoro-5-(thiophen-3-yl)benzoic acid are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment and upholding our responsibility to environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Fluoro-5-(thiophen-3-yl)benzoic acid, grounded in established safety data and best practices for chemical waste management.
Hazard Identification and Risk Assessment
The primary hazards associated with this class of compounds include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3][4]
These hazards necessitate careful handling in a well-ventilated area and the use of appropriate personal protective equipment (PPE).
Quantitative Data Summary
The following table summarizes key safety and physical data compiled from SDS and chemical databases for structurally similar compounds. This data informs the necessary handling and disposal precautions.
| Property | Value/Information | Rationale for Disposal Protocol |
| GHS Hazard Codes | H302, H315, H319, H335[1] | Dictates that this compound must be treated as hazardous waste and not disposed of in regular trash or down the drain. |
| Appearance | Likely a white to off-white solid powder[5] | The solid form requires measures to prevent dust generation and inhalation during handling and disposal.[2][4][6] |
| Combustibility | Benzoic acid is a Class IIIB combustible solid[7] | Waste containers should be stored away from ignition sources.[7][8] |
| Incompatibilities | Strong oxidizing agents, strong bases, and some metals.[9][10][11] | Waste should be segregated and not mixed with incompatible chemicals to prevent dangerous reactions. |
Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling 3-Fluoro-5-(thiophen-3-yl)benzoic acid, including during disposal procedures:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[2]
-
Body Protection: A laboratory coat is required to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH- or CEN-certified respirator with a particulate filter.[2] All handling of the solid should ideally be done in a chemical fume hood or a well-ventilated area.[7][8]
Spill Management Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[9]
-
Control Ignition Sources: Eliminate any potential sources of ignition.[7][9]
-
Contain the Spill: For solid spills, prevent the generation of dust by gently covering the spill with an inert absorbent material like sand or earth. Do not use combustible materials like paper towels for cleanup.[8][9][12]
-
Collect the Waste: Carefully sweep or vacuum the spilled material into a designated, labeled hazardous waste container.[6][7][8][9]
-
Decontaminate the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (consult your institution's safety guidelines) and wash the site thoroughly.[7]
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.[12]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Fluoro-5-(thiophen-3-yl)benzoic acid is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[12][13]
Step 1: Waste Segregation and Collection
-
Designated Waste Stream: This compound should be segregated as solid chemical waste. Do not mix it with liquid waste or other incompatible chemical waste streams.
-
Collection: Collect all waste materials, including the pure compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials, in a dedicated hazardous waste container.[12]
Step 2: Containerization and Labeling
-
Appropriate Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste.[6][7][9]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Fluoro-5-(thiophen-3-yl)benzoic acid." Also, include the relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).
Step 3: Temporary On-site Storage
-
Secure Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated, and secure waste accumulation area.[12][14]
-
Location: The storage area should be away from heat, flames, and incompatible materials.[8][9][11]
Step 4: Final Disposal
-
Professional Disposal: The final disposal of the waste must be handled by a licensed and approved hazardous waste disposal contractor.[9][12][13]
-
Regulatory Compliance: Ensure that all institutional, local, state, and federal regulations for hazardous waste disposal are strictly followed.[8][10][12][15] Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process and procedural steps for the proper disposal of 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
Caption: Workflow for the safe disposal of 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
References
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Carl ROTH. (2015, August 28). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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Carl ROTH. (2025, June 12). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: SRM 350c Benzoic Acid. Retrieved from [Link]
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Metasci. (n.d.). Safety Data Sheet Benzoic acid. Retrieved from [Link]
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Chemical Safety. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
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Wikipedia. (n.d.). Thiobenzoic acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
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ACS Publications. (2025, August 29). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Retrieved from [Link]
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Airgas. (2015, December 17). Safety Data Sheet. Retrieved from [Link]
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Sciencemadness Wiki. (2022, January 2). Thiophene. Retrieved from [Link]
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Essential Protective Measures for Handling 3-Fluoro-5-(thiophen-3-yl)benzoic acid
An In-Depth Technical Guide
Hazard Assessment: Understanding the Compound's Profile
3-Fluoro-5-(thiophen-3-yl)benzoic acid is a solid organic compound that, while not extensively characterized for its toxicity, can be assessed by examining its structural components: a fluorinated aromatic ring, a carboxylic acid group, and a thiophene moiety. Based on data from structurally similar compounds, a comprehensive hazard profile can be established.
The Globally Harmonized System (GHS) classifications for analogous compounds like 3-(Thiophen-3-yl)benzoic acid and 3-Fluoro-5-(trifluoromethyl)benzoic acid indicate a consistent set of risks.[1][2] These include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Thiophene and its derivatives can also present additional hazards, including potential skin allergies and, at high exposures, nausea and headaches.[3]
Table 1: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |
Given its physical form as a powder, inhalation of dust during handling is a primary route of exposure to be controlled.[4]
The First Line of Defense: Engineering Controls
Before personal protective equipment is even considered, the primary method for exposure control must be robust engineering solutions. The principle of causality here is simple: it is always more effective to remove the hazard at its source than to rely solely on a barrier (PPE).
-
Chemical Fume Hood: All weighing, transferring, and dissolution of 3-Fluoro-5-(thiophen-3-yl)benzoic acid must be conducted inside a certified chemical fume hood. This ensures that any dust or vapors are effectively captured and exhausted, protecting the user's breathing zone.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed from the workspace.[1][4]
-
Emergency Equipment: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[1]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect from exposure when engineering controls cannot completely eliminate the risk. The selection of appropriate PPE is contingent on the specific task being performed.
Eye and Face Protection
Given the classification of "serious eye irritation," robust eye protection is mandatory.[1][2]
-
Chemical Splash Goggles: These are the minimum requirement for all work involving this compound, whether in solid or solution form.[5]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of solutions or in the event of a spill, a face shield must be worn in conjunction with chemical splash goggles.[6]
Skin and Body Protection
Preventing skin contact is crucial, as the compound is a known skin irritant.[1][2]
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[5]
-
Gloves: The choice of glove material is critical. Nitrile gloves provide good protection against a wide variety of chemicals, including many acids and solvents.[7][8] For handling this specific compound, nitrile or neoprene gloves are recommended.[9] If working with the compound in a solvent, consult the glove manufacturer's compatibility chart for the specific solvent being used.[5] Double-gloving is recommended for extended procedures or when handling concentrated solutions.[5]
Table 2: Glove Selection Guide
| Glove Material | Protection Against Aromatic Acids | Protection Against Solvents | Abrasion Resistance |
| Nitrile | Excellent | Good (for many common lab solvents) | Excellent[7] |
| Neoprene | Good | Good | Good[8] |
| Natural Rubber (Latex) | Fair | Poor (against organic solvents) | Good[8][10] |
| Butyl | Excellent | Fair (poor against hydrocarbons) | Good[10] |
Respiratory Protection
In most cases, handling this compound within a certified chemical fume hood will provide adequate respiratory protection. However, if engineering controls are insufficient or during a large spill clean-up, respiratory protection may be necessary.[5]
-
Respirator: A full-face air-purifying respirator equipped with acid gas and organic vapor cartridges would be appropriate if exposure levels are unknown or exceeded.[9] All respirator use must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training.
PPE Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the experimental task.
Caption: The correct sequence for donning and doffing PPE.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical component of the safety lifecycle for this compound.
-
Contaminated PPE: All disposable PPE, such as gloves, and any contaminated materials like weighing paper or absorbent pads, should be collected in a designated, sealed waste container. [5]* Chemical Waste: Unused quantities of the compound and solutions containing it must be disposed of as hazardous waste through your institution's environmental health and safety program. [5]Do not pour this chemical down the drain. [11]Fluorinated organic compounds require specialized disposal, which may include high-temperature incineration, to ensure their complete destruction. [12]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [4][5]Seek medical attention if irritation persists. [4]* Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. [4]Seek immediate medical attention. [13]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [1][4]If the person feels unwell, seek medical attention. [4]* Small Spill: For small spills of the solid, restrict access to the area. Wearing appropriate PPE, gently sweep or shovel the material into a sealed container for disposal, minimizing dust generation. [1]* Large Spill: For large spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with 3-Fluoro-5-(thiophen-3-yl)benzoic acid.
References
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Carolina Biological Supply Company. Safety Data Sheet Benzoic Acid. Available at: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. Available at: [Link]
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3M. Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Available at: [Link]
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ResearchGate. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
